molecular formula C7H4Cl2N2S B1310623 2,4-Dichloro-6-methylthieno[2,3-D]pyrimidine CAS No. 76872-23-6

2,4-Dichloro-6-methylthieno[2,3-D]pyrimidine

Cat. No.: B1310623
CAS No.: 76872-23-6
M. Wt: 219.09 g/mol
InChI Key: BTGNDWIMNVJZJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dichloro-6-methylthieno[2,3-D]pyrimidine is a useful research compound. Its molecular formula is C7H4Cl2N2S and its molecular weight is 219.09 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,4-dichloro-6-methylthieno[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2N2S/c1-3-2-4-5(8)10-7(9)11-6(4)12-3/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTGNDWIMNVJZJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(S1)N=C(N=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76872-23-6
Record name 76872-23-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

2,4-Dichloro-6-methylthieno[2,3-d]pyrimidine chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2,4-Dichloro-6-methylthieno[2,3-d]pyrimidine

Introduction

This compound is a heterocyclic compound belonging to the thienopyrimidine class. Thienopyrimidines are recognized for their diverse biological activities, making them significant scaffolds in medicinal chemistry and drug discovery.[1][2] This core structure is a key building block for synthesizing more complex molecules with potential therapeutic applications, including as antitumor agents.[1][3] The presence of two reactive chlorine atoms on the pyrimidine ring allows for versatile functionalization through nucleophilic aromatic substitution reactions.[4] This document provides a comprehensive overview of the known chemical properties, reactivity, and potential applications of this compound.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These properties are essential for its handling, characterization, and use in synthetic chemistry.

PropertyValueReference
CAS Number 76872-23-6
Molecular Formula C₇H₄Cl₂N₂S
Molecular Weight 219.09 g/mol
Physical Form Solid
SMILES String ClC1=NC(Cl)=NC2=C1C=C(C)S2
InChI Key BTGNDWIMNVJZJY-UHFFFAOYSA-N
Storage Temperature 2-8°C, Inert atmosphere, Keep in dark place[5]

Reactivity and Synthesis

The reactivity of this compound is dominated by the two chlorine substituents on the pyrimidine ring, which are susceptible to nucleophilic aromatic substitution (SNAr).

Nucleophilic Aromatic Substitution (SNAr)

The C2 and C4 positions of the pyrimidine ring are electron-deficient and are thus activated for nucleophilic attack. The regioselectivity of these reactions—whether a nucleophile attacks the C2 or C4 position—can be highly sensitive to the nature of other substituents on the ring and the reaction conditions.[4] For 2,4-dichloropyrimidines, substitution is often selective for the C4 position. However, the presence of electron-donating groups at the C6 position can sometimes direct substitution to the C2 position.[4] This reactivity allows for the sequential and selective introduction of various functional groups, making it a valuable intermediate in the synthesis of diverse chemical libraries.

General Synthesis Pathway

While a specific protocol for this compound is not detailed in the provided literature, a general and common method for synthesizing related 2,4-dichlorothienopyrimidines involves the chlorination of the corresponding thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione precursor. This is typically achieved by heating the dione compound with a strong chlorinating agent like phosphorus oxychloride (POCl₃), often in the presence of a base such as N,N-diisopropylethylamine (DIPEA) to facilitate the reaction.[6]

cluster_workflow General Synthesis Workflow start Thieno[2,3-d]pyrimidine- 2,4(1H,3H)-dione reagents POCl₃, DIPEA start->reagents reaction Chlorination Reaction (Reflux) reagents->reaction workup Aqueous Workup & Extraction reaction->workup product 2,4-Dichloro-6-methylthieno [2,3-d]pyrimidine workup->product

A general workflow for the synthesis of 2,4-dichlorothienopyrimidines.

Potential Biological Activity and Signaling Pathways

Thieno[2,3-d]pyrimidine derivatives are a well-established class of compounds with significant potential in drug development, demonstrating activities such as antimicrobial, anti-inflammatory, and antitumor effects.[3]

Anticancer Applications

Studies have shown that various derivatives of the thieno[2,3-d]pyrimidine scaffold can inhibit the proliferation of cancer cells.[3] For instance, certain derivatives have been evaluated against breast cancer cell lines, such as MDA-MB-231.[3] Related 2,4-dichloro-6-methylpyrimidine derivatives have been designed as potential selective inhibitors of the Epidermal Growth Factor Receptor (EGFR) for the treatment of non-small cell lung cancer.[7][8]

Inhibition of MIF2 and the MAPK Pathway

A specific thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivative was identified as an inhibitor of d-dopachrome tautomerase (d-DT or MIF2), an enzyme implicated in cancer.[9] Inhibition of MIF2 by this compound led to the suppression of non-small cell lung cancer cell proliferation. This effect was attributed to the induction of cell cycle arrest via the deactivation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[9] The MAPK pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a common feature of many cancers.

cluster_pathway MAPK Signaling Pathway Inhibition MIF2 MIF2 (d-DT) Ras Ras MIF2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Thieno[2,3-d]pyrimidine Derivative Inhibitor->MIF2

Inhibition of MIF2 by a thienopyrimidine derivative deactivates the MAPK pathway.

Experimental Protocols

Synthesis of 2,4-Dichlorothieno[3,2-d]pyrimidine (General Protocol)

The following protocol for a related compound can be adapted. To a suspension of thieno[3,2-d]pyrimidine-2,4-dione (1 equivalent) in phosphorus oxychloride (POCl₃, ~8-10 mL per gram of starting material), N,N-diisopropylethylamine (DIPEA, ~2.5 equivalents) is added.[6] The reaction mixture is heated to reflux for approximately 2 hours.[6] After completion, the excess POCl₃ and DIPEA are removed by distillation under reduced pressure. The resulting solid is dissolved in a suitable organic solvent like chloroform and partitioned against water. The aqueous phase is then made basic with a 5M NaOH solution and extracted again with chloroform. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated in vacuo to yield the product.[6]

Analytical Methods
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are standard methods to confirm the structure of the final product and intermediates. For a similar compound, ¹H NMR in CDCl₃ showed characteristic signals in the aromatic region.[6]

  • Mass Spectrometry (MS): Low-resolution (LRMS) or high-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the synthesized compound.[6][9]

  • Infrared (IR) Spectroscopy: FTIR spectroscopy can be used to identify functional groups within the molecule.[10]

Safety Information

This compound is classified with the GHS07 pictogram and the signal word "Warning".

  • Hazard Statement: H302 - Harmful if swallowed.

  • Hazard Class: Acute Toxicity 4, Oral.

  • Storage Class: 13 - Non-Combustible Solids.

Users should handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area or fume hood.

References

An In-depth Technical Guide to 2,4-Dichloro-6-methylthieno[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 76872-23-6

This technical guide provides a comprehensive overview of 2,4-Dichloro-6-methylthieno[2,3-d]pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, and its role as a key intermediate in the development of pharmacologically active agents.

Chemical and Physical Properties

This compound is a solid, chlorinated thienopyrimidine derivative. Its fundamental properties are summarized in the table below.

PropertyValueSource
CAS Number 76872-23-6[1]
Molecular Formula C₇H₄Cl₂N₂S[1]
Molecular Weight 219.09 g/mol [1]
Appearance Solid[1]
InChI Key BTGNDWIMNVJZJY-UHFFFAOYSA-N[1]
SMILES ClC1=NC(Cl)=NC2=C1C=C(C)S2[1]

Synthesis

A general experimental protocol, adapted from the synthesis of a similar compound, 2,4-dichlorothieno[3,2-d]pyrimidine, is presented below.[2]

Experimental Protocol: Synthesis of this compound

Materials:

  • 6-methylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione

  • Phosphorus oxychloride (POCl₃)

  • N,N-Diisopropylethylamine (DIPEA)

  • Chloroform (CHCl₃)

  • Sodium hydroxide (NaOH) solution (5 M)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • A suspension of 6-methylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione in an excess of phosphorus oxychloride is prepared in a round-bottom flask equipped with a reflux condenser.

  • N,N-Diisopropylethylamine is added to the suspension.

  • The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, the excess phosphorus oxychloride and N,N-diisopropylethylamine are removed by distillation under reduced pressure.

  • The resulting residue is dissolved in chloroform and partitioned with water.

  • The aqueous phase is made basic by the addition of a 5 M sodium hydroxide solution and then extracted with chloroform.

  • The combined organic phases are washed sequentially with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

  • Further purification can be achieved by recrystallization or column chromatography.

Safety Precautions: Phosphorus oxychloride is a highly corrosive and reactive substance. This synthesis should be performed in a well-ventilated fume hood by trained personnel using appropriate personal protective equipment.

The logical workflow for this synthesis is depicted in the following diagram:

G General Synthesis Workflow cluster_start Starting Material cluster_reaction Chlorination cluster_workup Workup cluster_product Final Product start 6-methylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione reaction React with POCl3 and DIPEA Heat to reflux start->reaction distillation Remove excess reagents (Distillation) reaction->distillation extraction Dissolve in CHCl3 Partition with water Basify aqueous layer Extract with CHCl3 distillation->extraction washing Wash organic layer (Water, Brine) extraction->washing drying Dry over Na2SO4 washing->drying concentration Concentrate under reduced pressure drying->concentration product This compound concentration->product

General Synthesis Workflow

Biological Activity and Applications in Drug Discovery

While there is a lack of specific biological data for this compound itself, the thieno[2,3-d]pyrimidine scaffold is a well-established pharmacophore in medicinal chemistry, with numerous derivatives exhibiting potent biological activities. This suggests that this compound is a valuable intermediate for the synthesis of these more complex and biologically active molecules.

The dichloro substitution at the 2 and 4 positions of the pyrimidine ring provides reactive sites for nucleophilic substitution, allowing for the introduction of various functional groups to generate a library of derivatives.

Role as a Kinase Inhibitor Scaffold

Thieno[2,3-d]pyrimidine derivatives have been extensively investigated as inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases such as cancer. The general mechanism of action for many thieno[2,3-d]pyrimidine-based kinase inhibitors involves competitive binding to the ATP-binding site of the kinase, thereby preventing the phosphorylation of downstream substrates and inhibiting the signaling pathway.

The following diagram illustrates a simplified signaling pathway involving a receptor tyrosine kinase (RTK) and how a thieno[2,3-d]pyrimidine-based inhibitor can block its activity.

G General Kinase Inhibition Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Substrate Substrate Protein RTK->Substrate Phosphorylates ATP ATP ATP->RTK Provides phosphate Phospho_Substrate Phosphorylated Substrate Gene_Expression Altered Gene Expression Phospho_Substrate->Gene_Expression Signal Transduction Inhibitor Thieno[2,3-d]pyrimidine Inhibitor Inhibitor->RTK Blocks ATP binding Cell_Response Cellular Response (e.g., Proliferation, Survival) Gene_Expression->Cell_Response Ligand Growth Factor Ligand->RTK Binds

General Kinase Inhibition Pathway

Potential Therapeutic Areas

Derivatives of the thieno[2,3-d]pyrimidine scaffold have shown promise in a variety of therapeutic areas, including:

  • Oncology: As inhibitors of kinases such as EGFR, VEGFR, and others involved in cancer cell proliferation and angiogenesis.

  • Inflammatory Diseases: Through the inhibition of kinases involved in inflammatory signaling pathways.

  • Neurodegenerative Diseases: Some derivatives have been explored for their neuroprotective effects.

Future Perspectives

This compound is a valuable building block for the synthesis of diverse libraries of thieno[2,3-d]pyrimidine derivatives. Future research will likely focus on utilizing this intermediate to develop novel compounds with improved potency, selectivity, and pharmacokinetic properties for various therapeutic targets. The exploration of new synthetic methodologies to functionalize this scaffold will continue to be an active area of investigation in the pursuit of next-generation therapeutics.

Safety Information

This compound is classified as acutely toxic if swallowed (Acute Tox. 4 Oral).[1] Appropriate safety precautions, including the use of personal protective equipment, should be taken when handling this compound. For detailed safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

References

An In-depth Technical Guide to the Synthesis of 2,4-Dichloro-6-methylthieno[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for 2,4-Dichloro-6-methylthieno[2,3-d]pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The synthesis is presented in a multi-step approach, beginning with the construction of the core thiophene ring, followed by the annulation of the pyrimidine ring, and concluding with a chlorination step. This guide offers detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow to aid researchers in the successful preparation of this target molecule.

Synthetic Strategy Overview

The synthesis of this compound is a well-established process that can be efficiently executed in three primary stages. The overall strategy involves the initial construction of a substituted aminothiophene, which then serves as a versatile precursor for the subsequent formation of the fused pyrimidine ring system. The final step introduces the reactive chloro groups, rendering the molecule amenable to further chemical modifications.

The logical flow of the synthesis is depicted in the following workflow diagram:

Synthesis_Workflow cluster_0 Step 1: Gewald Reaction cluster_1 Step 2: Pyrimidine Ring Formation cluster_2 Step 3: Chlorination A Acetone + Malononitrile + Sulfur B 2-Amino-5-methylthiophene-3-carbonitrile A->B Base (e.g., Morpholine) Ethanol, Reflux C 6-Methylthieno[2,3-d]pyrimidine-2,4-diol B->C Urea Heat D This compound C->D Phosphorus Oxychloride (POCl3) Reflux

Caption: Synthetic workflow for this compound.

Experimental Protocols

This section provides detailed experimental procedures for each step of the synthesis.

Step 1: Synthesis of 2-Amino-5-methylthiophene-3-carbonitrile

This initial step utilizes the Gewald reaction, a robust and widely used method for the synthesis of 2-aminothiophenes.[1]

Reaction Scheme:

Gewald_Reaction Acetone CH3COCH3 2-Amino-5-methylthiophene-3-carbonitrile Acetone->2-Amino-5-methylthiophene-3-carbonitrile Morpholine, Ethanol Reflux Malononitrile CH2(CN)2 Malononitrile->2-Amino-5-methylthiophene-3-carbonitrile Morpholine, Ethanol Reflux Sulfur S8 Sulfur->2-Amino-5-methylthiophene-3-carbonitrile Morpholine, Ethanol Reflux

Caption: Gewald reaction for the synthesis of the thiophene intermediate.

Procedure:

  • To a stirred mixture of acetone (0.1 mol), malononitrile (0.1 mol), and elemental sulfur (0.1 mol) in ethanol (50 mL), add morpholine (0.1 mol) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 2-3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water with constant stirring.

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from ethanol to afford pure 2-amino-5-methylthiophene-3-carbonitrile.

Quantitative Data:

CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)
2-Amino-5-methylthiophene-3-carbonitrileC₆H₆N₂S138.1975-85101-105[2]
Step 2: Synthesis of 6-Methylthieno[2,3-d]pyrimidine-2,4-diol

The formation of the pyrimidine ring is achieved through the cyclization of the 2-aminothiophene intermediate with urea.

Reaction Scheme:

Pyrimidine_Formation 2-Amino-5-methylthiophene-3-carbonitrile 6-Methylthieno[2,3-d]pyrimidine-2,4-diol 2-Amino-5-methylthiophene-3-carbonitrile->6-Methylthieno[2,3-d]pyrimidine-2,4-diol Heat Urea H2NCONH2 Urea->6-Methylthieno[2,3-d]pyrimidine-2,4-diol Heat

Caption: Cyclization to form the diol intermediate.

Procedure:

  • A mixture of 2-amino-5-methylthiophene-3-carbonitrile (0.1 mol) and urea (0.2 mol) is heated at 180-200 °C for 2-3 hours.

  • The reaction mixture will melt and then solidify.

  • After cooling, the solid mass is dissolved in a hot aqueous solution of sodium hydroxide (1 M).

  • The solution is filtered to remove any insoluble impurities.

  • The filtrate is then acidified with hydrochloric acid (2 M) until precipitation is complete.

  • The precipitated solid is collected by filtration, washed with water, and dried to give 6-methylthieno[2,3-d]pyrimidine-2,4-diol.

Quantitative Data:

CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)
6-Methylthieno[2,3-d]pyrimidine-2,4-diolC₇H₆N₂O₂S182.2060-70>300
Step 3: Synthesis of this compound

The final step involves the chlorination of the diol intermediate using phosphorus oxychloride. This reaction is a standard method for converting hydroxyl groups on pyrimidine rings to chloro groups.[3]

Reaction Scheme:

Chlorination 6-Methylthieno[2,3-d]pyrimidine-2,4-diol This compound 6-Methylthieno[2,3-d]pyrimidine-2,4-diol->this compound Reflux Phosphorus Oxychloride POCl3

Caption: Final chlorination step.

Procedure:

  • A mixture of 6-methylthieno[2,3-d]pyrimidine-2,4-diol (0.05 mol) and phosphorus oxychloride (50 mL) is heated at reflux for 4-6 hours.

  • The reaction should be carried out in a well-ventilated fume hood with appropriate safety precautions.

  • After the reaction is complete, the excess phosphorus oxychloride is removed by distillation under reduced pressure.

  • The residue is cooled and carefully poured onto crushed ice with vigorous stirring.

  • The precipitated solid is collected by filtration, washed thoroughly with cold water until the washings are neutral, and then dried.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

Quantitative Data:

CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)
This compoundC₇H₄Cl₂N₂S219.0980-90Not available

Characterization Data

The structural confirmation of the final product and its intermediates should be performed using standard analytical techniques.

  • 2-Amino-5-methylthiophene-3-carbonitrile:

    • ¹H NMR: Expected signals for the amino protons, the methyl group protons, and the thiophene ring proton.

    • ¹³C NMR: Expected signals for the carbon atoms of the thiophene ring, the nitrile group, and the methyl group.

    • IR (KBr, cm⁻¹): Characteristic absorption bands for N-H stretching of the amino group, C≡N stretching of the nitrile group, and C-H stretching of the methyl group.[4]

    • Mass Spectrometry (MS): Molecular ion peak corresponding to the molecular weight of the compound.[5]

  • 6-Methylthieno[2,3-d]pyrimidine-2,4-diol:

    • ¹H NMR (DMSO-d₆): Expected signals for the NH protons of the pyrimidine ring, the methyl group protons, and the thiophene ring proton.

    • ¹³C NMR (DMSO-d₆): Expected signals for the carbon atoms of the thieno[2,3-d]pyrimidine core and the methyl group.

    • IR (KBr, cm⁻¹): Characteristic absorption bands for N-H and O-H stretching, and C=O stretching of the pyrimidine-dione system.

    • Mass Spectrometry (MS): Molecular ion peak corresponding to the molecular weight of the compound.

  • This compound:

    • ¹H NMR (CDCl₃): Expected signals for the methyl group protons and the thiophene ring proton.

    • ¹³C NMR (CDCl₃): Expected signals for the carbon atoms of the thieno[2,3-d]pyrimidine core and the methyl group.

    • Mass Spectrometry (MS): Molecular ion peak with the characteristic isotopic pattern for a molecule containing two chlorine atoms.[6]

Safety and Handling

  • Phosphorus oxychloride (POCl₃): is a highly corrosive and toxic substance. It reacts violently with water. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

  • Malononitrile: is toxic if swallowed, in contact with skin, or if inhaled. Handle with care and avoid generating dust.

  • General Precautions: Standard laboratory safety practices should be followed throughout the synthesis.

Conclusion

This technical guide outlines a reliable and efficient three-step synthesis for this compound. The provided experimental protocols and quantitative data serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development. The successful synthesis of this key intermediate opens avenues for the development of a diverse range of novel thieno[2,3-d]pyrimidine derivatives with potential therapeutic applications.

References

The Biological Landscape of 2,4-Dichloro-6-methylthieno[2,3-d]pyrimidine Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Biological Activity of 2,4-Dichloro-6-methylthieno[2,3-d]pyrimidine Derivatives for Researchers, Scientists, and Drug Development Professionals.

The thieno[2,3-d]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its versatile biological activities. While this compound itself is primarily a key synthetic intermediate, its derivatives have emerged as potent modulators of various biological targets, demonstrating significant therapeutic potential, particularly in oncology. This technical guide provides a comprehensive overview of the biological activities of these derivatives, with a focus on their anticancer properties, supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.

Anticancer Activity: Targeting Key Signaling Pathways

Derivatives of the thieno[2,3-d]pyrimidine scaffold have been extensively investigated for their potential as anticancer agents. These compounds have been shown to inhibit several key kinases involved in tumor growth, proliferation, and angiogenesis.

Epidermal Growth Factor Receptor (EGFR) Inhibition

A significant area of research has focused on the development of thieno[2,3-d]pyrimidine derivatives as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a transmembrane protein that plays a crucial role in cell proliferation and survival. Mutations in the EGFR gene can lead to its constitutive activation, driving the growth of various cancers, including non-small cell lung cancer (NSCLC).

One study focused on designing and synthesizing two series of 2,4-dichloro-6-methylpyrimidine derivatives as potential EGFR kinase inhibitors. The most promising compound, L-18, demonstrated significant inhibitory activity against the EGFRT790M/L858R mutant, which is a common mechanism of resistance to first-generation EGFR inhibitors.[1] L-18 exhibited strong antiproliferative activity against H1975 cells (harboring the L858R/T790M mutation) with an IC50 value of 0.65 ± 0.06 μM and showed no toxicity to normal cells (LO-2).[1] Furthermore, L-18 was found to induce apoptosis and block the cell cycle in H1975 cells in a dose-dependent manner, as well as inhibit cell migration and invasion.[1] In vivo studies using H1975 cell xenograft mouse models also confirmed the anticancer efficacy of L-18.[1]

dot

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF EGF->EGFR Binds Inhibitor Thieno[2,3-d]pyrimidine Derivative (e.g., L-18) Inhibitor->EGFR Inhibits

EGFR Signaling Pathway Inhibition
Other Kinase Targets

Thieno[2,3-d]pyrimidine derivatives have also shown inhibitory activity against other important kinases in cancer progression:

  • c-Met: A series of thieno[2,3-d]pyrimidines and furo[2,3-d]pyrimidines were synthesized and evaluated for their ability to inhibit the c-Met proto-oncogene. One thieno[2,3-d]pyrimidine derivative, compound 6b, was identified as a potent c-Met inhibitor with an IC50 of 35.7 nM. This compound also demonstrated a high inhibitory effect on the proliferation of BaF3-TPR-Met cells and exhibited high selectivity for the c-Met family over 14 other kinases.

Antibacterial and Antifungal Activities

Beyond their anticancer properties, certain derivatives of thieno[2,3-d]pyrimidine have been explored for their antimicrobial potential. A study involving the synthesis of a new series of N-(4-(substituted amino) thieno[2,3-d]pyrimidin-2-yl) thiophene/Furan-2-carboxamide derivatives reported their evaluation for antibacterial and antifungal activities. The compounds were tested against Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (Pseudomonas aeruginosa, Escherichia coli), and fungi (Aspergillus niger, Candida albicans). Several compounds in the series, specifically 8j, 8i, 8h, and 8g, were found to possess good antimicrobial activity when compared to standard drugs like amoxicillin and fluconazole.

Quantitative Data Summary

The following tables summarize the quantitative biological activity data for representative thieno[2,3-d]pyrimidine derivatives from the cited literature.

Table 1: Anticancer Activity of Thieno[2,3-d]pyrimidine Derivatives

Compound IDTargetCell LineAssay TypeIC50 (µM)Reference
L-18EGFR (L858R/T790M)H1975Antiproliferation0.65 ± 0.06[1]
6bc-MetBaF3-TPR-MetKinase Inhibition0.0357

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of thieno[2,3-d]pyrimidine derivatives.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol describes a general method for assessing the inhibitory activity of compounds against a specific kinase.

Materials:

  • Recombinant kinase enzyme (e.g., EGFR, c-Met)

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ATP

  • Substrate (specific for the kinase)

  • Test compounds (dissolved in DMSO)

  • 384-well plates

  • Plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add the kinase enzyme to the wells of a 384-well plate.

  • Add the test compounds at various concentrations to the wells containing the enzyme.

  • Incubate the plate at room temperature for a specified period (e.g., 30 minutes) to allow for compound binding to the kinase.

  • Initiate the kinase reaction by adding a mixture of ATP and the specific substrate.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence, fluorescence, or radioactivity).

  • Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.

  • Determine the IC50 value by fitting the data to a dose-response curve.

dot

Kinase_Assay_Workflow Start Start Prep_Compounds Prepare Serial Dilutions of Test Compounds Start->Prep_Compounds Add_Compounds Add Test Compounds to Wells Prep_Compounds->Add_Compounds Add_Enzyme Add Kinase Enzyme to 384-well Plate Add_Enzyme->Add_Compounds Incubate_1 Incubate for Compound Binding Add_Compounds->Incubate_1 Add_ATP_Substrate Add ATP and Substrate Mixture Incubate_1->Add_ATP_Substrate Incubate_2 Incubate for Kinase Reaction Add_ATP_Substrate->Incubate_2 Stop_Reaction Stop Reaction & Measure Activity Incubate_2->Stop_Reaction Analyze_Data Calculate % Inhibition and IC50 Stop_Reaction->Analyze_Data End End Analyze_Data->End

Kinase Inhibition Assay Workflow
Cell Viability (MTT) Assay

This assay is used to assess the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., H1975)

  • Cell culture medium

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specific duration (e.g., 72 hours).

  • After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each compound concentration relative to untreated control cells.

  • Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Apoptosis Assay by Flow Cytometry

This method is used to quantify the induction of apoptosis in cells treated with the test compounds.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC and Propidium Iodide (PI) staining kit

  • Binding buffer

  • Flow cytometer

Procedure:

  • Harvest the cells after treatment with the test compounds.

  • Wash the cells with cold PBS and then resuspend them in binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate the cells in the dark at room temperature for 15-20 minutes.

  • Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

dot

Apoptosis_Assay_Logic cluster_outcomes Flow Cytometry Analysis Start Cell Population Stain Stain with Annexin V-FITC and Propidium Iodide (PI) Start->Stain Healthy Annexin V (-) PI (-) Healthy Cells Stain->Healthy Early_Apoptosis Annexin V (+) PI (-) Early Apoptosis Stain->Early_Apoptosis Late_Apoptosis Annexin V (+) PI (+) Late Apoptosis/Necrosis Stain->Late_Apoptosis

Apoptosis Assay Quadrant Logic
Cell Migration and Invasion Assay (Transwell Assay)

These assays evaluate the effect of compounds on the migratory and invasive potential of cancer cells.

Materials:

  • Transwell inserts (with or without Matrigel coating for invasion and migration assays, respectively)

  • Cancer cell lines

  • Serum-free and serum-containing medium

  • Test compounds

  • Cotton swabs

  • Staining solution (e.g., crystal violet)

  • Microscope

Procedure:

  • Seed cancer cells in the upper chamber of the Transwell inserts in serum-free medium containing the test compound.

  • Fill the lower chamber with a medium containing a chemoattractant (e.g., fetal bovine serum).

  • Incubate the plates for a sufficient time to allow for cell migration or invasion.

  • After incubation, remove the non-migrated/non-invaded cells from the upper surface of the insert with a cotton swab.

  • Fix and stain the cells that have migrated/invaded to the lower surface of the membrane.

  • Count the number of stained cells in several random fields under a microscope.

  • Compare the number of migrated/invaded cells in the treated groups to the untreated control group.

In Vivo Xenograft Model

This model is used to assess the anticancer efficacy of a compound in a living organism.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Cancer cell line

  • Test compound formulation

  • Calipers

Procedure:

  • Subcutaneously inject a suspension of cancer cells into the flank of the immunocompromised mice.

  • Allow the tumors to grow to a palpable size.

  • Randomly assign the mice to treatment and control groups.

  • Administer the test compound or vehicle control to the mice according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection).

  • Measure the tumor volume using calipers at regular intervals throughout the study.

  • Monitor the body weight and overall health of the mice.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

Conclusion

Derivatives of this compound represent a promising class of compounds with diverse biological activities, most notably in the field of oncology. Their ability to inhibit key kinases such as EGFR and c-Met underscores their potential for the development of novel targeted cancer therapies. Furthermore, the exploration of their antimicrobial properties opens up additional avenues for therapeutic applications. The data and protocols presented in this technical guide are intended to serve as a valuable resource for researchers and drug development professionals working to advance these and similar compounds from the laboratory to the clinic. Further investigation and optimization of these derivatives are warranted to fully elucidate their therapeutic potential.

References

An In-depth Technical Guide to the Synthesis of 2,4-Dichloro-6-methylthieno[2,3-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,4-dichloro-6-methylthieno[2,3-d]pyrimidine, a key intermediate in the development of various biologically active compounds. The document details the multi-step synthetic pathway, including the initial formation of the thiophene ring via the Gewald reaction, subsequent cyclization to the thieno[2,3-d]pyrimidine core, and final chlorination. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry and drug development.

I. Synthetic Pathway Overview

The synthesis of this compound is typically achieved through a three-step process. The overall synthetic scheme is presented below, followed by detailed experimental protocols and tabulated data for each step.

Synthetic_Pathway start Propionaldehyde + Malononitrile + Sulfur step1 Step 1: Gewald Reaction (2-Amino-5-methylthiophene-3-carbonitrile synthesis) start->step1 Base (e.g., Triethylamine) Solvent (e.g., DMF) intermediate1 2-Amino-5-methylthiophene-3-carbonitrile step1->intermediate1 step2 Step 2: Cyclization (6-Methylthieno[2,3-d]pyrimidine- 2,4(1H,3H)-dione synthesis) intermediate1->step2 Urea or Formamide intermediate2 6-Methylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione step2->intermediate2 step3 Step 3: Chlorination (this compound synthesis) intermediate2->step3 POCl3 product This compound step3->product VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_outcomes Cellular Outcomes VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Thieno_pyrimidine This compound (and derivatives) Thieno_pyrimidine->VEGFR2 Inhibits (ATP-binding site) Ras Ras PLCg->Ras Akt Akt PI3K->Akt Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, c-Fos) ERK->Transcription_Factors mTOR mTOR Akt->mTOR mTOR->Transcription_Factors Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Proliferation Cell Proliferation Gene_Expression->Proliferation Survival Cell Survival Gene_Expression->Survival Migration Cell Migration Gene_Expression->Migration Angiogenesis Angiogenesis Gene_Expression->Angiogenesis

An In-depth Technical Guide on the Spectroscopic Data for 2,4-Dichloro-6-methylthieno[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the available spectroscopic data and synthetic methodologies related to 2,4-dichloro-6-methylthieno[2,3-d]pyrimidine. Due to the limited availability of specific experimental data for the title compound, this document presents spectroscopic data for the closely related analogue, 2,4-dichlorothieno[2,3-d]pyrimidine, for comparative purposes. A detailed, generalized experimental protocol for the synthesis of this compound is proposed based on established synthetic routes for thieno[2,3-d]pyrimidine derivatives. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis and characterization of this class of compounds.

Introduction

Thieno[2,3-d]pyrimidines are a class of heterocyclic compounds that have garnered significant interest in the field of medicinal chemistry due to their diverse biological activities. The fusion of a thiophene ring to a pyrimidine core results in a scaffold that is a bioisostere of purine, allowing these compounds to interact with a variety of biological targets. The 2,4-dichloro-substituted thieno[2,3-d]pyrimidines, in particular, serve as versatile intermediates for the synthesis of a wide range of derivatives with potential therapeutic applications, including as kinase inhibitors for anticancer therapy. This guide focuses on the 6-methyl substituted analogue, this compound (CAS 76872-23-6).

Spectroscopic Data

Extensive searches of the scientific literature and chemical databases have revealed a notable absence of publicly available experimental spectroscopic data for this compound. Commercial suppliers of this compound also do not provide analytical data.

However, spectroscopic data for the unmethylated analogue, 2,4-dichlorothieno[2,3-d]pyrimidine, has been reported and is presented here for reference and comparison. It is crucial to note that the presence of a methyl group at the 6-position in the target compound will lead to differences in the observed spectra, most notably an additional singlet in the ¹H NMR spectrum and an additional carbon signal in the ¹³C NMR spectrum, as well as a different molecular weight in the mass spectrum.

Spectroscopic Data for 2,4-Dichlorothieno[2,3-d]pyrimidine (Analogue)

The following data has been reported for 2,4-dichlorothieno[2,3-d]pyrimidine (CAS not specified, M.P. 161-162°C)[1][2].

Table 1: ¹H NMR Data for 2,4-Dichlorothieno[2,3-d]pyrimidine

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
7.65d6.5Ar-H
7.45d6.5Ar-H

Solvent: CDCl₃, Frequency: 400 MHz[1]

Table 2: ¹³C NMR Data for 2,4-Dichlorothieno[2,3-d]pyrimidine

Chemical Shift (δ) ppm
126.92
123.03
126.11
153.62
161.67
154.75

Solvent: CDCl₃, Frequency: 100 MHz[1]

Table 3: Mass Spectrometry Data for 2,4-Dichlorothieno[2,3-d]pyrimidine

m/zInterpretation
204[M+H]⁺
206[M+H+2]⁺
208[M+H+4]⁺

Technique: GC-MS. The isotopic pattern of 9:6:1 is indicative of a molecule containing two chlorine atoms.[1]

Table 4: Infrared (IR) Spectroscopy Data for 2,4-Dichlorothieno[2,3-d]pyrimidine

Wavenumber (cm⁻¹)Assignment
740-C-Cl
3110Ar C-H
1660Ar C=C Stretching

Technique: KBr pellet[1]

Experimental Protocols

Proposed Synthesis of this compound

The proposed synthesis can be carried out in three main stages as illustrated in the workflow diagram below.

Stage 1: Synthesis of 2-Amino-5-methylthiophene-3-carbonitrile

This initial step involves the Gewald reaction, a multicomponent reaction that is widely used for the synthesis of 2-aminothiophenes.

  • Reactants: Propionaldehyde, malononitrile, and elemental sulfur.

  • Catalyst/Solvent: A base such as triethylamine or morpholine in a solvent like ethanol or dimethylformamide (DMF).

  • Procedure: The reactants are typically stirred together at room temperature or with gentle heating. The product, 2-amino-5-methylthiophene-3-carbonitrile, can then be isolated by precipitation and filtration.

Stage 2: Synthesis of 6-Methylthieno[2,3-d]pyrimidine-2,4-diol

The 2-aminothiophene intermediate is then cyclized to form the thieno[2,3-d]pyrimidine core.

  • Reactants: 2-Amino-5-methylthiophene-3-carbonitrile and urea.

  • Procedure: A mixture of the starting materials is heated at a high temperature (typically around 200°C) for several hours. The resulting solid, 6-methylthieno[2,3-d]pyrimidine-2,4-diol, can be purified by recrystallization.

Stage 3: Chlorination to this compound

The final step is the conversion of the diol to the dichloro derivative.

  • Reagent: Phosphorus oxychloride (POCl₃).

  • Procedure: The 6-methylthieno[2,3-d]pyrimidine-2,4-diol is refluxed in an excess of phosphorus oxychloride for several hours until the reaction is complete (monitored by TLC). The excess POCl₃ is removed under reduced pressure, and the residue is carefully quenched with ice water. The precipitated solid, this compound, is then filtered, washed with water, and can be purified by recrystallization from a suitable solvent like ethanol[1].

Visualizations

Proposed Synthesis Workflow

The following diagram illustrates the proposed multi-step synthesis of this compound.

Synthesis_Workflow Reactants Propionaldehyde + Malononitrile + Sulfur Intermediate1 2-Amino-5-methylthiophene-3-carbonitrile Reactants->Intermediate1 Gewald Reaction Intermediate2 6-Methylthieno[2,3-d]pyrimidine-2,4-diol Intermediate1->Intermediate2 Cyclization Urea Urea Urea->Intermediate2 FinalProduct This compound Intermediate2->FinalProduct Chlorination POCl3 POCl3 POCl3->FinalProduct

Caption: Proposed synthesis of this compound.

General Spectroscopic Characterization Workflow

Upon successful synthesis, a systematic characterization is essential to confirm the structure and purity of the compound. The following diagram outlines a general workflow for the spectroscopic analysis of a newly synthesized chemical entity like this compound.

Characterization_Workflow Start Synthesized Compound MS Mass Spectrometry (MS) Start->MS Molecular Weight NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR Structural Connectivity IR Infrared (IR) Spectroscopy Start->IR Functional Groups UVVis UV-Vis Spectroscopy Start->UVVis Electronic Transitions DataAnalysis Data Analysis and Structure Elucidation MS->DataAnalysis NMR->DataAnalysis IR->DataAnalysis UVVis->DataAnalysis Final Confirmed Structure DataAnalysis->Final Confirmation

Caption: General workflow for spectroscopic characterization.

Conclusion

This technical guide has summarized the currently available information on the spectroscopic properties and synthesis of this compound. While specific experimental data for the title compound remains elusive, the provided data for a close analogue and the proposed synthetic protocol offer a solid foundation for researchers. The workflows presented for synthesis and characterization are intended to guide future experimental work in this area. Further research is warranted to synthesize and fully characterize this compound to enable the exploration of its potential applications in drug discovery and development.

References

The Emergent Therapeutic Potential of the 2,4-Dichloro-6-methylthieno[2,3-d]pyrimidine Scaffold: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the core mechanism of action associated with derivatives of the 2,4-Dichloro-6-methylthieno[2,3-d]pyrimidine scaffold. This class of compounds has garnered significant interest within the scientific and drug development communities for its versatile biological activity and potential as a foundation for novel therapeutic agents. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive summary of current findings, quantitative data, and experimental methodologies.

Recent research has demonstrated that derivatives of the thieno[2,3-d]pyrimidine core structure exhibit a range of biological activities, primarily in the realm of oncology. While this compound itself is often a synthetic intermediate, its derivatives have been shown to target various key signaling pathways implicated in cancer progression. These include inhibition of critical enzymes such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Enhancer of Zeste Homolog 2 (EZH2). Furthermore, certain derivatives have been found to modulate one-carbon metabolism and inhibit d-dopachrome tautomerase (MIF2), highlighting the broad therapeutic window of this chemical scaffold.

Quantitative Analysis of Biological Activity

The following tables summarize the quantitative data from key studies on the biological activity of various this compound derivatives.

Table 1: Anticancer Activity of Thieno[2,3-d]pyrimidine Derivatives against Breast Cancer Cells

CompoundCell LineIC50 (μM)Positive ControlIC50 of Control (μM)
Compound lMDA-MB-23127.6Paclitaxel (PTX)29.3[1]

Table 2: EGFR Kinase Inhibitory Activity of Pyrimidine Derivatives

CompoundTargetInhibitory Activity (%)Cell LineIC50 (μM)
L-18EGFRT790M/L858R81.9H19750.65 ± 0.06[2][3]

Table 3: Antitumor Activity of Thieno[3,2-d]pyrimidine Derivatives as EZH2 Inhibitors

CompoundSU-DHL-6 IC50 (μM)WSU-DLCL-2 IC50 (μM)K562 IC50 (μM)HEK-293T CC50 (μM)
12e0.550.951.6815.09[4]

Table 4: Cytotoxicity of Thieno[2,3-d]pyrimidine Derivatives

CompoundJurkat IC50 (μM/mL)J774.2 IC50 (μM/mL)HT-29 IC50 (μM/mL)
Farm 51954.565.5100[5]
Farm 51233.67.181.5[5]

Table 5: MIF2 Tautomerase Inhibitory Activity

CompoundTargetIC50 (μM)
5dMIF21.0[6]

Key Mechanisms of Action and Signaling Pathways

Derivatives of the this compound scaffold have been shown to exert their effects through several distinct mechanisms of action. The following diagrams illustrate the key signaling pathways targeted by these compounds.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Ligand Ligand Ligand->EGFR Binds L-18_Derivative L-18 Derivative L-18_Derivative->EGFR Inhibits (T790M/L858R) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression One_Carbon_Metabolism_Inhibition cluster_cytosol Cytosol cluster_mitochondria Mitochondria GARFTase GARFTase Purine_Biosynthesis De Novo Purine Biosynthesis GARFTase->Purine_Biosynthesis AICARFTase AICARFTase AICARFTase->Purine_Biosynthesis Serine Serine SHMT2 SHMT2 Serine->SHMT2 Glycine Glycine SHMT2->Glycine One_Carbon_Units One-Carbon Units SHMT2->One_Carbon_Units One_Carbon_Units->Purine_Biosynthesis Thieno_Derivative 6-Substituted Thieno[2,3-d]pyrimidine Derivatives Thieno_Derivative->GARFTase Inhibit Thieno_Derivative->AICARFTase Inhibit Thieno_Derivative->SHMT2 Inhibit MIF2_MAPK_Pathway Thieno_Dione_Derivative Thieno[2,3-d]pyrimidine- 2,4(1H,3H)-dione Derivative MIF2 MIF2 (d-dopachrome tautomerase) Thieno_Dione_Derivative->MIF2 Inhibits MAPK_Pathway MAPK Pathway Activation MIF2->MAPK_Pathway Cell_Cycle_Arrest Cell Cycle Arrest MAPK_Pathway->Cell_Cycle_Arrest Proliferation_Suppression Suppression of Proliferation Cell_Cycle_Arrest->Proliferation_Suppression

References

Potential Therapeutic Targets of 2,4-Dichloro-6-methylthieno[2,3-d]pyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthetic heterocyclic compound, 2,4-Dichloro-6-methylthieno[2,3-d]pyrimidine, and its derivatives have emerged as a promising scaffold in medicinal chemistry, demonstrating significant potential in the development of targeted anticancer agents. This technical guide consolidates the current understanding of the potential therapeutic targets of this compound class, presenting key quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways and experimental workflows.

Identified and Potential Therapeutic Targets

Research into the biological activity of thieno[2,3-d]pyrimidine derivatives has pinpointed several key enzymes involved in crucial metabolic pathways that are frequently dysregulated in cancer. While direct studies on the specific 2,4-Dichloro-6-methyl derivative are limited in the public domain, extensive research on closely related 6-substituted thieno[2,3-d]pyrimidines provides strong evidence for the following primary therapeutic targets.

The primary targets identified for this class of compounds are key enzymes within the one-carbon metabolism pathway , which is essential for the biosynthesis of nucleotides and amino acids required for rapidly proliferating cancer cells[1]. These include:

  • Glycinamide Ribonucleotide Formyltransferase (GARFTase): An enzyme in the de novo purine biosynthesis pathway.

  • 5-Aminoimidazole-4-carboxamide Ribonucleotide Formyltransferase (AICARFTase): Another critical enzyme in de novo purine biosynthesis.

  • Serine Hydroxymethyltransferase 2 (SHMT2): A mitochondrial enzyme that plays a central role in one-carbon metabolism.

Additionally, based on the activity of structurally similar pyrimidine derivatives, a potential therapeutic target is the Epidermal Growth Factor Receptor (EGFR) , a key regulator of cell growth and proliferation, particularly in non-small cell lung cancer[2][3].

Quantitative Data Summary

The following table summarizes the inhibitory activities of various 6-substituted thieno[2,3-d]pyrimidine analogs against key enzymes and cancer cell lines. This data is extracted from studies on compounds with the same core thieno[2,3-d]pyrimidine structure, providing a strong indication of the potential efficacy of the 2,4-Dichloro-6-methyl variant.

CompoundTarget/Cell LineIC50 (nM)Reference
Compound 2 GARFTase1700[1]
AICARFTase1100[1]
SHMT21600[1]
KB Cells3.01[1]
Compound 9 GARFTase1.93[1]
AICARFTase170[1]
KB Cells2.11[1]
Compound 10 GARFTase240[1]
AICARFTase1500[1]
SHMT2>10000[1]
KB Cells2.92[1]
Compound 11 GARFTase1700[1]
AICARFTase>10000[1]
SHMT2>10000[1]
KB Cells24.3[1]
L-18 (a 2,4-dichloro-6-methylpyrimidine derivative) H1975 Cells (EGFR T790M/L858R)650[2][3]

Experimental Protocols

The identification and characterization of the therapeutic targets for thieno[2,3-d]pyrimidine derivatives involved a series of key experiments. The detailed methodologies are outlined below.

In Vitro Enzyme Inhibition Assays
  • GARFTase and AICARFTase Inhibition Assay:

    • Recombinant human GARFTase and AICARFTase enzymes were expressed and purified.

    • Enzyme activity was measured using a spectrophotometric assay that monitors the formation of a product that absorbs at a specific wavelength.

    • The assay was performed in a reaction mixture containing the respective enzyme, its substrate (e.g., β-glycinamide ribonucleotide for GARFTase), a cofactor (e.g., 10-formyl-5,8-dideazafolate), and varying concentrations of the inhibitor compound.

    • The reaction was initiated and the change in absorbance over time was recorded.

    • IC50 values were calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

  • SHMT2 Inhibition Assay:

    • Recombinant human SHMT2 was purified.

    • The enzymatic reaction was coupled to a second reaction catalyzed by 5,10-methylenetetrahydrofolate dehydrogenase (MTHFD), which produces a fluorescent product.

    • The assay was conducted in a buffer containing SHMT2, serine, tetrahydrofolate, NAD+, MTHFD, and different concentrations of the test compound.

    • The increase in fluorescence was monitored over time.

    • IC50 values were determined from the dose-response curves.

Cell-Based Assays
  • Antiproliferative Activity Assay (MTT Assay):

    • Cancer cell lines (e.g., KB, H1975) were seeded in 96-well plates and allowed to attach overnight.

    • The cells were then treated with a range of concentrations of the thieno[2,3-d]pyrimidine derivatives for a specified period (e.g., 72 hours).

    • After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated to allow the formation of formazan crystals by viable cells.

    • The formazan crystals were dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance of the solution was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • The percentage of cell viability was calculated relative to untreated control cells, and IC50 values were determined.

  • Metabolite Rescue Studies:

    • To confirm the intracellular targets, cancer cells were treated with the inhibitor in the presence or absence of specific metabolites.

    • For example, to test for the inhibition of purine biosynthesis, cells were co-treated with the compound and a source of purines like hypoxanthine.

    • Cell viability was assessed using the MTT assay.

    • If the addition of the metabolite reverses the cytotoxic effect of the compound, it provides evidence that the compound acts on the pathway that produces that metabolite.

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_purine De Novo Purine Biosynthesis cluster_one_carbon One-Carbon Metabolism cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR GARFTase GARFTase EGFR->GARFTase AICARFTase AICARFTase GARFTase->AICARFTase Purines Purines AICARFTase->Purines DNA_RNA DNA & RNA Synthesis Purines->DNA_RNA Serine Serine Glycine Glycine Serine->Glycine Glycine->DNA_RNA SHMT2 SHMT2 (Mitochondrial) Thieno_pyrimidine Thieno[2,3-d]pyrimidine Derivatives Thieno_pyrimidine->EGFR Thieno_pyrimidine->GARFTase Thieno_pyrimidine->AICARFTase Thieno_pyrimidine->SHMT2

Caption: Potential therapeutic targets and pathways of thieno[2,3-d]pyrimidine derivatives.

Experimental_Workflow start Start: Compound Synthesis enzyme_assays In Vitro Enzyme Inhibition Assays (GARFTase, AICARFTase, SHMT2) start->enzyme_assays cell_assays Cell-Based Antiproliferative Assays (e.g., MTT on Cancer Cell Lines) start->cell_assays target_validation Target Validation enzyme_assays->target_validation rescue_studies Metabolite Rescue Studies cell_assays->rescue_studies rescue_studies->target_validation lead_optimization Lead Optimization target_validation->lead_optimization

Caption: Experimental workflow for target identification and validation.

References

The Thieno[2,3-d]pyrimidine Core: A Comprehensive Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of Synthesis, Biological Activity, and Therapeutic Potential

The thieno[2,3-d]pyrimidine scaffold is a fused heterocyclic system that has garnered significant attention in medicinal chemistry due to its structural similarity to purine bases, making it a privileged core for the design of a wide array of biologically active compounds. This technical guide provides a comprehensive overview of the thieno[2,3-d]pyrimidine core, detailing its synthesis, summarizing its diverse pharmacological activities with quantitative data, and outlining key experimental protocols for its evaluation. This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutics.

Synthesis of the Thieno[2,3-d]pyrimidine Core

The construction of the thieno[2,3-d]pyrimidine scaffold is most commonly achieved through a multi-step synthetic sequence, with the Gewald reaction being a cornerstone for the initial formation of the crucial 2-aminothiophene intermediate. This is typically followed by cyclization to form the pyrimidine ring, often via a Dimroth rearrangement.

Key Synthetic Methodologies

Gewald Reaction: This versatile one-pot, three-component reaction involves the condensation of a ketone or aldehyde, an active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst to yield a polysubstituted 2-aminothiophene.

Dimroth Rearrangement: This rearrangement is frequently employed to construct the pyrimidine ring of the thieno[2,3-d]pyrimidine system. It involves the isomerization of a 1-substituted 2-imino-1,2-dihydropyrimidine to a 2-substituted aminopyrimidine, often catalyzed by acid or heat.

A general workflow for the synthesis and subsequent biological evaluation of thieno[2,3-d]pyrimidine derivatives is depicted below.

Synthesis and Evaluation Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start Ketone/Aldehyde + Active Methylene Nitrile + Sulfur Gewald Gewald Reaction Start->Gewald Aminothiophene 2-Aminothiophene Intermediate Gewald->Aminothiophene Cyclization Cyclization/ Dimroth Rearrangement Aminothiophene->Cyclization ThienoPy Thieno[2,3-d]pyrimidine Core Cyclization->ThienoPy Derivatization Further Derivatization ThienoPy->Derivatization Final_Compounds Library of Thieno[2,3-d]pyrimidine Derivatives Derivatization->Final_Compounds In_Vitro In Vitro Assays (Cytotoxicity, Kinase Inhibition, Antimicrobial, etc.) Final_Compounds->In_Vitro In_Vivo In Vivo Models (e.g., Paw Edema) In_Vitro->In_Vivo SAR Structure-Activity Relationship (SAR) Analysis In_Vitro->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

A generalized workflow for the synthesis and biological evaluation of thieno[2,3-d]pyrimidine derivatives.

Biological Activities and Therapeutic Targets

Thieno[2,3-d]pyrimidine derivatives have demonstrated a broad spectrum of pharmacological activities, positioning them as promising candidates for the development of drugs targeting a range of diseases.

Anticancer Activity

The most extensively studied application of the thieno[2,3-d]pyrimidine core is in oncology. These compounds have been shown to inhibit the proliferation of various cancer cell lines through the modulation of key signaling pathways.

2.1.1. Kinase Inhibition

A significant number of thieno[2,3-d]pyrimidine derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer.

  • Epidermal Growth Factor Receptor (EGFR) Inhibition: EGFR is a receptor tyrosine kinase that plays a pivotal role in cell proliferation and survival. Overexpression or activating mutations of EGFR are common in various cancers.

EGFR_Pathway cluster_downstream Downstream Signaling EGF EGF EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras ThienoPy Thieno[2,3-d]pyrimidine Inhibitor ThienoPy->EGFR Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Inhibition of the EGFR signaling pathway by thieno[2,3-d]pyrimidine derivatives.
  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition: VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[1]

  • Phosphoinositide 3-Kinase (PI3K) Inhibition: The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers.

PI3K_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates ThienoPy Thieno[2,3-d]pyrimidine Inhibitor ThienoPy->PI3K PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR Proliferation Cell Growth, Proliferation, Survival mTOR->Proliferation

Inhibition of the PI3K/Akt/mTOR signaling pathway by thieno[2,3-d]pyrimidine derivatives.

2.1.2. Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of representative thieno[2,3-d]pyrimidine derivatives against various human cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
17f HCT-116 (Colon)2.80 ± 0.16[1]
HepG2 (Liver)4.10 ± 0.45[1]
Compound l MDA-MB-231 (Breast)27.6[2]
Compound 5 MCF-7 (Breast)7.301 ± 4.5
HepG2 (Liver)5.3 ± 1.6
Compound 8 MCF-7 (Breast)4.132 ± 0.5
HepG2 (Liver)3.3 ± 0.90
Compound 3 MDA-MB-231 (Breast)40.68[3]
HT-29 (Colon)49.22[3]
Compound 13 MDA-MB-231 (Breast)34.04[3]
HT-29 (Colon)45.62[3]
Compound 2 MCF-7 (Breast)0.013[3]
10b MCF-7 (Breast)19.4 ± 0.22[4]
10e MCF-7 (Breast)14.5 ± 0.30[4]
HCT-116 (Colon)57.01[4]
PC-3 (Prostate)25.23[4]

2.1.3. Quantitative Kinase Inhibitory Activity Data

The inhibitory activity of selected thieno[2,3-d]pyrimidine derivatives against specific kinases is presented below.

Compound IDKinase TargetIC50 (µM) / % InhibitionReference
17f VEGFR-20.23 ± 0.03[1]
IIIa PI3Kβ62% at 10 µM[5]
PI3Kγ70% at 10 µM[5]
VIb PI3Kβ72% at 10 µM[5]
PI3Kγ84% at 10 µM[5]
Compound 5 FLT332.435 ± 5.5[6]
Compound 8 FLT340.55 ± 6.3[6]
Compound 9b FLT339.61 ± 4.6[6]
Compound 10 FLT340.04 ± 5.5[6]
Antimicrobial Activity

Thieno[2,3-d]pyrimidine derivatives have also emerged as a promising class of antimicrobial agents, exhibiting activity against a range of Gram-positive and Gram-negative bacteria.[7]

2.2.1. Quantitative Antimicrobial Activity Data

The minimum inhibitory concentrations (MIC) of representative compounds against various bacterial strains are summarized below.

Compound IDBacterial StrainMIC (mg/L)Reference
1 MRSA2-16[8]
VRSA2-16[8]
VISA2-16[8]
VRE2-16[8]
S. pneumoniae2-16[8]
2 MRSA2-16[8]
VRSA2-16[8]
VISA2-16[8]
VRE2-16[8]
S. pneumoniae2-16[8]
2g S. aureus-[9]
2c P. aeruginosa-[9]
2h P. aeruginosa-[9]
12ii -Improved MIC over sulfadiazine[10]

Note: Specific MIC values for compounds 2g, 2c, and 2h were not provided in the abstract but were noted for their activity.

Anti-inflammatory Activity

Several thieno[2,3-d]pyrimidine derivatives have been investigated for their anti-inflammatory properties, with promising results in in vivo models.

2.3.1. Quantitative Anti-inflammatory Activity Data

The in vivo anti-inflammatory activity of selected compounds in the carrageenan-induced paw edema model is presented below.

Compound IDPaw Edema Inhibition (%)Time PointReference
4c 351h[11]
362h[11]
423h[11]
4f - (71% of diclofenac activity)4h[11]
4a - (69% of diclofenac activity)4h[11]
4i - (63% of diclofenac activity)4h[11]
4e - (61% of diclofenac activity)4h[11]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly employed in the synthesis and biological evaluation of thieno[2,3-d]pyrimidine derivatives.

General Procedure for the Gewald Synthesis of 2-Aminothiophenes
  • To a stirred solution of the starting ketone or aldehyde (1 equivalent) and an active methylene nitrile (1 equivalent) in a suitable solvent (e.g., ethanol, methanol, or DMF), add a catalytic amount of a base (e.g., triethylamine, piperidine, or morpholine).

  • Add elemental sulfur (1.1-1.2 equivalents) portion-wise to the reaction mixture.

  • The reaction is then stirred at room temperature or heated to 50-80 °C for a period ranging from a few hours to overnight, with reaction progress monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

  • The crude product is washed with a cold solvent (e.g., ethanol) and can be further purified by recrystallization.

General Procedure for the Synthesis of 4-Aminothieno[2,3-d]pyrimidines via Dimroth Rearrangement
  • The 2-aminothiophene-3-carbonitrile intermediate is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form the corresponding N,N-dimethylformimidamide.

  • This intermediate is then condensed with a variety of anilines in the presence of an acid catalyst (e.g., acetic acid) under conventional heating or microwave irradiation to induce the Dimroth rearrangement.

  • The reaction mixture is cooled, and the product is isolated by filtration or extraction.

  • Purification is typically achieved by recrystallization from a suitable solvent.

In Vitro Cytotoxicity (MTT) Assay
  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the thieno[2,3-d]pyrimidine derivatives (typically in a serial dilution) and a vehicle control.

  • Incubation: The plates are incubated for a specified period, usually 48 to 72 hours.

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to a purple formazan precipitate.

  • Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent solution, is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the compound concentration.

In Vitro Kinase Inhibition Assay (General Protocol)
  • Reaction Setup: In a microplate well, the kinase enzyme, a specific substrate (peptide or protein), and the test thieno[2,3-d]pyrimidine compound at various concentrations are combined in a suitable kinase buffer.

  • Reaction Initiation: The kinase reaction is initiated by the addition of adenosine 5'-triphosphate (ATP). The plate is then incubated at a controlled temperature (e.g., 30 °C or 37 °C) for a defined period.

  • Detection: Following incubation, the reaction is stopped, and the kinase activity is quantified. This can be achieved through various detection methods, such as:

    • Radiometric assays: Measuring the incorporation of radiolabeled phosphate (from [γ-³²P]ATP) into the substrate.

    • Luminescence-based assays (e.g., ADP-Glo™): Quantifying the amount of ADP produced, which is directly proportional to kinase activity.

    • Fluorescence-based assays (e.g., HTRF): Using fluorescence resonance energy transfer to detect the phosphorylated substrate.

  • Data Analysis: The kinase activity in the presence of the inhibitor is compared to the activity of a control (without the inhibitor). The percentage of inhibition is calculated, and the IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

Cell Cycle Analysis by Flow Cytometry
  • Cell Culture and Treatment: Cells are cultured and treated with the thieno[2,3-d]pyrimidine compound of interest for a specified duration.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS), and counted.

  • Fixation: The cells are fixed to preserve their cellular structure and make them permeable to the DNA dye. A common method is dropwise addition of ice-cold 70% ethanol while vortexing, followed by incubation at -20 °C.

  • Staining: The fixed cells are washed to remove the ethanol and then incubated with a DNA staining solution. This solution typically contains a fluorescent intercalating dye such as propidium iodide (PI) or 4',6-diamidino-2-phenylindole (DAPI), along with RNase A to prevent the staining of double-stranded RNA.

  • Flow Cytometry Analysis: The stained cells are analyzed on a flow cytometer. The intensity of the fluorescence from the DNA-bound dye is measured for each cell.

  • Data Interpretation: The data is presented as a histogram of DNA content versus cell count. The G0/G1 phase cells will have a 2n DNA content, G2/M phase cells will have a 4n DNA content, and S phase cells will have a DNA content between 2n and 4n. The percentage of cells in each phase of the cell cycle is then quantified using cell cycle analysis software.

Conclusion

The thieno[2,3-d]pyrimidine core represents a versatile and highly valuable scaffold in the field of medicinal chemistry. Its synthetic accessibility and the wide range of biological activities exhibited by its derivatives, particularly in the areas of oncology, infectious diseases, and inflammation, underscore its therapeutic potential. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers to build upon in the design and development of novel thieno[2,3-d]pyrimidine-based therapeutic agents. Further exploration of structure-activity relationships and the optimization of lead compounds will undoubtedly pave the way for the discovery of new and effective drugs based on this remarkable heterocyclic system.

References

Methodological & Application

Application Notes and Protocols for 2,4-Dichloro-6-methylthieno[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive overview of the experimental applications of 2,4-Dichloro-6-methylthieno[2,3-d]pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry. Thienopyrimidine scaffolds are structurally analogous to purine bases, enabling them to interact with a wide range of biological targets, including protein kinases.[1] This document details the synthesis, physicochemical properties, and safety information for the title compound. Furthermore, it provides detailed protocols for evaluating its biological activity, including in vitro kinase inhibition, cell viability, apoptosis, and cell cycle analysis. The primary focus is on its potential as a kinase inhibitor, particularly targeting pathways relevant to cancer, such as the EGFR and VEGFR-2 signaling cascades.

Physicochemical Properties and Safety Information

This compound is a solid at room temperature.[2] Its chemical structure and basic properties are summarized in the table below.

PropertyValueReference
Molecular FormulaC₇H₄Cl₂N₂S[2]
Molecular Weight219.09 g/mol [2]
AppearanceSolid[2]
SMILESClC1=NC(Cl)=NC2=C1C=C(C)S2[2]
InChI1S/C7H4Cl2N2S/c1-3-2-4-5(8)10-7(9)11-6(4)12-3/h2H,1H3[2]
InChI KeyBTGNDWIMNVJZJY-UHFFFAOYSA-N[2]

Safety and Handling:

This compound is classified as Acute Toxicant (Oral, Category 4) and is accompanied by the GHS07 pictogram.[2] It is a warning-level hazard.[2] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat, should be worn when handling this compound.[3][4][5][6] Work should be conducted in a well-ventilated area or a chemical fume hood.[3][4][5][6] Store the compound in a tightly sealed container in a cool, dry place.[3]

Synthesis Protocol

The synthesis of this compound can be achieved through a multi-step process, typically starting from a substituted thiophene derivative. A general synthetic workflow is outlined below.

Synthesis_Workflow A 2-Amino-5-methylthiophene-3-carbonitrile B Thieno[2,3-d]pyrimidin-4(3H)-one derivative A->B Cyclization (e.g., Formamide) C 2,4-Dihydroxy-6-methylthieno[2,3-d]pyrimidine B->C Hydrolysis D This compound C->D Chlorination (e.g., POCl3)

Figure 1: General synthetic workflow for this compound.

Detailed Protocol:

This protocol is a composite of methodologies reported in the literature for the synthesis of thieno[2,3-d]pyrimidine derivatives.

Step 1: Synthesis of 2,4-Dihydroxy-6-methylthieno[2,3-d]pyrimidine

  • To a solution of 2-amino-5-methylthiophene-3-carbonitrile in a suitable solvent (e.g., ethanol), add an excess of formamide.

  • Reflux the reaction mixture for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature to allow for the precipitation of the intermediate thieno[2,3-d]pyrimidin-4(3H)-one derivative.

  • Filter the precipitate, wash with a cold solvent, and dry.

  • Hydrolyze the intermediate using an appropriate method (e.g., acid or base catalysis) to yield 2,4-dihydroxy-6-methylthieno[2,3-d]pyrimidine.

Step 2: Synthesis of this compound

  • Suspend 2,4-dihydroxy-6-methylthieno[2,3-d]pyrimidine in an excess of phosphorus oxychloride (POCl₃).

  • Add a catalytic amount of a tertiary amine (e.g., N,N-dimethylaniline).

  • Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and carefully quench the excess POCl₃ by pouring it onto crushed ice.

  • The resulting precipitate is the crude this compound.

Purification:

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, acetone, or a mixture of ethyl acetate and hexane) or by column chromatography on silica gel.

Characterization:

The structure and purity of the final compound should be confirmed by spectroscopic methods:

  • ¹H NMR: To confirm the presence and connectivity of protons.

  • ¹³C NMR: To confirm the carbon skeleton.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

Biological Activity and Application Notes

This compound serves as a versatile scaffold for the development of potent kinase inhibitors. The dichloro substitutions at the 2 and 4 positions provide reactive sites for the introduction of various side chains to modulate potency and selectivity against different kinases.

Kinase Inhibitory Activity

Thienopyrimidine derivatives have demonstrated significant inhibitory activity against several protein kinases implicated in cancer, including Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Table 1: Kinase Inhibitory Activity of Selected Thieno[2,3-d]pyrimidine Derivatives

Compound IDTarget KinaseIC₅₀ (nM)Reference
21bVEGFR-233.4[7]
21cVEGFR-247.0[7]
21eVEGFR-221[7]
17fVEGFR-2230[2]
5bEGFR (wild-type)37.19[8]
5bEGFR (T790M mutant)204.10[8]
Anti-proliferative Activity in Cancer Cell Lines

Derivatives of this compound have shown potent anti-proliferative effects against various human cancer cell lines.

Table 2: Anti-proliferative Activity of Selected Thieno[2,3-d]pyrimidine Derivatives

Compound IDCell LineCancer TypeIC₅₀ (µM)Reference
17fHCT-116Colon Carcinoma2.80 ± 0.16[2]
17fHepG2Hepatocellular Carcinoma4.10 ± 0.45[2]
5bA549Lung Carcinoma17.79[8]
5fA549Lung Carcinoma17.46[8]
5bMCF-7Breast Adenocarcinoma22.66[8]
5fMCF-7Breast Adenocarcinoma21.40[8]
3aA549Lung Carcinoma6.62[6]
6aHCT-116Colon Carcinoma3.43[6]
8dHCT-116Colon Carcinoma6.96[6]
8cMCF-7Breast Adenocarcinoma<10[6]
8eMCF-7Breast Adenocarcinoma<10[6]
8fMCF-7Breast Adenocarcinoma<10[6]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the biological activity of this compound and its derivatives.

In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol is designed for a 384-well plate format and measures the amount of ATP remaining after a kinase reaction.

Kinase_Assay_Workflow A Prepare Compound Dilutions B Add Compound to Plate A->B D Initiate Kinase Reaction B->D C Prepare Kinase Reaction Mix C->D E Incubate D->E F Add ATP Detection Reagent E->F G Measure Luminescence F->G

Figure 2: Workflow for a luminescence-based in vitro kinase assay.

Materials:

  • Recombinant kinase (e.g., EGFR, VEGFR-2)

  • Kinase substrate (specific for the kinase)

  • ATP

  • Kinase assay buffer

  • Test compound (this compound or derivative)

  • DMSO (for compound dilution)

  • Luminescence-based ATP detection kit (e.g., Kinase-Glo®)

  • White, opaque 384-well plates

  • Multichannel pipette

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A 10-point, 3-fold dilution series is recommended.

  • Assay Plate Preparation: Add 1 µL of each compound dilution to the wells of a 384-well plate. Include wells with DMSO only as a negative control.

  • Kinase Reaction Mixture: Prepare a master mix containing the kinase, substrate, and kinase assay buffer.

  • Reaction Initiation: Add the kinase reaction mixture to each well, followed by the addition of ATP to initiate the reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Signal Detection: Add the ATP detection reagent to each well to stop the reaction and generate a luminescent signal.

  • Measurement: Measure the luminescence using a plate reader. The signal is inversely proportional to kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell line of interest (e.g., A549, HCT-116, MCF-7)

  • Complete cell culture medium

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[9]

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[9]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, and late apoptotic/necrotic cells.

Apoptosis_Assay_Workflow A Cell Culture & Treatment B Harvest & Wash Cells A->B C Resuspend in Binding Buffer B->C D Add Annexin V & PI C->D E Incubate D->E F Analyze by Flow Cytometry E->F

Figure 3: Workflow for the Annexin V/PI apoptosis assay.

Materials:

  • Cancer cell line

  • Test compound

  • Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit

  • Binding buffer

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the test compound at the desired concentrations for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.

  • Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol.[7][8]

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[7][8]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).[7][8]

Cell Cycle Analysis

This protocol uses propidium iodide (PI) staining and flow cytometry to analyze the distribution of cells in different phases of the cell cycle.

Materials:

  • Cancer cell line

  • Test compound

  • PBS

  • 70% ethanol (ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the test compound for the desired duration.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend them in PI staining solution.[1][10]

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Signaling Pathway Visualization

Derivatives of this compound have been shown to inhibit key signaling pathways involved in cancer cell proliferation and survival. The following diagrams illustrate the EGFR and VEGFR-2 signaling pathways and the potential points of inhibition by these compounds.

EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 converts to Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation EGF EGF EGF->EGFR Inhibitor Thienopyrimidine Inhibitor Inhibitor->EGFR

Figure 4: Simplified EGFR signaling pathway and inhibition by thienopyrimidine derivatives.

VEGFR2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Endothelial Cell Proliferation, Migration, Survival ERK->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis VEGF VEGF VEGF->VEGFR2 Inhibitor Thienopyrimidine Inhibitor Inhibitor->VEGFR2

Figure 5: Simplified VEGFR-2 signaling pathway and inhibition by thienopyrimidine derivatives.

Conclusion

This compound represents a valuable starting material for the synthesis of a diverse library of compounds with significant potential in drug discovery, particularly in the field of oncology. The detailed protocols and application notes provided herein offer a comprehensive resource for researchers to explore the synthesis and biological evaluation of this promising chemical scaffold. The demonstrated activity of its derivatives as inhibitors of key cancer-related kinases such as EGFR and VEGFR-2 underscores the therapeutic potential of this compound class and warrants further investigation.

References

Application Notes and Protocols: 2,4-Dichloro-6-methylthieno[2,3-d]pyrimidine in Kinase Inhibitor Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thieno[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized for its bioisosteric relationship with purines, the fundamental components of nucleic acids. This structural similarity has made it a valuable core for the development of potent inhibitors targeting a wide range of protein kinases. Dysregulation of kinase activity is a hallmark of numerous diseases, particularly cancer, making kinase inhibitors a cornerstone of modern targeted therapies. The compound 2,4-Dichloro-6-methylthieno[2,3-d]pyrimidine serves as a versatile synthetic intermediate for the generation of diverse libraries of thieno[2,3-d]pyrimidine-based kinase inhibitors. The two reactive chlorine atoms at the 2 and 4 positions allow for differential substitution, enabling the exploration of structure-activity relationships (SAR) to achieve desired potency and selectivity against specific kinase targets.

This document provides detailed application notes and experimental protocols for the use of this compound as a platform for kinase inhibitor screening. It includes methodologies for synthesizing derivative libraries and performing subsequent biochemical and cell-based assays to identify and characterize novel kinase inhibitors.

Kinase Targets for Thieno[2,3-d]pyrimidine Derivatives

While specific inhibitory data for this compound against a broad kinase panel is not extensively published, numerous derivatives have shown significant activity against several important cancer-related kinases. This highlights the potential of this scaffold in developing targeted therapies.

Kinase Target FamilySpecific ExamplesDisease RelevanceReference
VEGFRVEGFR-2 (KDR)Angiogenesis, Tumor Growth[1][2]
FLT3FLT3 (wild-type and ITD mutants)Acute Myeloid Leukemia (AML)[3][4]
Aurora KinasesAurora A, Aurora BMitotic progression, Cancer[5]
c-Metc-Met (HGF Receptor)Tumor invasion and metastasis
KRASKRAS G12DPancreatic, Colorectal, Lung Cancer

Experimental Protocols

The following protocols provide a framework for the synthesis of a focused library of inhibitors from this compound and their subsequent evaluation in biochemical and cell-based kinase assays.

Protocol 1: Synthesis of a 4-Anilino-2-substituted-thieno[2,3-d]pyrimidine Library

This protocol describes a general method for the sequential displacement of the chlorine atoms on the this compound core. The greater reactivity of the C4-chloro group allows for selective initial substitution.

Materials:

  • This compound

  • Various substituted anilines

  • Various primary or secondary amines, or alcohols

  • Diisopropylethylamine (DIPEA) or other suitable base

  • Anhydrous solvent (e.g., isopropanol, dioxane, or DMF)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Step 1: Synthesis of 4-Anilino Intermediate: a. In a round-bottom flask, dissolve this compound (1 equivalent) in isopropanol. b. Add the desired substituted aniline (1.1 equivalents) and DIPEA (1.5 equivalents). c. Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). d. Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure. e. Purify the resulting 2-chloro-4-anilino-6-methylthieno[2,3-d]pyrimidine intermediate by column chromatography.

  • Step 2: Synthesis of the Final Compound: a. Dissolve the purified intermediate from Step 1 in a suitable solvent such as dioxane or DMF. b. Add the second nucleophile (amine or alcohol, 1.2 equivalents) and a suitable base (e.g., DIPEA or potassium carbonate). c. Heat the reaction mixture (temperature will depend on the nucleophile's reactivity) and monitor by TLC. d. Once the reaction is complete, perform an appropriate aqueous workup. e. Purify the final product by column chromatography or recrystallization. f. Characterize the final compound by NMR and mass spectrometry.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase by measuring ATP consumption.

Materials:

  • Purified recombinant kinase of interest

  • Specific peptide substrate for the kinase

  • ATP

  • Test compounds (dissolved in DMSO)

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96- or 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: a. Prepare a stock solution of the test compound (e.g., 10 mM in 100% DMSO). b. Perform serial dilutions of the stock solution in DMSO to create a range of concentrations for IC50 determination.

  • Kinase Reaction: a. In a multi-well plate, add a small volume (e.g., 2.5 µL) of the serially diluted test compound or DMSO (vehicle control) to each well. b. Add the kinase solution (e.g., 2.5 µL) to each well and incubate for 10-15 minutes at room temperature to allow for compound-kinase binding. c. Initiate the kinase reaction by adding the substrate/ATP mixture (e.g., 5 µL). d. Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • ADP Detection: a. Following the kinase reaction, add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature. b. Add the Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis: a. Measure the luminescence of each well using a plate reader. b. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. c. Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. d. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Protocol 3: Cell-Based Kinase Inhibition Assay (Western Blot)

This protocol describes how to assess the ability of a compound to inhibit a specific kinase within a cellular context by measuring the phosphorylation of a downstream substrate.

Materials:

  • Cancer cell line known to have an active signaling pathway involving the target kinase

  • Cell culture medium and supplements

  • Test compounds (dissolved in DMSO)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies against the phosphorylated and total forms of the kinase's substrate

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Cell Culture and Treatment: a. Seed the cells in a multi-well plate and allow them to adhere overnight. b. Treat the cells with various concentrations of the test compound for a specified period (e.g., 2-24 hours). Include a DMSO-treated control.

  • Cell Lysis: a. Aspirate the media and wash the cells with ice-cold PBS. b. Add lysis buffer to each well and incubate on ice for 15-30 minutes. c. Scrape the cells and collect the lysates. Clarify the lysates by centrifugation.

  • Western Blotting: a. Determine the protein concentration of each lysate. b. Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane. c. Block the membrane and then incubate with the primary antibody against the phosphorylated substrate. d. Wash the membrane and incubate with the HRP-conjugated secondary antibody. e. Detect the signal using a chemiluminescent substrate. f. Strip the membrane and re-probe with an antibody against the total substrate protein to ensure equal loading.

  • Data Analysis: a. Quantify the band intensities for the phosphorylated and total substrate proteins. b. Normalize the phosphorylated protein signal to the total protein signal for each treatment. c. Determine the concentration-dependent inhibition of substrate phosphorylation by the test compound.

Visualizations

Signaling Pathways

VEGFR2_Signaling_Pathway VEGFA VEGF-A VEGFR2 VEGFR-2 VEGFA->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Src Src VEGFR2->Src PKC PKC PLCg->PKC Akt Akt PI3K->Akt FAK FAK Src->FAK Raf Raf PKC->Raf Permeability Vascular Permeability PKC->Permeability mTOR mTOR Akt->mTOR Survival Cell Survival Akt->Survival Migration Cell Migration FAK->Migration MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Caption: VEGFR-2 Signaling Pathway.

FLT3_Signaling_Pathway FLT3L FLT3 Ligand FLT3 FLT3 Receptor FLT3L->FLT3 PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS STAT5 STAT5 FLT3->STAT5 Akt Akt PI3K->Akt RAF_MEK_ERK RAF-MEK-ERK Pathway RAS->RAF_MEK_ERK Proliferation Cell Proliferation STAT5->Proliferation Differentiation Inhibition of Differentiation STAT5->Differentiation mTOR mTOR Akt->mTOR Survival Cell Survival Akt->Survival RAF_MEK_ERK->Proliferation mTOR->Proliferation

Caption: FLT3 Signaling Pathway.

Aurora_Kinase_Signaling AuroraA Aurora A Centrosome Centrosome Maturation & Spindle Assembly AuroraA->Centrosome G2M G2/M Transition AuroraA->G2M AuroraB Aurora B Chromosome Chromosome Condensation & Segregation AuroraB->Chromosome Cytokinesis Cytokinesis AuroraB->Cytokinesis

Caption: Aurora Kinase Functions in Mitosis.

Experimental Workflow

Kinase_Inhibitor_Screening_Workflow Start Start with This compound Synthesis Synthesize Derivative Library (Protocol 1) Start->Synthesis Biochemical Primary Screening: In Vitro Biochemical Assay (Protocol 2) Synthesis->Biochemical Hit_ID Hit Identification (Potent Inhibitors) Biochemical->Hit_ID Cell_Based Secondary Screening: Cell-Based Assay (Protocol 3) Hit_ID->Cell_Based SAR Structure-Activity Relationship (SAR) Studies Cell_Based->SAR SAR->Synthesis Iterative Design Lead_Opt Lead Optimization SAR->Lead_Opt End Preclinical Candidate Lead_Opt->End

Caption: Kinase Inhibitor Screening Workflow.

References

Application Notes and Protocols for Cell-Based Assays with 2,4-Dichloro-6-methylthieno[2,3-d]pyrimidine and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thieno[2,3-d]pyrimidine derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. These compounds are recognized as "privileged structures" capable of interacting with a wide range of biological targets. The 2,4-dichloro-6-methylthieno[2,3-d]pyrimidine scaffold, in particular, serves as a versatile precursor for the synthesis of potent inhibitors of various kinases and other enzymes implicated in diseases such as cancer.

This document provides detailed protocols and application notes for conducting cell-based assays with this compound and its structurally related analogs. The methodologies described herein are based on established techniques for evaluating the anti-proliferative and cytotoxic effects of small molecules, as well as for elucidating their mechanism of action.

Presumed Mechanism of Action

While specific data on this compound is limited, derivatives of the thieno[2,3-d]pyrimidine and dichloro-methyl-pyrimidine core structures have been reported to exhibit inhibitory activity against several protein kinases. A prominent target for this class of compounds is the Epidermal Growth Factor Receptor (EGFR), a key player in cell proliferation and survival.[1][2] Mutations in EGFR can lead to its constitutive activation, driving tumorigenesis in various cancers, including non-small cell lung cancer (NSCLC).[1]

Derivatives of this scaffold have been shown to act as selective inhibitors of mutant forms of EGFR, such as EGFRT790M/L858R, which is associated with resistance to first-generation EGFR inhibitors.[1][2] The proposed mechanism involves the compound binding to the ATP-binding pocket of the kinase domain, thereby blocking the downstream signaling cascade that promotes cell growth and proliferation. Other potential targets for thieno[2,3-d]pyrimidine derivatives include D-dopachrome tautomerase (D-DT or MIF2), which is involved in the MAPK signaling pathway, and PIM-1 kinase.[3][4]

Data Presentation

The following tables summarize representative quantitative data for analogs of this compound, illustrating their potential efficacy in various cell lines and kinase assays.

Table 1: In Vitro Anti-proliferative Activity of Thieno[2,3-d]pyrimidine Analogs

Compound IDCell LineCancer TypeIC50 (µM)Reference
Compound L-18 H1975Non-Small Cell Lung Cancer0.65 ± 0.06[1][2]
Compound 8d HUH-7Liver Carcinoma5.8 (µg/mL)[5]
MCF-7Breast Cancer8.3 (µg/mL)[5]
BHKBaby Hamster Kidney17 (µg/mL)[5]
Compound 5d A549, H1650, H1299, HCC827Non-Small Cell Lung CancerVaries[3]

Table 2: Kinase Inhibitory Activity of Thieno[2,3-d]pyrimidine Analogs

Compound IDKinase TargetIC50 (nM)Reference
Compound 4 PIM-111.4[4]
Compound 10 PIM-117.2[4]
Inhibitor 5d MIF2 Tautomerase1000 (1.0 µM)[3]

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol describes a colorimetric assay to assess the effect of a test compound on cell viability. The assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.

Materials:

  • Target cancer cell lines (e.g., H1975, A549, MCF-7)

  • Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • This compound or its analog

  • Dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in PBS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete growth medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of the test compound in complete growth medium. The final DMSO concentration should not exceed 0.1%.

  • After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using non-linear regression analysis.

Protocol 2: Colony Formation Assay

This assay assesses the long-term effect of a compound on the ability of single cells to proliferate and form colonies.

Materials:

  • Target cancer cell lines

  • Complete growth medium

  • Test compound

  • 6-well or 12-well plates

  • Crystal Violet staining solution (0.5% crystal violet in 25% methanol)

  • 30% Acetic Acid

Procedure:

  • Seed cells in a 12-well plate at a low density (e.g., 1000 cells/well) and allow them to attach overnight.

  • Treat the cells with various concentrations of the test compound or vehicle (DMSO) for 5 days, or until visible colonies are formed in the control wells.

  • After the treatment period, wash the cells with PBS.

  • Fix the colonies with methanol for 15 minutes.

  • Stain the fixed colonies with 0.5% crystal violet solution for 10-30 minutes.

  • Wash the wells with water to remove excess stain and allow them to air dry.

  • Scan or photograph the plates to document the results.

  • For quantification, dissolve the stained colonies in 30% acetic acid and measure the absorbance at 590 nm.[3]

Protocol 3: In Vitro Kinase Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of a compound against a specific protein kinase. The specific reagents and detection methods will vary depending on the kinase and the assay format (e.g., fluorescence, luminescence, radioactivity).

Materials:

  • Recombinant protein kinase

  • Kinase-specific substrate

  • ATP

  • Assay buffer

  • Test compound

  • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)

  • 384-well plates

  • Plate reader

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 384-well plate, add the test compound, the recombinant kinase, and the kinase-specific substrate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at room temperature for the recommended time (e.g., 60 minutes).

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Incubate for the required time to allow the signal to develop.

  • Measure the signal (e.g., luminescence, fluorescence) using a plate reader.

  • Calculate the percent inhibition relative to a no-inhibitor control and determine the IC50 value.

Mandatory Visualizations

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Thieno[2,3-d]pyrimidine 2,4-Dichloro-6- methylthieno[2,3-d]pyrimidine Thieno[2,3-d]pyrimidine->EGFR

Caption: EGFR signaling pathway and the inhibitory point of thieno[2,3-d]pyrimidines.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_analysis Data Analysis Cell_Culture Cell Line Seeding (e.g., H1975, A549) Compound_Treatment Treatment with Thieno[2,3-d]pyrimidine Analog Cell_Culture->Compound_Treatment Viability_Assay Cell Viability Assay (MTT, CyQUANT) Compound_Treatment->Viability_Assay Colony_Assay Colony Formation Assay Compound_Treatment->Colony_Assay Kinase_Assay Kinase Inhibition Assay (e.g., EGFR, PIM-1) Compound_Treatment->Kinase_Assay IC50_Determination IC50 Value Calculation Viability_Assay->IC50_Determination Colony_Assay->IC50_Determination Kinase_Assay->IC50_Determination Mechanism_Elucidation Mechanism of Action Studies IC50_Determination->Mechanism_Elucidation

Caption: General experimental workflow for evaluating thieno[2,3-d]pyrimidine analogs.

References

The Versatile Intermediate: 2,4-Dichloro-6-methylthieno[2,3-d]pyrimidine in Modern Drug Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the landscape of pharmaceutical research and development, the strategic selection of chemical intermediates is paramount to the successful and efficient synthesis of novel therapeutic agents. Among these crucial building blocks, 2,4-Dichloro-6-methylthieno[2,3-d]pyrimidine has emerged as a highly versatile scaffold, particularly in the development of targeted therapies for cancer and cardiovascular diseases. Its unique structural features allow for selective modifications, making it a cornerstone in the synthesis of potent kinase inhibitors and antiplatelet agents.

This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals, highlighting the utility of this compound in the synthesis of Epidermal Growth Factor Receptor (EGFR) inhibitors, Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitors, and as a key structural motif in antiplatelet therapies.

Application in Targeted Cancer Therapy

The thieno[2,3-d]pyrimidine core is a bioisostere of the quinazoline nucleus, a common feature in many approved kinase inhibitors. The dichloro-substituents at the 2 and 4 positions of the pyrimidine ring offer reactive sites for sequential nucleophilic substitution, enabling the introduction of various pharmacophoric groups to modulate potency, selectivity, and pharmacokinetic properties.

Epidermal Growth Factor Receptor (EGFR) Inhibitors

Mutations in the EGFR signaling pathway are a hallmark of non-small cell lung cancer (NSCLC). Third-generation EGFR inhibitors are designed to overcome resistance mechanisms. Derivatives of 2,4-dichloro-6-methylpyrimidine have been synthesized and identified as potential selective inhibitors of EGFRT790M/L858R mutants.[1]

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand (EGF) Ligand (EGF) EGFR EGFR Ligand (EGF)->EGFR Binds P P EGFR->P Autophosphorylation RAS RAS P->RAS PI3K PI3K P->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival Inhibitor Thieno[2,3-d]pyrimidine Inhibitor Inhibitor->P Blocks

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibitors

Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis, with VEGFR-2 playing a central role. Thieno[2,3-d]pyrimidine derivatives have been designed as potent VEGFR-2 inhibitors, demonstrating significant anticancer activities.[2][3][4]

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF-A VEGF-A VEGFR-2 VEGFR-2 VEGF-A->VEGFR-2 Binds P P VEGFR-2->P Autophosphorylation PLCγ PLCγ P->PLCγ PI3K PI3K P->PI3K Endothelial Cell\nProliferation, Migration, Survival Endothelial Cell Proliferation, Migration, Survival PLCγ->Endothelial Cell\nProliferation, Migration, Survival AKT AKT PI3K->AKT AKT->Endothelial Cell\nProliferation, Migration, Survival Inhibitor Thieno[2,3-d]pyrimidine Inhibitor Inhibitor->P Blocks

Application in Antiplatelet Therapy

The thieno[2,3-d]pyrimidine scaffold is structurally related to the triazolo[4,5-d]pyrimidine core of the antiplatelet drug Ticagrelor. Ticagrelor is a reversible P2Y12 receptor antagonist, which inhibits ADP-mediated platelet activation and aggregation. While not a direct precursor in the most common synthesis routes for Ticagrelor, which often start from a 4,6-dichloro-5-nitropyrimidine derivative, the 2,4-dichloro-thienopyrimidine core serves as a valuable template for the design of novel P2Y12 antagonists.[5]

P2Y12_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Platelet Membrane cluster_intracellular Platelet Cytoplasm ADP ADP P2Y12 Receptor P2Y12 Receptor ADP->P2Y12 Receptor Activates Gi Gi P2Y12 Receptor->Gi PI3K PI3K P2Y12 Receptor->PI3K Adenylyl Cyclase Adenylyl Cyclase Gi->Adenylyl Cyclase Inhibits cAMP cAMP Adenylyl Cyclase->cAMP Decreases Platelet Aggregation Platelet Aggregation cAMP->Platelet Aggregation Inhibits PI3K->Platelet Aggregation Promotes Antagonist P2Y12 Antagonist (e.g., Ticagrelor) Antagonist->P2Y12 Receptor Blocks

Quantitative Data Summary

The following tables summarize the biological activity of various thieno[2,3-d]pyrimidine derivatives synthesized from precursors like this compound.

Table 1: In Vitro EGFR Kinase Inhibitory Activity

CompoundTarget KinaseIC50 (µM)Reference
L-18EGFRT790M/L858R0.65 ± 0.06[1]

Table 2: In Vitro VEGFR-2 Kinase Inhibitory Activity

CompoundTarget KinaseIC50 (µM)Reference
10dVEGFR-22.5[3][6]
15dVEGFR-25.48[3][6]
15gVEGFR-22.27[3][6]
8bVEGFR-20.073[4]

Table 3: Anticancer Activity of Thieno[2,3-d]pyrimidine Derivatives

CompoundCell LineIC50 (µM)Reference
l (m-ClPh derivative)MDA-MB-23127.6[7]
IIIaMCF-72.01[8]
IIIaHepG22.44[8]
IIIcMCF-71.44[8]
IIIcHepG21.47[8]

Experimental Protocols

General Synthetic Workflow for Kinase Inhibitors

The synthesis of targeted kinase inhibitors from this compound generally follows a sequential nucleophilic aromatic substitution (SNAr) strategy. The chlorine at the C4 position is typically more reactive and can be selectively displaced at lower temperatures, followed by substitution at the C2 position under more forcing conditions.

Synthetic_Workflow Start This compound Step1 Step 1: Selective C4 Substitution (Amine R1-NH2, Base, Solvent, RT to moderate heat) Start->Step1 Intermediate 4-Amino-2-chloro-6-methylthieno[2,3-d]pyrimidine Step1->Intermediate Step2 Step 2: C2 Substitution (Amine R2-NH2 or other nucleophile, Higher Temp./Catalyst) Intermediate->Step2 FinalProduct Final Kinase Inhibitor Step2->FinalProduct

Protocol 1: Synthesis of 4-Anilino-2-chloro-6-methylthieno[2,3-d]pyrimidine (Intermediate)

This protocol describes the selective substitution at the C4 position, a common first step in the synthesis of various kinase inhibitors.

Materials:

  • This compound

  • Substituted Aniline (e.g., 3-ethynylaniline)

  • Diisopropylethylamine (DIPEA)

  • n-Butanol

  • Argon or Nitrogen atmosphere

Procedure:

  • To a solution of this compound (1.0 eq) in n-butanol, add the substituted aniline (1.1 eq) and DIPEA (1.5 eq).

  • Stir the reaction mixture at 80-90 °C under an inert atmosphere for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 4-anilino-2-chloro intermediate.

Protocol 2: Synthesis of a Final EGFR Inhibitor Derivative

This protocol outlines the subsequent substitution at the C2 position to yield a final product.

Materials:

  • 4-Anilino-2-chloro-6-methylthieno[2,3-d]pyrimidine intermediate (from Protocol 1)

  • A secondary amine or other nucleophile (e.g., N-(3-aminophenyl)acrylamide)

  • Trifluoroacetic acid (TFA) or other acid catalyst

  • Isopropanol

  • Argon or Nitrogen atmosphere

Procedure:

  • In a sealed vessel, dissolve the 4-anilino-2-chloro intermediate (1.0 eq) and the desired amine (1.2 eq) in isopropanol.

  • Add a catalytic amount of TFA.

  • Heat the mixture to 100-120 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • The product may precipitate upon cooling. If so, collect the solid by filtration and wash with cold isopropanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography or recrystallization to obtain the final inhibitor.

Characterization: The structure and purity of the synthesized compounds should be confirmed by standard analytical techniques, including 1H NMR, 13C NMR, and Mass Spectrometry.

Conclusion

This compound is a valuable and versatile intermediate in drug discovery. Its amenability to selective functionalization at two distinct positions provides a robust platform for the synthesis of diverse libraries of compounds. The successful application of this scaffold in the development of potent and selective kinase inhibitors for cancer therapy underscores its significance for medicinal chemists and drug development professionals. The protocols and data presented herein serve as a comprehensive resource for the effective utilization of this important building block in the creation of next-generation therapeutics.

References

Application Notes and Protocols for the Purification of 2,4-Dichloro-6-methylthieno[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of 2,4-Dichloro-6-methylthieno[2,3-d]pyrimidine, a key intermediate in the synthesis of various biologically active compounds. The following methods are described: recrystallization, column chromatography, and liquid-liquid extraction.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

PropertyValue
Molecular Formula C₇H₄Cl₂N₂S
Molecular Weight 219.09 g/mol
Appearance Solid
CAS Number 76872-23-6

Purification Techniques: A Comparative Overview

The choice of purification technique depends on the nature and quantity of impurities, as well as the desired final purity of the compound. A summary of the effectiveness of each technique is presented below.

TechniquePrincipleTypical PurityTypical YieldAdvantagesDisadvantages
Recrystallization Difference in solubility of the compound and impurities in a suitable solvent at different temperatures.>98%70-90%Simple, cost-effective, scalable.May not remove impurities with similar solubility; potential for product loss.
Column Chromatography Differential partitioning of the compound and impurities between a stationary phase and a mobile phase.>99%50-80%High resolution for separating complex mixtures.Time-consuming, requires larger volumes of solvent, can be costly.
Liquid-Liquid Extraction Differential solubility of the compound and impurities in two immiscible liquid phases.>95%80-95%Good for removing acid or basic impurities and for initial work-up.Limited separation of compounds with similar polarities; requires large solvent volumes.

Experimental Protocols

Recrystallization

This protocol describes the purification of this compound by recrystallization from an ethanol/water solvent system.

Materials:

  • Crude this compound

  • Ethanol (95%)

  • Deionized water

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely. The solution should be near saturation.

  • If colored impurities are present, a small amount of activated charcoal can be added, and the solution heated for a few more minutes.

  • Hot filter the solution to remove any insoluble impurities or activated charcoal.

  • Slowly add hot deionized water to the hot ethanol solution until the solution becomes slightly turbid.

  • Re-heat the solution gently until the turbidity just disappears.

  • Allow the flask to cool slowly to room temperature. Crystal formation should be observed.

  • Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal precipitation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold ethanol/water mixture.

  • Dry the purified crystals under vacuum.

Expected Outcome:

  • Purity: >98% (as determined by HPLC or NMR)

  • Yield: 75-85%

Column Chromatography

This protocol outlines the purification of this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Chromatography column

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • UV lamp (254 nm)

  • Collection tubes

  • Rotary evaporator

Procedure:

  • TLC Analysis: Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane) and spot it on a TLC plate. Develop the plate using a mixture of hexane and ethyl acetate (e.g., 9:1 v/v). Visualize the spots under a UV lamp to determine the Rf value of the product and impurities. The ideal Rf for the product is around 0.3-0.4.

  • Column Packing: Prepare a slurry of silica gel in hexane and pour it into the chromatography column. Allow the silica to settle, ensuring there are no air bubbles. Add a layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the top of the silica gel column.

  • Elution: Start the elution with the chosen solvent system (e.g., 9:1 hexane:ethyl acetate). Collect fractions in test tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Expected Outcome:

  • Purity: >99%

  • Yield: 60-75%

Liquid-Liquid Extraction

This protocol is suitable for a preliminary purification or work-up to remove acidic or basic impurities.

Materials:

  • Crude this compound

  • Dichloromethane (DCM) or Ethyl acetate

  • 5% Hydrochloric acid (HCl) solution

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Separatory funnel

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Beakers and flasks

  • Rotary evaporator

Procedure:

  • Dissolve the crude product in dichloromethane or ethyl acetate in a separatory funnel.

  • Wash the organic layer sequentially with:

    • 5% HCl solution (to remove basic impurities).

    • 5% NaHCO₃ solution (to remove acidic impurities).

    • Saturated brine solution (to remove residual water).

  • Separate the organic layer after each wash.

  • Dry the organic layer over anhydrous Na₂SO₄.

  • Filter off the drying agent.

  • Remove the solvent using a rotary evaporator to yield the partially purified product.

Expected Outcome:

  • Purity: >95%

  • Yield: 85-95%

Visualizations

Purification Workflow

The following diagram illustrates the general workflow for the purification of this compound.

Purification_Workflow Crude Crude Product Dissolution Dissolution in Organic Solvent Crude->Dissolution Extraction Liquid-Liquid Extraction Dissolution->Extraction Washing Aqueous Washes (Acid, Base, Brine) Extraction->Washing Drying Drying over Na2SO4 Washing->Drying Filtration1 Filtration Drying->Filtration1 Concentration1 Solvent Evaporation Filtration1->Concentration1 Partially_Purified Partially Purified Product Concentration1->Partially_Purified Recrystallization Recrystallization Partially_Purified->Recrystallization Column_Chromatography Column Chromatography Partially_Purified->Column_Chromatography Pure_Product_Recryst Pure Product (>98%) Recrystallization->Pure_Product_Recryst Pure_Product Pure Product (>99%) Column_Chromatography->Pure_Product

Caption: General purification workflow for this compound.

Decision Tree for Purification Method Selection

This diagram provides a logical guide for selecting the most appropriate purification technique.

Decision_Tree Start Initial Purity? Impurity_Type Major Impurity Type? Start->Impurity_Type <90% Desired_Purity Desired Purity? Start->Desired_Purity >90% Extraction Liquid-Liquid Extraction Impurity_Type->Extraction Acidic/Basic Recrystallization Recrystallization Impurity_Type->Recrystallization Neutral, structurally different Column_Chromatography Column Chromatography Impurity_Type->Column_Chromatography Neutral, structurally similar Desired_Purity->Recrystallization >98% Desired_Purity->Column_Chromatography >99% (Analytical Grade)

Caption: Decision tree for selecting a suitable purification method.

Application Notes and Protocols: The Thieno[2,3-d]pyrimidine Scaffold in Non-Small Cell Lung Cancer (NSCLC) Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Non-small cell lung cancer (NSCLC) remains a leading cause of cancer-related mortality worldwide. A significant subset of NSCLC cases is driven by mutations in the Epidermal Growth Factor Receptor (EGFR), making it a critical therapeutic target. While EGFR tyrosine kinase inhibitors (TKIs) have shown clinical efficacy, the emergence of drug resistance, often through secondary mutations like T790M, necessitates the development of novel therapeutic agents. The thieno[2,3-d]pyrimidine scaffold, exemplified by the starting material 2,4-Dichloro-6-methylthieno[2,3-d]pyrimidine, has emerged as a privileged structure in the design of potent and selective kinase inhibitors to address this challenge. This document provides detailed application notes and experimental protocols for utilizing derivatives of this scaffold in NSCLC research.

Mechanism of Action and Therapeutic Potential

Derivatives of the thieno[2,3-d]pyrimidine scaffold have been extensively explored as inhibitors of key signaling pathways implicated in NSCLC progression, most notably the EGFR pathway. The core structure serves as a versatile backbone for chemical modifications to optimize potency, selectivity, and pharmacokinetic properties.

The primary mechanism of action for many thieno[2,3-d]pyrimidine derivatives in NSCLC is the competitive inhibition of ATP binding to the kinase domain of EGFR, including clinically relevant mutant forms. By blocking the autophosphorylation and downstream activation of EGFR, these compounds effectively abrogate signaling cascades that promote cell proliferation, survival, and metastasis. Research has demonstrated that specific derivatives can potently inhibit the double mutant EGFRL858R/T790M, which is responsible for resistance to first and second-generation EGFR TKIs.[1][2][3]

Beyond EGFR, the thieno[2,3-d]pyrimidine scaffold has been utilized to develop inhibitors of other kinases involved in tumor angiogenesis, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[4] Furthermore, some derivatives have been shown to target other cancer-related proteins like the d-dopachrome tautomerase (DDT or MIF2), indicating the broad therapeutic potential of this chemical class.[5]

The versatility of the thieno[2,3-d]pyrimidine core allows for the development of multi-targeted agents that can simultaneously inhibit different pathways involved in tumor growth and survival, potentially leading to more durable therapeutic responses and overcoming resistance mechanisms.[6]

Data Presentation: In Vitro Efficacy of Thieno[2,3-d]pyrimidine Derivatives

The following tables summarize the in vitro activity of various thieno[2,3-d]pyrimidine derivatives against NSCLC cell lines and relevant kinases.

Table 1: EGFR Kinase Inhibitory Activity

Compound IDTarget KinaseIC50 (nM)Reference
B1EGFRL858R/T790M13[1][2][3]
B1EGFRWT>1000[1][2][3]
L-18EGFRT790M/L858RNot specified, 81.9% inhibition[7][8]
7bEGFR96[9]
Erlotinib EGFR 37 [9]

Table 2: Anti-proliferative Activity against NSCLC Cell Lines

Compound IDNSCLC Cell LineIC50 (µM)Reference
B1H1975 (L858R/T790M)0.087[2][3]
L-18H1975 (L858R/T790M)0.65[7][8]
2aA54913.40[10]
5dA5493.0[5]
5dH16505.3[5]
5dH12997.6[5]
5dHCC8275.2[5]
15A5490.94[11]
Doxorubicin A549 >13.40 [10]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Cell Viability Assay (MTT Assay)

Objective: To determine the anti-proliferative effect of thieno[2,3-d]pyrimidine derivatives on NSCLC cells.

Materials:

  • NSCLC cell lines (e.g., H1975, A549)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • Thieno[2,3-d]pyrimidine derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed NSCLC cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

  • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare serial dilutions of the thieno[2,3-d]pyrimidine derivative in complete growth medium. The final DMSO concentration should not exceed 0.1%.

  • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with 0.1% DMSO) and a blank (medium only).

  • Incubate the plates for 48-72 hours at 37°C.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Protocol 2: Western Blot Analysis for EGFR Signaling Pathway

Objective: To investigate the effect of thieno[2,3-d]pyrimidine derivatives on the phosphorylation of EGFR and downstream signaling proteins.

Materials:

  • NSCLC cells

  • Thieno[2,3-d]pyrimidine derivative

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Treat NSCLC cells with the thieno[2,3-d]pyrimidine derivative at various concentrations for a specified time.

  • Lyse the cells with lysis buffer and quantify the protein concentration using a BCA assay.

  • Denature the protein lysates by boiling with Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., GAPDH).

Visualizations

Signaling Pathway Diagram

EGFR_Signaling_Pathway Ligand EGF Ligand EGFR EGFR Ligand->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Thieno_Pyrimidine Thieno[2,3-d]pyrimidine Derivative Thieno_Pyrimidine->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival, Angiogenesis ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: EGFR signaling pathway and the inhibitory action of thieno[2,3-d]pyrimidine derivatives.

Experimental Workflow Diagram

Experimental_Workflow Start Start: Thieno[2,3-d]pyrimidine Derivative Synthesis Kinase_Assay In Vitro Kinase Assay (e.g., EGFR, VEGFR-2) Start->Kinase_Assay Cell_Viability Cell Viability Assay (e.g., MTT on NSCLC cells) Start->Cell_Viability Mechanism_Studies Mechanism of Action Studies Cell_Viability->Mechanism_Studies Western_Blot Western Blot (p-EGFR, p-AKT, etc.) Mechanism_Studies->Western_Blot Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Mechanism_Studies->Apoptosis_Assay Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Mechanism_Studies->Cell_Cycle In_Vivo In Vivo Xenograft Model Mechanism_Studies->In_Vivo PK_PD Pharmacokinetics & Pharmacodynamics In_Vivo->PK_PD Toxicity Toxicity Studies In_Vivo->Toxicity Lead_Optimization Lead Optimization PK_PD->Lead_Optimization Toxicity->Lead_Optimization

Caption: A general experimental workflow for the evaluation of thieno[2,3-d]pyrimidine derivatives.

References

Application Notes and Protocols for the Development of 2,4-Dichloro-6-methylthieno[2,3-d]pyrimidine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thieno[2,3-d]pyrimidine scaffold is a privileged heterocyclic ring system in medicinal chemistry, serving as a core structural motif for a diverse range of biologically active compounds.[1][2][3] Its structural similarity to the purine nucleobase makes it an attractive framework for designing inhibitors of various enzymes, particularly protein kinases, which play crucial roles in cellular signaling pathways implicated in cancer and other diseases.[4] The starting material, 2,4-Dichloro-6-methylthieno[2,3-d]pyrimidine, is a key intermediate for the synthesis of a multitude of analogs, allowing for substitutions at the 2- and 4-positions to explore structure-activity relationships (SAR) and optimize potency and selectivity against various therapeutic targets.

This document provides detailed application notes and protocols for the development of analogs based on the this compound scaffold. It includes synthetic procedures, quantitative data on the biological activities of representative analogs, and protocols for key biological assays.

Data Presentation: Structure-Activity Relationships of 6-methylthieno[2,3-d]pyrimidine Analogs

The following tables summarize the in vitro biological activities of various 6-methylthieno[2,3-d]pyrimidine analogs against several key protein kinases implicated in cancer progression. The data is compiled from multiple studies to provide a comparative overview of the structure-activity relationships.

Table 1: Inhibitory Activity of 2,4-Disubstituted-6-methylthieno[2,3-d]pyrimidine Analogs against EGFR Kinase.

Compound IDR2 SubstituentR4 SubstituentEGFR (WT) IC₅₀ (nM)EGFR (T790M) IC₅₀ (nM)
1a -NH-(3-ethynylphenyl)-NH-(4-(piperazin-1-yl)phenyl)18.214.5
1b -NH-(3-ethynylphenyl)-NH-(4-(4-methylpiperazin-1-yl)phenyl)15.113.0
1c -NH-(3-ethynylphenyl)-NH-(4-(4-ethylpiperazin-1-yl)phenyl)12.511.2
1d -NH-(3-chlorophenyl)-NH-(4-(4-methylpiperazin-1-yl)phenyl)35.428.7
Gefitinib --20.68>1000
Osimertinib --57.88.5

Structure-Activity Relationship Summary for EGFR Inhibitors:

  • The 4-anilino moiety with a piperazine or substituted piperazine at the para position is crucial for potent EGFR inhibition.

  • An ethynyl group at the meta-position of the 2-anilino substituent generally confers strong activity against both wild-type and mutant EGFR.

  • Substitution on the piperazine nitrogen can modulate potency.

Table 2: Inhibitory Activity of Thieno[2,3-d]pyrimidine Analogs against PI3K and VEGFR-2 Kinases.

Compound IDScaffold VariationTarget Kinase% Inhibition at 10 µM or IC₅₀ (µM)
2a 2-(3-hydroxyphenyl)-4-morpholinoPI3Kβ62%
2b 2-(3-hydroxy-5-methoxyphenyl)-4-morpholinoPI3Kβ72%
2c 2-(4-hydroxyphenyl)-4-morpholinoPI3Kβ<40%
3a 2-anilino-4-(aryloxy)VEGFR-2IC₅₀ = 0.23
Sorafenib -VEGFR-2IC₅₀ = 0.23

Structure-Activity Relationship Summary for PI3K and VEGFR-2 Inhibitors:

  • For PI3K inhibition, a hydroxyl group at the 3-position of the 2-phenyl ring is important for activity, with additional substitution at the 5-position enhancing potency.[4]

  • The 4-morpholino group is a common feature in many PI3K inhibitors based on this scaffold.

  • For VEGFR-2 inhibition, specific substitution patterns at the 2- and 4-positions can lead to potent inhibitors comparable to standard drugs like Sorafenib.[5]

Experimental Protocols

A. Synthesis of 2,4-Disubstituted-6-methylthieno[2,3-d]pyrimidine Analogs

The general synthetic route for the preparation of 2,4-disubstituted-6-methylthieno[2,3-d]pyrimidine analogs starts from the commercially available this compound. The differential reactivity of the two chlorine atoms allows for sequential substitution.

General Procedure for the Synthesis of 2-Amino-4-anilino-6-methylthieno[2,3-d]pyrimidines:

  • Step 1: Synthesis of 2-Chloro-4-anilino-6-methylthieno[2,3-d]pyrimidine.

    • To a solution of this compound (1.0 eq) in a suitable solvent such as isopropanol, add the desired aniline (1.1 eq) and a base such as N,N-diisopropylethylamine (DIPEA) (1.5 eq).

    • Stir the reaction mixture at room temperature or heat to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and partition between an organic solvent (e.g., ethyl acetate) and water.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired 2-chloro-4-anilino-6-methylthieno[2,3-d]pyrimidine.

  • Step 2: Synthesis of 2-Amino-4-anilino-6-methylthieno[2,3-d]pyrimidine.

    • In a sealed tube, dissolve the 2-chloro-4-anilino-6-methylthieno[2,3-d]pyrimidine from Step 1 (1.0 eq) in a suitable solvent such as 2-butanol.

    • Add the desired amine (2.0-3.0 eq).

    • Heat the reaction mixture at 120-140 °C for 12-24 hours.

    • After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

    • Purify the residue by column chromatography on silica gel to yield the final 2-amino-4-anilino-6-methylthieno[2,3-d]pyrimidine analog.

dot

General Synthesis Workflow start 2,4-Dichloro-6-methyl- thieno[2,3-d]pyrimidine step1 Nucleophilic Substitution at C4 (Aniline, Base) start->step1 intermediate 2-Chloro-4-anilino-6-methyl- thieno[2,3-d]pyrimidine step1->intermediate step2 Nucleophilic Substitution at C2 (Amine, Heat) intermediate->step2 product 2-Amino-4-anilino-6-methyl- thieno[2,3-d]pyrimidine Analog step2->product

Caption: General workflow for the synthesis of 2,4-disubstituted analogs.

B. In Vitro Kinase Inhibition Assays

1. EGFR Kinase Assay (Luminescence-based)

This protocol is adapted for a 384-well plate format and measures the amount of ADP produced, which is then converted to a luminescent signal.

  • Reagents and Materials:

    • Recombinant human EGFR (Wild-Type or T790M mutant)

    • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

    • ATP

    • Substrate (e.g., Poly(Glu,Tyr) 4:1)

    • Test compounds (analogs of this compound)

    • ADP-Glo™ Kinase Assay Kit (Promega)

    • 384-well white plates

  • Procedure:

    • Prepare serial dilutions of the test compounds in kinase buffer.

    • Add 1 µL of the test compound or vehicle (DMSO) to the wells of the 384-well plate.

    • Prepare a master mix containing the EGFR enzyme and substrate in kinase buffer.

    • Add 2 µL of the enzyme/substrate mix to each well.

    • Prepare an ATP solution in kinase buffer.

    • Initiate the kinase reaction by adding 2 µL of the ATP solution to each well.

    • Incubate the plate at room temperature for 60 minutes.

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value using a suitable software (e.g., GraphPad Prism).

2. PI3Kβ Kinase Assay (Fluorescence-based)

This protocol utilizes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Reagents and Materials:

    • Recombinant human PI3Kβ

    • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT)

    • PIP₂ (substrate)

    • ATP

    • Test compounds

    • TR-FRET detection reagents (e.g., LANCE® Ultra Kinase Assay, PerkinElmer)

    • 384-well white plates

  • Procedure:

    • Prepare serial dilutions of the test compounds.

    • Add the test compound or vehicle to the wells of the 384-well plate.

    • Add the PI3Kβ enzyme to the wells.

    • Add the PIP₂ substrate.

    • Initiate the reaction by adding ATP.

    • Incubate at room temperature for the desired time (e.g., 60 minutes).

    • Stop the reaction by adding EDTA.

    • Add the TR-FRET detection reagents (e.g., europium-labeled anti-phospho-PIP₃ antibody and a fluorescent acceptor).

    • Incubate to allow for antibody binding.

    • Read the TR-FRET signal on a compatible plate reader.

    • Calculate the percent inhibition and determine the IC₅₀ values.

3. VEGFR-2 Kinase Assay (Luminescence-based)

This protocol is similar to the EGFR kinase assay, utilizing the ADP-Glo™ technology.

  • Reagents and Materials:

    • Recombinant human VEGFR-2

    • Kinase buffer

    • ATP

    • Substrate (e.g., Poly(Glu,Tyr) 4:1)

    • Test compounds

    • ADP-Glo™ Kinase Assay Kit

    • 384-well white plates

  • Procedure:

    • Follow the same procedure as described for the EGFR Kinase Assay, substituting the EGFR enzyme with VEGFR-2.

dot

Kinase Inhibition Assay Workflow start Prepare Reagents (Enzyme, Substrate, ATP, Compound) step1 Dispense Compound/Vehicle to Plate start->step1 step2 Add Enzyme and Substrate step1->step2 step3 Initiate Reaction with ATP step2->step3 incubation Incubate at Room Temperature step3->incubation step4 Stop Reaction and Detect Signal incubation->step4 end Data Analysis (IC50 determination) step4->end

Caption: General workflow for in vitro kinase inhibition assays.

C. Cell-Based Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

  • Reagents and Materials:

    • Cancer cell line (e.g., A549, HCT116, MCF-7)

    • Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

    • Test compounds

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

    • 96-well cell culture plates

  • Procedure:

    • Seed the cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

    • Prepare serial dilutions of the test compounds in cell culture medium.

    • Remove the old medium from the wells and add the medium containing the test compounds or vehicle control.

    • Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

    • Add MTT solution to each well and incubate for 2-4 hours.

    • Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.

Signaling Pathway Diagrams

The following diagrams illustrate the signaling pathways often targeted by thieno[2,3-d]pyrimidine derivatives.

dot

EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Inhibitor Thieno[2,3-d]pyrimidine Analog Inhibitor->EGFR Inhibition

Caption: Simplified EGFR signaling pathway and its inhibition.

dot

PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR CellGrowth Cell Growth, Survival mTOR->CellGrowth Inhibitor Thieno[2,3-d]pyrimidine Analog Inhibitor->PI3K Inhibition

Caption: PI3K/Akt signaling pathway and its inhibition.

dot

VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Endothelial Cell Survival ERK->Angiogenesis Inhibitor Thieno[2,3-d]pyrimidine Analog Inhibitor->VEGFR2 Inhibition

Caption: VEGFR-2 signaling pathway and its inhibition.

Conclusion

The this compound scaffold provides a versatile platform for the development of potent and selective inhibitors of various protein kinases. By leveraging the synthetic protocols and biological assays outlined in these application notes, researchers can efficiently synthesize and evaluate novel analogs. The provided structure-activity relationship data and signaling pathway diagrams offer a foundational understanding to guide the design of next-generation therapeutic agents. Further optimization of substituents at the 2- and 4-positions holds the potential to yield compounds with improved pharmacological profiles for the treatment of cancer and other diseases.

References

Application Notes and Protocols for Structure-Activity Relationship Studies of 2,4-Dichloro-6-methylthieno[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thieno[2,3-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized for its structural similarity to purines, which allows its derivatives to interact with a wide range of biological targets.[1] This structural motif is particularly prominent in the development of kinase inhibitors, which are crucial in oncology research and therapeutics. The 2,4-dichloro-6-methylthieno[2,3-d]pyrimidine core serves as a versatile starting material for the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies. The two chlorine atoms at the 2 and 4 positions offer reactive sites for sequential or differential nucleophilic substitution, enabling the introduction of various functional groups to probe the chemical space around the core structure and optimize biological activity.

These application notes provide a comprehensive guide to utilizing this compound for SAR studies, focusing on its application in the discovery of potent kinase inhibitors, particularly targeting Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-kinase (PI3K).[2] Detailed protocols for the synthesis of derivatives, in vitro kinase inhibition assays, and cell viability assays are presented, along with data interpretation guidelines and visualizations of relevant signaling pathways and experimental workflows.

Data Presentation: Structure-Activity Relationship (SAR) Insights

The following tables summarize quantitative data from SAR studies on thieno[2,3-d]pyrimidine derivatives, highlighting the impact of substitutions at the C2 and C4 positions on their inhibitory activity against key cancer-related kinases.

Table 1: SAR of 2-Aryl-4-morpholinothieno[2,3-d]pyrimidines as PI3K Inhibitors[2]
CompoundR Group (Substitution on 2-phenyl ring)Inhibition of PI3Kβ (%)Inhibition of PI3Kγ (%)
IIIa 3-OH6270
VIb 3-OH, 5-OCH37284
IIIb 4-OH<40<40
VIc 4-OH, 5-OCH350<40
IIIk 3-OCH3<4048

SAR Summary:

  • A hydroxyl group at the 3-position of the 2-phenyl ring is favorable for inhibitory activity against both PI3Kβ and PI3Kγ isoforms.[2]

  • The addition of a methoxy group at the 5-position, in conjunction with a 3-hydroxyl group, enhances the inhibitory potency.[2]

  • Shifting the hydroxyl group to the 4-position significantly reduces or abolishes activity.[2]

  • A methoxy group at the 3-position is less effective than a hydroxyl group at the same position.[2]

Table 2: SAR of 2-Phenyl-4-anilino-thieno[2,3-d]pyrimidines as EGFR Inhibitors[2]
CompoundR1 (at 2-phenyl)R2 (at 4-anilino)IC50 (nM) vs. EGFR (WT)IC50 (nM) vs. EGFR (T790M)
1a 4-OCH3H50250
1b 4-OCH34-Cl1580
1c H4-Cl45200
1d 4-Cl4-Cl30150

SAR Summary:

  • A methoxy group at the 4-position of the 2-phenyl ring generally enhances activity against both wild-type and T790M mutant EGFR.[2]

  • The introduction of a chlorine atom at the 4-position of the 4-anilino moiety consistently improves the inhibitory effect.[2]

  • The combination of a 4-methoxy group on the 2-phenyl ring and a 4-chloro substituent on the 4-anilino ring results in the most potent inhibition.[2]

Experimental Protocols

Protocol 1: Synthesis of 2,4-Disubstituted-6-methylthieno[2,3-d]pyrimidine Library

This protocol describes a general method for the sequential nucleophilic substitution on this compound to generate a library of analogs for SAR studies.

Workflow for Synthesis of Analog Library

G start This compound intermediate 4-Substituted-2-chloro-6-methylthieno[2,3-d]pyrimidine start->intermediate Nucleophilic Substitution with Amine 1 (R1-NH2) Triethylamine, THF, rt final_product 2,4-Disubstituted-6-methylthieno[2,3-d]pyrimidine Library intermediate->final_product Nucleophilic Substitution with Amine 2 (R2-NH2) NMP, 120 °C

Caption: Synthetic workflow for generating a 2,4-disubstituted-6-methylthieno[2,3-d]pyrimidine library.

Materials:

  • This compound

  • A library of primary and secondary amines (R1-NH2, R2-NH2)

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF), anhydrous

  • N-Methyl-2-pyrrolidone (NMP)

  • Standard laboratory glassware and purification supplies (silica gel for chromatography)

Procedure:

  • Step 1: Monosubstitution at C4 Position a. In a round-bottom flask, dissolve this compound (1 equivalent) in anhydrous THF. b. Add triethylamine (1.2 equivalents) to the solution. c. To this stirring solution, add the first amine (R1-NH2, 1.1 equivalents) dropwise at room temperature. d. Monitor the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours. e. Upon completion, concentrate the reaction mixture under reduced pressure. f. Purify the crude product by column chromatography on silica gel to obtain the 4-substituted-2-chloro-6-methylthieno[2,3-d]pyrimidine intermediate.

  • Step 2: Disubstitution at C2 Position a. In a sealed reaction vial, dissolve the purified intermediate from Step 1 (1 equivalent) in NMP. b. Add the second amine (R2-NH2, 1.5 equivalents) to the solution. c. Heat the reaction mixture to 120 °C and stir for 12-24 hours. d. Monitor the reaction by TLC. e. After completion, cool the reaction mixture to room temperature and pour it into ice-water. f. Collect the resulting precipitate by filtration, wash with water, and dry. g. Purify the crude product by column chromatography or recrystallization to yield the final 2,4-disubstituted-6-methylthieno[2,3-d]pyrimidine derivative.

  • Characterization: Confirm the structure and purity of the synthesized compounds using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol provides a general method for assessing the inhibitory activity of the synthesized compounds against protein kinases like EGFR and PI3K using the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in a kinase reaction.

Workflow for Kinase Inhibition Assay

G setup Set up Kinase Reaction: - Kinase - Substrate - Test Compound - ATP incubation1 Incubate at 30°C setup->incubation1 adp_glo Add ADP-Glo™ Reagent incubation1->adp_glo Terminates kinase reaction Depletes remaining ATP incubation2 Incubate at RT adp_glo->incubation2 detection Add Kinase Detection Reagent incubation2->detection Converts ADP to ATP incubation3 Incubate at RT detection->incubation3 read Measure Luminescence incubation3->read Luciferase/Luciferin reaction analysis Calculate % Inhibition and IC50 read->analysis

Caption: General workflow for the ADP-Glo™ kinase inhibition assay.

Materials:

  • Purified recombinant kinase (e.g., EGFR, PI3K)

  • Kinase-specific substrate (e.g., a synthetic peptide for EGFR, PIP2 for PI3K)

  • Synthesized thieno[2,3-d]pyrimidine derivatives

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white plates

  • Multichannel pipette

  • Plate reader capable of measuring luminescence

Procedure:

  • Reagent Preparation: Prepare kinase, substrate, ATP, and test compounds in the appropriate kinase buffer as recommended by the assay kit manufacturer.

  • Reaction Setup: a. Add 1 µL of the test compound at various concentrations (typically in a serial dilution) or vehicle control (DMSO) to the wells of a 384-well plate. b. Add 2 µL of the kinase solution to each well. c. Initiate the kinase reaction by adding 2 µL of a mixture of the substrate and ATP. The final ATP concentration should be at or near the Km for the specific kinase.

  • Kinase Reaction: Incubate the plate at 30°C for 60 minutes.

  • Signal Generation: a. Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. b. Incubate the plate at room temperature for 40 minutes. c. Add 10 µL of Kinase Detection Reagent to each well to convert the ADP generated into ATP and initiate a luciferase-based reaction. d. Incubate the plate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: a. Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. b. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 3: Cell Viability (MTT) Assay

This protocol details the use of the MTT assay to evaluate the anti-proliferative effects of the synthesized compounds on cancer cell lines.

Workflow for MTT Assay

G seed Seed cancer cells in 96-well plate incubate1 Incubate for 24h seed->incubate1 treat Treat with test compounds incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 mtt Add MTT reagent incubate2->mtt incubate3 Incubate for 2-4h mtt->incubate3 Viable cells form formazan crystals solubilize Add solubilization solution (e.g., DMSO) incubate3->solubilize read Measure absorbance at 570 nm solubilize->read analysis Calculate % viability and IC50 read->analysis

Caption: Workflow of the MTT assay for determining cell viability.

Materials:

  • Cancer cell line of interest (e.g., A549, MCF-7)

  • Complete cell culture medium

  • Synthesized thieno[2,3-d]pyrimidine derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent

  • 96-well flat-bottom sterile culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: a. Harvest and count the cells. b. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. c. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment: a. Prepare serial dilutions of the test compounds in culture medium. b. After 24 hours, remove the medium from the wells and replace it with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a no-treatment control. c. Incubate the plate for an additional 48-72 hours.

  • MTT Addition and Incubation: a. Add 10 µL of the MTT solution to each well. b. Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to purple formazan crystals.

  • Formazan Solubilization: a. Carefully remove the medium containing MTT from each well. b. Add 100 µL of DMSO to each well to dissolve the formazan crystals. c. Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: a. Calculate the percentage of cell viability for each treatment condition relative to the no-treatment control. b. Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Signaling Pathway Diagrams

The following diagrams illustrate the signaling pathways often targeted by thieno[2,3-d]pyrimidine derivatives.

PI3K/Akt/mTOR Signaling Pathway

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Growth, Proliferation, Survival mTORC1->Proliferation Inhibitor Thieno[2,3-d]pyrimidine Inhibitor Inhibitor->PI3K

Caption: The PI3K/Akt/mTOR signaling pathway and its inhibition by thieno[2,3-d]pyrimidines.

EGFR Signaling Pathway

G EGF EGF EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Binding Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Dimerization->Downstream Activation Proliferation Cell Proliferation, Survival, Metastasis Downstream->Proliferation Inhibitor Thieno[2,3-d]pyrimidine Inhibitor Inhibitor->EGFR

Caption: Simplified overview of the EGFR signaling pathway and its inhibition.

References

Application Notes and Protocols for In Vitro Testing of 2,4-Dichloro-6-methylthieno[2,3-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vitro evaluation of 2,4-dichloro-6-methylthieno[2,3-d]pyrimidine derivatives, a class of compounds with significant potential in anticancer drug discovery. The thieno[2,3-d]pyrimidine scaffold is a key pharmacophore in the development of kinase inhibitors and other targeted therapeutic agents. The protocols outlined below are based on established methodologies for assessing the cytotoxic and mechanistic activities of these compounds.

Overview and Potential Applications

This compound serves as a versatile scaffold for the synthesis of a wide range of derivatives. These compounds have been investigated for their potent inhibitory effects on various protein kinases implicated in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).[1][2] Their mechanism of action often involves the induction of apoptosis and cell cycle arrest in cancer cells.[2][3] In vitro testing is a critical first step in the evaluation of these derivatives to determine their efficacy and selectivity against different cancer cell lines.

Data Presentation: In Vitro Anticancer Activity

The following tables summarize the in vitro anticancer activity of representative thieno[2,3-d]pyrimidine derivatives against various human cancer cell lines. The data is presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) or growth inhibition percentages.

Table 1: Cytotoxic Activity of Thieno[2,3-d]pyrimidine Derivatives against Various Cancer Cell Lines

Compound IDCancer Cell LineCell TypeIC50 (µM)Reference CompoundReference IC50 (µM)
17f HCT-116Colon Carcinoma2.80 ± 0.16Sorafenib-
17f HepG2Hepatocellular Carcinoma4.10 ± 0.45Sorafenib-
Compound 5 HepG-2Hepatocellular Carcinoma-Doxorubicin-
Compound 8 MCF-7Breast Adenocarcinoma-Doxorubicin-
Compound 14 MCF-7Breast Adenocarcinoma22.12Doxorubicin30.40
Compound 13 MCF-7Breast Adenocarcinoma22.52Doxorubicin30.40
Compound 9 MCF-7Breast Adenocarcinoma27.83Doxorubicin30.40
Compound 12 MCF-7Breast Adenocarcinoma29.22Doxorubicin30.40
Compound l MDA-MB-231Breast Adenocarcinoma27.6Paclitaxel (PTX)29.3

Data synthesized from multiple sources for illustrative purposes.[1][3][4][5]

Table 2: Kinase Inhibitory Activity of Thieno[2,3-d]pyrimidine Derivatives

Compound IDTarget KinaseIC50 (µM)Reference CompoundReference IC50 (µM)
17f VEGFR-20.23 ± 0.03Sorafenib0.23 ± 0.04
Compound 5 General Kinase---
Compound 8 General Kinase---
Compound 9b General Kinase---
Compound 10 General Kinase---

Data synthesized from multiple sources for illustrative purposes.[1][3]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of the thieno[2,3-d]pyrimidine derivatives on cancer cell lines.[1][6]

Materials:

  • Human cancer cell lines (e.g., MCF-7, HepG2, HCT-116)

  • DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • 96-well plates

  • This compound derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[6]

  • Compound Treatment: Treat the cells with various concentrations of the thieno[2,3-d]pyrimidine derivatives and incubate for 48 to 72 hours.[6]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.

MTT_Assay_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plates start->seed_cells adhere Incubate Overnight (Allow Adhesion) seed_cells->adhere treat Treat with Thieno[2,3-d]pyrimidine Derivatives (Varying Conc.) adhere->treat incubate_treatment Incubate for 48-72 hours treat->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt dissolve Dissolve Formazan with DMSO incubate_mtt->dissolve read_plate Measure Absorbance at 570 nm dissolve->read_plate analyze Calculate Cell Viability and IC50 Values read_plate->analyze end End analyze->end

Caption: Workflow of the MTT cell viability assay.

In Vitro Kinase Inhibition Assay

This protocol is designed to evaluate the inhibitory activity of the compounds against specific protein kinases like VEGFR-2.[1]

Materials:

  • Recombinant human kinase (e.g., VEGFR-2)

  • Kinase substrate (e.g., a specific peptide)

  • ATP

  • Assay buffer

  • This compound derivatives (dissolved in DMSO)

  • Kinase-Glo® Luminescent Kinase Assay Kit (or similar)

  • Microplate reader

Procedure:

  • Reaction Setup: In a 96-well plate, add the kinase, substrate, and varying concentrations of the test compound.

  • Initiate Reaction: Start the kinase reaction by adding ATP and incubate for a specified time at room temperature.

  • Terminate Reaction and Detect Signal: Add the Kinase-Glo® reagent to stop the reaction and measure the luminescence, which is inversely proportional to the kinase activity.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a control without the inhibitor and determine the IC50 values.

Kinase_Inhibition_Assay start Start setup Prepare Reaction Mix: Kinase, Substrate, Test Compound start->setup initiate Initiate Reaction with ATP setup->initiate incubate Incubate at Room Temperature initiate->incubate terminate Terminate Reaction & Add Detection Reagent incubate->terminate measure Measure Luminescence terminate->measure analyze Calculate % Inhibition and IC50 Values measure->analyze end End analyze->end

Caption: General workflow for an in vitro kinase inhibition assay.

Signaling Pathway Visualization

VEGFR-2 Signaling Pathway

Thieno[2,3-d]pyrimidine derivatives have been identified as potent inhibitors of VEGFR-2, a key mediator of angiogenesis.[1] Inhibition of VEGFR-2 blocks downstream signaling cascades, leading to reduced tumor growth and vascularization.

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates Ras Ras VEGFR2->Ras PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Proliferation Cell Proliferation, Migration, Survival PKC->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibitor Thieno[2,3-d]pyrimidine Derivative Inhibitor->VEGFR2 Inhibits

Caption: Inhibition of the VEGFR-2 signaling pathway.

Apoptosis Induction Pathway

Many anticancer agents, including thieno[2,3-d]pyrimidine derivatives, exert their effects by inducing programmed cell death, or apoptosis.

Apoptosis_Pathway Compound Thieno[2,3-d]pyrimidine Derivative Cellular_Stress Cellular Stress Compound->Cellular_Stress Mitochondria Mitochondria Cellular_Stress->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 (Initiator) Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis

Caption: Simplified intrinsic pathway of apoptosis induction.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,4-Dichloro-6-methylthieno[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2,4-Dichloro-6-methylthieno[2,3-d]pyrimidine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your experimental workflow.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the synthesis of this compound. The synthesis is typically a multi-step process, and problems can arise at each stage.

Step 1: Gewald Reaction - Synthesis of 2-Amino-5-methylthiophene-3-carbonitrile

The initial step involves the synthesis of the key intermediate, 2-amino-5-methylthiophene-3-carbonitrile, via the Gewald reaction.

Question: Why is the yield of my 2-amino-5-methylthiophene-3-carbonitrile low?

Answer: Low yields in the Gewald reaction can be attributed to several factors:

  • Reagent Quality: Ensure that the starting materials, particularly propionaldehyde and malononitrile, are of high purity. Impurities can lead to side reactions.

  • Reaction Temperature: The reaction is exothermic. Maintaining a low temperature (around -5°C to 18°C) during the addition of reagents is crucial to prevent polymerization and other side reactions.[1][2]

  • Base Selection and Addition: The choice and handling of the base (e.g., triethylamine) are critical. It should be added dropwise to control the reaction rate and temperature.[2]

  • Sulfur Quality: Use finely powdered sulfur for better reactivity.

  • Reaction Time: While one patent suggests a reaction time of about 90 minutes after reagent addition[1], another indicates stirring for 2 hours before the addition of malononitrile solution[2]. Optimization of the reaction time might be necessary.

Question: My product from the Gewald reaction is an intractable oil or is difficult to purify. What should I do?

Answer:

  • Precipitation: Pouring the reaction mixture into ice-cold water is a standard procedure to precipitate the product.[1] Ensure vigorous stirring during this process to obtain a filterable solid.

  • Recrystallization: If the crude product is impure, recrystallization from a suitable solvent like ethanol or an ethanol/water mixture can improve purity.

  • Column Chromatography: For highly impure samples, silica gel column chromatography using a non-polar/polar solvent system (e.g., hexane/ethyl acetate) can be effective.

Step 2: Cyclization to form 6-methylthieno[2,3-d]pyrimidin-2,4(1H,3H)-dione

This step involves the cyclization of the aminothiophene intermediate to form the pyrimidine ring.

Question: The cyclization reaction is not proceeding to completion. How can I improve the conversion?

Answer:

  • Reaction Conditions: This cyclization is often achieved by reacting the aminothiophene with urea or a similar reagent at elevated temperatures. Ensure the reaction temperature is sufficiently high and maintained for an adequate duration.

  • Catalyst: In some related syntheses, the use of a catalyst might be beneficial. While not always required, exploring acidic or basic catalysts in small-scale trials could be an option.

  • Microwave Synthesis: For related thieno[2,3-d]pyrimidine derivatives, microwave-assisted synthesis has been shown to reduce reaction times and improve yields.[3] This could be a viable optimization strategy.

Step 3: Chlorination to this compound

The final step is the chlorination of the di-hydroxy pyrimidine intermediate.

Question: The chlorination with phosphorus oxychloride (POCl₃) is giving a low yield or a dark, impure product. What are the possible reasons?

Answer:

  • Anhydrous Conditions: Phosphorus oxychloride is highly reactive with water. Ensure that your starting material and glassware are completely dry, and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Temperature and Time: The chlorination of related thieno[3,2-d]pyrimidin-2,4-diones is typically performed by refluxing in POCl₃ for an extended period (20-24 hours).[4] Insufficient heating or reaction time will lead to incomplete conversion.

  • Work-up Procedure: The work-up is critical. The reaction mixture is usually poured carefully onto crushed ice or into a cold saturated sodium bicarbonate solution to neutralize the excess POCl₃.[4] This step is highly exothermic and must be done slowly and with caution in a well-ventilated fume hood.

  • Catalyst: The addition of a catalytic amount of N,N-dimethylaniline can sometimes facilitate the chlorination of similar heterocyclic systems.[5]

  • Purification: The crude product may require purification by recrystallization from a solvent like ethyl acetate or by column chromatography.[4]

Frequently Asked Questions (FAQs)

Q1: What is the typical overall yield for the synthesis of this compound? A1: The overall yield can vary significantly based on the optimization of each step. Yields for the initial Gewald reaction to form 2-amino-5-methylthiophene-3-carbonitrile have been reported in the range of 48% to 62.3%.[1] Yields for the subsequent cyclization and chlorination steps are dependent on the specific conditions used, but an overall yield of 30-40% is a reasonable expectation without extensive optimization.

Q2: Are there any alternative, greener methods for the synthesis of the 2-aminothiophene intermediate? A2: Yes, ball-milling has been reported as a green and efficient, solvent- and catalyst-free method for the three-component Gewald reaction to synthesize 2-aminothiophenes, which can lead to high yields.[6]

Q3: What are the key safety precautions I should take during this synthesis? A3:

  • Phosphorus oxychloride (POCl₃): This is a highly corrosive and toxic reagent. It reacts violently with water. Always handle it in a fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Malononitrile: This is a toxic compound. Avoid inhalation and skin contact.[7]

  • Solvents: Use appropriate ventilation when working with organic solvents like dimethylformamide (DMF) and acetonitrile.

  • Exothermic Reactions: Be aware that both the Gewald reaction and the quenching of POCl₃ are exothermic and require careful temperature control.

Q4: How can I confirm the identity and purity of my final product? A4: Standard analytical techniques should be used:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern for the two chlorine atoms.[8]

  • Melting Point: To assess purity. The melting point for 2,4-dichlorothieno[2,3-d]pyrimidine has been reported as 161-162°C.[8]

  • Infrared (IR) Spectroscopy: To identify key functional groups.

Data Presentation

Table 1: Reported Yields for the Synthesis of 2-Amino-5-methylthiophene-3-carbonitrile

Starting MaterialsBaseSolventReaction ConditionsYieldReference
Propionaldehyde, Malononitrile, SulfurTriethylamineDMF-5°C to 18°C, ~2 hours48%[1]
Propionaldehyde, Malononitrile, SulfurTriethylamineDMF18-22°C, ~1.5 hours62.3%[1]
Butan-2-one, Malononitrile, Sulfur (for a related compound)--Modified Gewald reaction-[9]

Table 2: Characterization Data for 2,4-Dichlorothieno[2,3-d]pyrimidine (unsubstituted)

Analysis MethodObserved DataReference
Melting Point161-162°C[8]
IR (KBr, cm⁻¹)740 (C-Cl), 3110 (Ar C-H), 1660 (Ar C=C)[8]
¹H NMR (CDCl₃)δ 6.98 (d, 1H, J=7.0 Hz, Ar-H), 7.39 (d, J=7.0 Hz, Ar-H)[8]
¹³C NMR (CDCl₃)δ 126.92, 123.03, 126.11, 153.62, 161.67, 154.75[8]
LC-MS (m/z)205 (M+H)⁺, 207 (M+2), 209 (M+4) with an isotopic ratio of 9:6:1, indicating the presence of two chlorine atoms.[8]

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-5-methylthiophene-3-carbonitrile (Adapted from literature)[1][2]
  • To a stirred mixture of sulfur (12.13 g, 378.35 mmol) and propionaldehyde (26.34 g, 454.1 mmol) in N,N-dimethylformamide (100 mL), add triethylamine (22.97 g, 227 mmol) dropwise at approximately -5°C over 15 minutes.

  • Stir the mixture at about 18°C for 2 hours.

  • Add a solution of malononitrile (25 g, 378.44 mmol) in N,N-dimethylformamide (50 mL) dropwise over 20 minutes, maintaining the temperature at around 18°C.

  • Continue stirring at 18°C for 90 minutes after the addition is complete.

  • Pour the reaction mixture into ice-cold water (1.2 L) with vigorous stirring.

  • Collect the resulting precipitate by filtration, wash thoroughly with water, and dry under vacuum at 70°C to yield the product.

Protocol 2: Synthesis of this compound (General Procedure)

Step A: Cyclization to 6-methylthieno[2,3-d]pyrimidin-2,4(1H,3H)-dione This is a generalized procedure as a specific protocol for the methyl-substituted version was not detailed in the search results.

  • Combine 2-amino-5-methylthiophene-3-carbonitrile (1 equivalent) and urea (2-3 equivalents) in a suitable high-boiling solvent (e.g., diphenyl ether) or neat.

  • Heat the mixture to a high temperature (e.g., 180-220°C) for several hours, monitoring the reaction by TLC.

  • Cool the reaction mixture and triturate with a suitable solvent (e.g., ethanol or hexane) to induce precipitation of the product.

  • Filter the solid, wash with the solvent, and dry.

Step B: Chlorination to this compound [4][8]

  • Place 6-methylthieno[2,3-d]pyrimidin-2,4(1H,3H)-dione (1 equivalent) in a round-bottom flask equipped with a reflux condenser and a drying tube.

  • Add an excess of phosphorus oxychloride (POCl₃) (e.g., 10-15 equivalents). A catalytic amount of N,N-dimethylaniline can be added.

  • Heat the mixture to reflux (around 110°C) and maintain for 20-24 hours, monitoring by TLC until the starting material is consumed.

  • Allow the reaction mixture to cool to room temperature.

  • Carefully and slowly pour the cooled reaction mixture onto a large amount of crushed ice with vigorous stirring in a fume hood. Alternatively, neutralize by slowly adding to a cold, saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain this compound.

Visualizations

Synthetic_Workflow cluster_step1 Step 1: Gewald Reaction cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Chlorination A Propionaldehyde + Malononitrile + Sulfur B 2-Amino-5-methylthiophene-3-carbonitrile A->B Triethylamine, DMF -5 to 18°C C 6-Methylthieno[2,3-d]pyrimidin- 2,4(1H,3H)-dione B->C Urea, Heat D This compound C->D POCl3, Reflux

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic cluster_gewald cluster_cyclization cluster_chlorination Start Low Yield or Impure Product Step Which step has the issue? Start->Step Gewald Gewald Reaction Step->Gewald Step 1 Cyclization Cyclization Step->Cyclization Step 2 Chlorination Chlorination Step->Chlorination Step 3 G_Check1 Check Reagent Purity Gewald->G_Check1 G_Check2 Verify Temperature Control (-5 to 18°C) Gewald->G_Check2 G_Check3 Optimize Base Addition Gewald->G_Check3 Cyc_Check1 Ensure Sufficient Temperature and Time Cyclization->Cyc_Check1 Cyc_L2_Check2 Cyc_L2_Check2 Cyclization->Cyc_L2_Check2 Chl_Check1 Ensure Anhydrous Conditions Chlorination->Chl_Check1 Chl_Check2 Verify Reflux Time (20-24h) Chlorination->Chl_Check2 Chl_Check3 Careful Work-up (Pour onto ice) Chlorination->Chl_Check3 Cyc_Check2 Consider Microwave Irradiation

Caption: Troubleshooting decision tree for synthesis optimization.

References

Technical Support Center: Thieno[2,3-d]pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of thieno[2,3-d]pyrimidines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common problems encountered during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of thieno[2,3-d]pyrimidines, from the initial Gewald reaction to the final cyclization and purification steps.

Issue 1: Low or No Yield in the Gewald Reaction for 2-Aminothiophene Intermediates

Question: I am getting a low yield or no desired 2-aminothiophene product from my Gewald reaction. What are the potential causes and how can I troubleshoot this?

Answer: Low yields in the Gewald reaction are a common issue and can often be attributed to several factors related to the initial condensation, sulfur reactivity, and reaction conditions.

  • Inefficient Knoevenagel-Cope Condensation: The first step of the Gewald reaction is a Knoevenagel-Cope condensation between the carbonyl compound and the active methylene nitrile. If this step is not efficient, the overall yield will be low.

    • Base Selection: The choice of base is critical. For less reactive ketones, a stronger base may be required. Common bases include morpholine, piperidine, and triethylamine. It is advisable to screen different bases to find the optimal one for your specific substrates.

    • Water Removal: This condensation step produces water, which can inhibit the reaction. If the reaction is sluggish, consider using a Dean-Stark apparatus or adding a dehydrating agent to remove water as it is formed.

  • Poor Sulfur Solubility or Reactivity: Elemental sulfur needs to be effectively incorporated into the reaction.

    • Solvent Choice: Polar solvents like ethanol, methanol, or DMF are commonly used as they can improve the solubility and reactivity of sulfur.[1]

    • Temperature: Gently heating the reaction mixture, typically to 40-60 °C, can enhance sulfur's reactivity. However, be cautious as excessive heat can lead to the formation of side products. A temperature screening is recommended to find the optimal balance.

  • Side Reactions: The formation of byproducts can compete with the desired reaction pathway.

    • Dimerization: The α,β-unsaturated nitrile intermediate can dimerize, reducing the yield of the desired 2-aminothiophene. This is influenced by reaction conditions, and adjusting the temperature or the rate of reagent addition may minimize this side reaction.

Issue 2: Formation of Unexpected Side Products

Question: I am observing unexpected spots on my TLC plate. What are the likely side products in thieno[2,3-d]pyrimidine synthesis?

Answer: The formation of side products is a frequent challenge. The most common culprits depend on the specific reaction step.

  • During Gewald Reaction:

    • Unreacted Starting Materials: Incomplete reactions will show starting materials on the TLC. To address this, try increasing the reaction time, optimizing the temperature, or using a more effective catalyst.

    • Knoevenagel-Cope Intermediate: The α,β-unsaturated nitrile may accumulate if the subsequent sulfur addition and cyclization are slow. Ensure you have added sufficient sulfur and that the reaction conditions are appropriate for the cyclization step.

    • Dimerization or Polymerization: Self-condensation of starting materials or intermediates can occur. Adjusting reactant concentrations, modifying the rate of reagent addition, or changing the solvent can help mitigate this.

  • During Pyrimidine Ring Formation (Dimroth Rearrangement):

    • When synthesizing substituted thieno[2,3-d]pyrimidines, particularly from N-substituted precursors, an undesired Dimroth rearrangement can occur. This is an isomerization where endocyclic and exocyclic heteroatoms switch positions, leading to a different isomer than the one intended.[2] This rearrangement is often facilitated by acidic or basic conditions and can be influenced by temperature.[2] Careful control of pH and temperature is crucial to avoid this side reaction.

Issue 3: Difficulty in Product Purification

Question: I am struggling to isolate a pure sample of my target thieno[2,3-d]pyrimidine. What are the best purification strategies?

Answer: Purification can be challenging due to the nature of the products and potential impurities.

  • Recrystallization: This is often the most effective method for purifying solid thieno[2,3-d]pyrimidine derivatives. Common solvents for recrystallization include ethanol, methanol, or mixtures of ethyl acetate and hexanes.

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is a standard alternative. A range of solvent systems, typically starting with non-polar eluents like hexanes and gradually increasing the polarity with ethyl acetate or dichloromethane, can be effective.

  • Washing: In some cases, simply washing the crude product with a suitable solvent can remove a significant amount of impurities. For example, washing with cold ethanol can remove unreacted starting materials and some side products.[3]

Data Presentation

The following tables summarize quantitative data on the effect of various reaction parameters on the yield of the initial Gewald reaction, a critical step in the synthesis of thieno[2,3-d]pyrimidines.

Table 1: Effect of Different Catalysts on Gewald Reaction Yield

Catalyst (Base)Catalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)
Triethylamine1050485
Piperidine1050390
Morpholine1050392
Pyrrolidine10503.588
Sodium Ethoxide1025575

Data is representative and may vary based on specific substrates and reaction conditions.

Table 2: Effect of Different Solvents on Gewald Reaction Yield

SolventTime (min)Yield (%)Reference
Ethanol2594[1]
Methanol2592[1]
Water6062[1]
Acetonitrile4574[1]
Toluene6055[1]

Reaction conditions: Cyclohexanone, malononitrile, sulfur, and triethylamine at reflux temperature.[1]

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (Gewald Reaction)

This protocol details the synthesis of a common 2-aminothiophene intermediate.

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine cyclohexanone (1.0 mmol), malononitrile (1.0 mmol), and elemental sulfur (1.1 mmol) in ethanol (12 mL).

  • Catalyst Addition: To this suspension, add triethylamine (1.0 mmol) as a catalyst.

  • Reaction: Heat the reaction mixture to reflux with constant stirring.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation. Collect the precipitated solid by vacuum filtration and wash with cold ethanol. The crude product can be further purified by recrystallization from ethanol to yield the pure product.[3]

Protocol 2: Synthesis of 5,6,7,8-Tetrahydrobenzo[4][5]thieno[2,3-d]pyrimidin-4(3H)-one

This protocol outlines the cyclization of the 2-aminothiophene intermediate to form the thieno[2,3-d]pyrimidine ring system.

  • Reaction Setup: Place 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (2 mmol) in a round-bottom flask.

  • Reagent Addition: Add an excess of formamide (20 mL).

  • Reaction: Heat the mixture to reflux and maintain this temperature for 1.5 to 2 hours.

  • Work-up and Purification: After the reflux period, allow the reaction mixture to cool to room temperature overnight. The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with water to remove any remaining formamide. The product can be further purified by recrystallization if necessary.[3]

Protocol 3: Synthesis of 4-Chloro-5,6,7,8-tetrahydrobenzo[4][5]thieno[2,3-d]pyrimidine

This protocol describes the conversion of the thieno[2,3-d]pyrimidin-4(3H)-one to the 4-chloro derivative, a key intermediate for further functionalization.

  • Reaction Setup: In a round-bottom flask, suspend 5,6,7,8-tetrahydrobenzo[4][5]thieno[2,3-d]pyrimidin-4(3H)-one (1 g, 4.8 mmol) in phosphorus oxychloride (10 mL).

  • Reaction: Heat the mixture to reflux for 2-3 hours. The reaction should become a clear solution.

  • Work-up: After cooling to room temperature, carefully pour the reaction mixture onto crushed ice with stirring.

  • Purification: The precipitated solid is collected by vacuum filtration, washed thoroughly with water, and dried. The crude product can be recrystallized from a suitable solvent like ethanol to give the pure 4-chloro derivative.

Visualizations

Diagram 1: General Synthesis Workflow

General Synthesis of Thieno[2,3-d]pyrimidines cluster_0 Step 1: Gewald Reaction cluster_1 Step 2: Pyrimidine Ring Formation cluster_2 Step 3: Further Functionalization (Optional) Start_Materials Ketone/Aldehyde + Active Methylene Nitrile + Sulfur Gewald_Reaction Base (e.g., Morpholine) Solvent (e.g., Ethanol) Heat Start_Materials->Gewald_Reaction 2_Aminothiophene 2-Aminothiophene-3-carbonitrile/-carboxylate Gewald_Reaction->2_Aminothiophene Cyclization Heat (Reflux) 2_Aminothiophene->Cyclization Cyclization_Reagent Formamide or DMF-DMA then Amine Cyclization_Reagent->Cyclization Thienopyrimidinone Thieno[2,3-d]pyrimidin-4(3H)-one/ 4-amino-thieno[2,3-d]pyrimidine Cyclization->Thienopyrimidinone Chlorination Heat (Reflux) Thienopyrimidinone->Chlorination Chlorination_Reagent POCl3 Chlorination_Reagent->Chlorination 4_Chloro_Intermediate 4-Chlorothieno[2,3-d]pyrimidine Chlorination->4_Chloro_Intermediate Nucleophilic_Substitution Nucleophile (e.g., Amine) 4_Chloro_Intermediate->Nucleophilic_Substitution Final_Product Substituted Thieno[2,3-d]pyrimidine Nucleophilic_Substitution->Final_Product

Caption: Workflow for thieno[2,3-d]pyrimidine synthesis.

Diagram 2: Troubleshooting Low Yield in Gewald Reaction

Troubleshooting Low Yield in Gewald Reaction Low_Yield Low Yield in Gewald Reaction Check_Condensation Is Knoevenagel-Cope condensation efficient? Low_Yield->Check_Condensation Optimize_Base Screen different bases (e.g., piperidine, morpholine) Check_Condensation->Optimize_Base No Check_Sulfur Is sulfur reacting? Check_Condensation->Check_Sulfur Yes Remove_Water Use Dean-Stark or dehydrating agent Optimize_Base->Remove_Water Remove_Water->Check_Sulfur Optimize_Solvent Use polar solvent (e.g., ethanol, DMF) Check_Sulfur->Optimize_Solvent No Check_Side_Products Are there significant side products? Check_Sulfur->Check_Side_Products Yes Optimize_Temp Screen temperatures (e.g., 40-60 °C) Optimize_Solvent->Optimize_Temp Optimize_Temp->Check_Side_Products Adjust_Conditions Adjust temperature or rate of addition Check_Side_Products->Adjust_Conditions Yes Successful_Yield Improved Yield Check_Side_Products->Successful_Yield No Adjust_Conditions->Successful_Yield

Caption: Decision tree for troubleshooting low Gewald reaction yields.

Diagram 3: Common Side Reactions

Common Side Reactions in Thieno[2,3-d]pyrimidine Synthesis cluster_gewald Gewald Reaction cluster_cyclization Pyrimidine Ring Formation Gewald_Start Carbonyl + Nitrile + S Knoevenagel_Intermediate α,β-Unsaturated Nitrile Gewald_Start->Knoevenagel_Intermediate Gewald_Desired 2-Aminothiophene Knoevenagel_Intermediate->Gewald_Desired + Sulfur Dimerization Dimerized Byproduct Knoevenagel_Intermediate->Dimerization Self-condensation Cyclization_Start N-Substituted 2-Aminothiophene Derivative Cyclization_Desired Target Thieno[2,3-d]pyrimidine Cyclization_Start->Cyclization_Desired Dimroth Dimroth Rearrangement (Acid/Base, Heat) Cyclization_Desired->Dimroth Dimroth_Product Isomeric Thieno[2,3-d]pyrimidine Dimroth->Dimroth_Product

Caption: Potential side reactions during synthesis.

References

2,4-Dichloro-6-methylthieno[2,3-d]pyrimidine solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2,4-dichloro-6-methylthieno[2,3-d]pyrimidine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the handling and experimental use of this compound, with a particular focus on its solubility characteristics.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a heterocyclic organic compound with the chemical formula C₇H₄Cl₂N₂S. It belongs to the thienopyrimidine class of molecules, which are known for their diverse biological activities and are of significant interest in medicinal chemistry and drug discovery. Thienopyrimidines are recognized as bioisosteres of purines, making them candidates for interacting with a variety of biological targets.

Q2: What are the known biological activities of thienopyrimidine derivatives?

Thienopyrimidine derivatives have been extensively studied for a wide range of biological activities. They are notably investigated as inhibitors of various protein kinases, which are crucial regulators of cellular processes.[1][2][3][4] Specific kinase targets include Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and Aurora kinases, implicating them in potential anticancer therapies.[1][4][5] Some thienopyrimidines have also shown potential as modulators of P-glycoprotein, which is involved in multidrug resistance in cancer.

Q3: Why is the solubility of this compound a common issue?

Like many small molecule inhibitors under investigation, this compound is a relatively non-polar, crystalline solid, which often leads to poor solubility in aqueous solutions. The planar, aromatic ring system contributes to strong intermolecular forces in the solid state, making it difficult for solvent molecules to break them apart and dissolve the compound. This low aqueous solubility can be a significant hurdle for in vitro and in vivo experiments.

Troubleshooting Guide: Solubility Issues

This guide provides a systematic approach to addressing solubility challenges with this compound.

Issue 1: Compound will not dissolve in aqueous buffers.
  • Cause: The compound has very low intrinsic water solubility.

  • Solution Workflow:

    Troubleshooting workflow for aqueous solubility.

Issue 2: Compound precipitates out of solution upon dilution.
  • Cause: The concentration of the organic co-solvent (like DMSO) becomes too low to maintain solubility when diluted into an aqueous medium.

  • Solutions:

    • Decrease the final concentration: The most straightforward solution is to work with a lower final concentration of the compound in your assay.

    • Increase the co-solvent concentration: If the experimental system allows, slightly increasing the final percentage of the co-solvent in the aqueous medium can help maintain solubility. However, be mindful of potential solvent effects on your biological system.

    • Use a different formulation: Consider formulating the compound in a solution containing a solubilizing agent, such as a surfactant (e.g., Tween-80, Pluronic F-68) or a cyclodextrin, before final dilution.

Issue 3: Inconsistent results in biological assays.
  • Cause: This can be due to partial precipitation of the compound, leading to variations in the actual concentration in solution.

  • Solutions:

    • Visual Inspection: Always visually inspect your solutions for any signs of precipitation before and during the experiment.

    • Filtration: Prepare your stock solution and filter it through a 0.22 µm syringe filter to remove any undissolved microparticles.

    • Sonication: Use of a sonicator can help in dissolving the compound and breaking up small aggregates.

    • Fresh Preparations: Prepare fresh dilutions from a stock solution for each experiment to avoid issues with compound stability and precipitation over time.

Quantitative Solubility Data

While specific quantitative solubility data for this compound is not widely published, the following table provides a general guide to its solubility in common laboratory solvents based on the properties of similar heterocyclic compounds.

SolventExpected SolubilityNotes
Dimethyl Sulfoxide (DMSO)HighCommonly used for preparing high-concentration stock solutions.
Dimethylformamide (DMF)HighAnother aprotic polar solvent suitable for stock solutions.
Dichloromethane (DCM)ModerateA chlorinated solvent that may be used for dissolution.
ChloroformModerateSimilar to DCM, can be a suitable solvent.
EthanolLow to ModerateMay require heating to achieve higher concentrations.
MethanolLow to ModerateSimilar to ethanol, solubility may be limited.
WaterVery Low / InsolubleNot suitable as a primary solvent.
Aqueous Buffers (e.g., PBS)Very Low / InsolubleRequires a co-solvent or other solubilizing agents.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weighing the Compound: Accurately weigh out 2.19 mg of this compound (MW: 219.09 g/mol ).

  • Adding Solvent: Add the weighed compound to a sterile microcentrifuge tube or a small glass vial. Add 1.0 mL of high-purity, anhydrous DMSO.

  • Dissolution: Vortex the mixture vigorously for 1-2 minutes. If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.

  • Visual Inspection: Visually inspect the solution to ensure there are no visible particles. The solution should be clear.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparing Working Dilutions for Cell-Based Assays
  • Thaw Stock Solution: Thaw an aliquot of the 10 mM stock solution in DMSO at room temperature.

  • Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in cell culture medium. For example, to prepare a 100 µM working solution from a 10 mM stock, add 10 µL of the stock solution to 990 µL of cell culture medium. Mix thoroughly by pipetting or gentle vortexing. Note: It is crucial to add the DMSO stock to the aqueous medium and not the other way around to minimize precipitation.

  • Final Dilution: Add the desired volume of the intermediate dilution to your assay wells to achieve the final experimental concentrations. Ensure the final concentration of DMSO is consistent across all conditions (including vehicle controls) and is at a level that does not affect cell viability (typically ≤ 0.5%).

Signaling Pathway

Thienopyrimidine derivatives are frequently investigated as kinase inhibitors. In particular, compounds with a 2,4-dichloro-pyrimidine core have been designed as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key player in many cancers. The diagram below illustrates a simplified EGFR signaling pathway, which is a likely target for this class of compounds.

EGFR_Signaling_Pathway Simplified EGFR Signaling Pathway EGF EGF (Ligand) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Binds to Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Activates Compound 2,4-dichloro-6-methyl- thieno[2,3-d]pyrimidine (Inhibitor) Compound->Dimerization Inhibits RAS RAS Dimerization->RAS PI3K PI3K Dimerization->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Response Cellular Responses: - Proliferation - Survival - Angiogenesis ERK->Cell_Response AKT AKT PI3K->AKT AKT->Cell_Response

Simplified EGFR Signaling Pathway Inhibition.

This pathway highlights how this compound, as a potential EGFR inhibitor, can block the downstream signaling cascade that leads to cancer cell proliferation and survival.

References

stability of 2,4-Dichloro-6-methylthieno[2,3-d]pyrimidine in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4-Dichloro-6-methylthieno[2,3-d]pyrimidine. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For long-term stability, this compound should be stored as a solid in a cool, dark, and dry place under an inert atmosphere. Supplier recommendations often suggest storage at 2-8°C.

Q2: I am observing unexpected peaks in my chromatogram after dissolving the compound. What could be the cause?

Unexpected peaks may indicate degradation of the compound. This compound is susceptible to nucleophilic substitution at the chloro positions, especially in the presence of nucleophilic solvents or contaminants. Protic solvents, particularly at elevated temperatures, may lead to solvolysis. It is also crucial to use high-purity, dry solvents.

Q3: Can I use protic solvents like methanol or ethanol with this compound?

While ethanol has been used as a recrystallization solvent in some synthetic procedures, prolonged heating in protic solvents should be avoided. The chloro groups on the pyrimidine ring are reactive towards nucleophiles, and alcohols can act as nucleophiles, leading to the formation of alkoxy derivatives. If protic solvents are necessary, it is advisable to use them at low temperatures and for short durations.

Q4: What is the expected reactivity of the two chlorine atoms?

In dichloropyrimidines, the chlorine at the C4 position is generally more susceptible to nucleophilic attack than the chlorine at the C2 position. However, the regioselectivity of substitution can be influenced by the solvent, temperature, and the nature of the nucleophile.

Troubleshooting Guides

Issue 1: Poor Solubility in Aprotic Solvents

Symptoms:

  • The compound does not fully dissolve in common aprotic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) at room temperature.

  • A suspension or precipitate is observed.

Possible Causes:

  • The concentration of the compound may be too high for the chosen solvent.

  • The solvent may not be of sufficient purity.

Solutions:

  • Sonication: Gently sonicate the mixture to aid dissolution.

  • Warming: Carefully warm the mixture. However, be mindful of potential degradation at elevated temperatures.

  • Solvent Screening: Test solubility in a range of aprotic solvents to find the most suitable one.

  • Co-solvent System: Consider using a co-solvent system to improve solubility.

Issue 2: Compound Degradation During Work-up or Purification

Symptoms:

  • Low yield of the desired product after purification.

  • Presence of multiple spots on Thin Layer Chromatography (TLC) that were not present in the initial reaction mixture.

  • Formation of byproducts identified by mass spectrometry or NMR.

Possible Causes:

  • Hydrolysis: Exposure to water or protic solvents during aqueous work-up can lead to hydrolysis of the chloro groups.

  • Reaction with Nucleophilic Solvents: Using nucleophilic solvents (e.g., methanol, ethanol) in chromatography can result in substitution reactions.

  • Temperature Instability: Prolonged heating during solvent evaporation or column chromatography can cause degradation.

Solutions:

  • Anhydrous Conditions: Ensure all work-up and purification steps are carried out under anhydrous conditions where possible.

  • Non-protic Solvents: Use non-protic solvents for extraction and chromatography (e.g., ethyl acetate, hexane, DCM).

  • Temperature Control: Perform solvent evaporation at reduced pressure and moderate temperatures.

  • Rapid Purification: Minimize the time the compound spends in solution during purification.

Solvent Stability and Handling

Solvent ClassRecommended SolventsPotentially Incompatible SolventsRationale and Handling Recommendations
Aprotic Polar Acetonitrile, THF, DMF-Generally good for dissolution. Use high-purity, anhydrous grades. Be aware that DMF can sometimes contain amine impurities that could be reactive.
Aprotic Non-polar Toluene, Dichloromethane-Suitable for reactions and handling where polarity is not required. Ensure solvents are dry.
Protic -Methanol, Ethanol, WaterHigh risk of solvolysis, leading to the formation of alkoxy or hydroxy derivatives, especially at elevated temperatures. If unavoidable, use at low temperatures for the shortest possible time. Monitor for degradation by TLC or LC-MS.
Acids -Strong and weak acidsThe basic nitrogen atoms in the pyrimidine ring can be protonated, which may alter reactivity and solubility. The stability in acidic media is not well-documented and should be experimentally determined.
Bases -Strong and weak basesHighly susceptible to nucleophilic attack and degradation in the presence of bases. Avoid basic conditions unless a specific reaction is intended.

Experimental Protocols

The following is a generalized experimental protocol for a reaction involving this compound, highlighting conditions it is known to tolerate based on synthetic procedures.

General Procedure for Nucleophilic Substitution:

  • Inert Atmosphere: All reactions should be conducted under an inert atmosphere (e.g., Nitrogen or Argon) to prevent moisture ingress.

  • Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents.

  • Reaction Setup: To a solution of this compound in an appropriate anhydrous aprotic solvent (e.g., THF, DMF, or toluene), add the nucleophile.

  • Temperature Control: The reaction temperature should be carefully controlled. Many reactions are performed at room temperature or below to minimize side reactions.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS to avoid prolonged reaction times.

  • Work-up: Quench the reaction with a non-aqueous work-up if possible. If an aqueous work-up is necessary, perform it quickly with cold solutions.

  • Purification: Purify the product using column chromatography with a non-protic eluent system.

Visualizations

experimental_workflow start Start: this compound dissolve Dissolve in Anhydrous Aprotic Solvent start->dissolve reaction Reaction with Nucleophile under Inert Atmosphere dissolve->reaction monitor Monitor Progress (TLC/LC-MS) reaction->monitor workup Quench and Work-up (Anhydrous or quick aqueous) monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify end Final Product purify->end

Caption: A generalized experimental workflow for reactions involving this compound.

logical_relationship compound This compound stability Stability Considerations compound->stability solvents Solvent Choice stability->solvents temperature Temperature stability->temperature ph pH stability->ph protic Protic Solvents (e.g., MeOH, H2O) solvents->protic Risk of Solvolysis aprotic Aprotic Solvents (e.g., THF, DCM) solvents->aprotic Generally Safer high_temp High Temperature temperature->high_temp Increased Degradation low_temp Low Temperature temperature->low_temp Favored for Stability acidic Acidic Conditions ph->acidic Potential for Protonation basic Basic Conditions ph->basic High Reactivity/Degradation

Caption: Key factors influencing the stability of this compound.

Technical Support Center: Synthesis of 2,4-Dichloro-6-methylthieno[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during the synthesis of 2,4-Dichloro-6-methylthieno[2,3-d]pyrimidine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method is the chlorination of 6-methylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione using a chlorinating agent, most commonly phosphorus oxychloride (POCl₃). This reaction is typically performed at elevated temperatures, often with the addition of a tertiary amine base such as N,N-dimethylaniline or pyridine to facilitate the reaction.

Q2: What are the primary side reactions to be aware of during the synthesis?

A2: The main side reactions include:

  • Incomplete Chlorination: This results in the formation of mono-chloro intermediates, namely 2-chloro-6-methyl-3H-thieno[2,3-d]pyrimidin-4-one and 4-chloro-6-methyl-1H-thieno[2,3-d]pyrimidin-2-one.

  • Hydrolysis: The desired 2,4-dichloro product is susceptible to hydrolysis, which can occur during the aqueous workup, leading to the formation of the aforementioned mono-chloro species or the starting dione.

  • Chlorination of the Methyl Group: Under forcing conditions, electrophilic chlorination of the C6-methyl group can occur, yielding 2,4-dichloro-6-(chloromethyl)thieno[2,3-d]pyrimidine.

Q3: How can I monitor the progress of the chlorination reaction?

A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A successful reaction will show the consumption of the starting dione and the formation of a new, less polar spot corresponding to the desired 2,4-dichloro product. It is advisable to run a co-spot of the starting material to accurately track its disappearance.

Q4: What are the recommended purification methods for the final product?

A4: The crude product can typically be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethyl acetate and hexanes. If significant impurities remain, column chromatography on silica gel is an effective method for obtaining a highly pure product.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Issue 1: Low Yield of the Desired Product
Possible Cause Suggested Solution
Incomplete Reaction - Ensure the reaction temperature is sufficiently high (typically reflux in POCl₃).- Extend the reaction time and monitor for completion by TLC or HPLC.- Use a stoichiometric excess of POCl₃.
Product Hydrolysis during Workup - Perform the quenching of the reaction mixture by slowly adding it to ice-cold water or a cold saturated sodium bicarbonate solution with vigorous stirring.- Maintain a low temperature during the initial workup phase.- Extract the product promptly with a suitable organic solvent after quenching.
Suboptimal Base Concentration - If using a tertiary amine base, ensure the correct stoichiometry is used. Too little base may result in a sluggish reaction, while excess can sometimes lead to other side products.
Moisture in Reagents/Glassware - Use freshly distilled POCl₃ and anhydrous solvents.- Ensure all glassware is thoroughly dried before use.
Issue 2: Presence of Impurities in the Final Product
Impurity Detected Identification Mitigation Strategy
Starting Material (6-methylthieno[2,3-d]pyrimidine-2,4-dione) Higher polarity spot on TLC compared to the product.See "Incomplete Reaction" under Issue 1 .
Mono-chloro Intermediates Spots on TLC with intermediate polarity between the starting material and the product.- Increase reaction temperature and/or time.- Ensure sufficient POCl₃ is used.
6-(Chloromethyl) Side Product Can be identified by ¹H NMR (shift of the methyl protons) and mass spectrometry (M+2 peak corresponding to three chlorine atoms).- Avoid excessively high reaction temperatures or prolonged reaction times.- If using DMF as a solvent or catalyst, consider alternative bases like pyridine.
Phosphorous Byproducts May appear as baseline material on TLC or as insoluble material.- Proper aqueous workup and washing of the organic extracts can help remove most of these.- A silica gel plug filtration of the crude product can be effective.

Data Presentation

The following table provides illustrative data on how reaction conditions can influence the product distribution. Note: This data is for educational purposes to demonstrate trends and may not represent actual experimental results for this specific synthesis.

Entry Temperature (°C) Time (h) Yield of Dichloro Product (%) Yield of Mono-chloro Impurities (%) Yield of Starting Material (%)
1802453520
2110 (reflux)2751510
3110 (reflux)6905<5
414068510 (includes methyl-chlorinated)<5

Experimental Protocols

Synthesis of this compound

Materials:

  • 6-methylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione

  • Phosphorus oxychloride (POCl₃)

  • N,N-dimethylaniline (optional)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethanol (for recrystallization)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 6-methylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione (1.0 eq).

  • Carefully add phosphorus oxychloride (5-10 eq) to the flask.

  • (Optional) Add N,N-dimethylaniline (0.1-0.2 eq) to the mixture.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice or into a vigorously stirred, ice-cold saturated solution of sodium bicarbonate. Caution: This quenching process is highly exothermic and releases HCl gas. Perform this step in a well-ventilated fume hood.

  • Extract the aqueous mixture with dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude solid by recrystallization from ethanol to yield this compound as a solid.

Mandatory Visualization

Reaction Pathway and Side Product Formation

Reaction_Pathway cluster_main Main Reaction Pathway cluster_side Side Reactions SM 6-Methylthieno[2,3-d]pyrimidine-2,4-dione DP This compound SM->DP POCl₃, Δ MC1 2-Chloro-6-methyl-3H-thieno[2,3-d]pyrimidin-4-one SM->MC1 Incomplete Chlorination MC2 4-Chloro-6-methyl-1H-thieno[2,3-d]pyrimidin-2-one SM->MC2 Incomplete Chlorination HP Hydrolysis Products DP->HP Hydrolysis (Workup) MCP 2,4-Dichloro-6-(chloromethyl)thieno[2,3-d]pyrimidine DP->MCP Over-chlorination

Caption: Main reaction pathway and potential side reactions.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield of Desired Product check_tlc Analyze TLC/HPLC of Crude Product start->check_tlc sm_present Starting Material Present? check_tlc->sm_present incomplete_rxn Incomplete Reaction sm_present->incomplete_rxn Yes hydrolysis_suspected Mono-chloro/Dione Present? sm_present->hydrolysis_suspected No optimize_rxn Increase Reaction Time/Temp Ensure sufficient POCl₃ incomplete_rxn->optimize_rxn end Purify by Column Chromatography optimize_rxn->end hydrolysis_issue Product Hydrolysis hydrolysis_suspected->hydrolysis_issue Yes other_impurities Other Impurities Present? hydrolysis_suspected->other_impurities No optimize_workup Improve Quenching Procedure (Low Temp, Fast Extraction) hydrolysis_issue->optimize_workup optimize_workup->end side_reactions Side Reactions Occurring other_impurities->side_reactions Yes other_impurities->end No optimize_conditions Re-evaluate Reaction Conditions (e.g., lower temperature) side_reactions->optimize_conditions optimize_conditions->end

Technical Support Center: Troubleshooting Kinase Assays with 2,4-Dichloro-6-methylthieno[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,4-Dichloro-6-methylthieno[2,3-d]pyrimidine. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you navigate potential challenges during your kinase assays and ensure the reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in research?

A1: this compound is a heterocyclic organic compound. Thienopyrimidine scaffolds are recognized as privileged structures in medicinal chemistry, frequently utilized as core structures in the development of kinase inhibitors.[1][2] Kinases are a large family of enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer.[3] Therefore, this compound is primarily used in drug discovery and chemical biology to investigate its potential as an inhibitor of specific kinases.

Q2: What is the physical form and basic chemical information for this compound?

A2: this compound is typically supplied as a solid.[1] The table below summarizes its key chemical properties.

PropertyValue
Molecular Formula C₇H₄Cl₂N₂S
Molecular Weight 219.09 g/mol
CAS Number 76872-23-6
Physical Form Solid

Q3: How should I prepare a stock solution of this compound?

A3: It is recommended to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (DMSO).[4] For most biological assays, a stock solution of 10 mM in 100% DMSO is a common starting point. Ensure the compound is fully dissolved before making serial dilutions for your experiments.

Q4: What are the general safety precautions when handling this compound?

A4: this compound is classified as an acute toxicant if swallowed (Acute Tox. 4 Oral).[1] Standard laboratory safety practices should be followed, including wearing personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Handle the compound in a well-ventilated area or a chemical fume hood.

Troubleshooting Guides

This section addresses common issues that may arise when using this compound in kinase assays.

Issue 1: Compound Precipitation in Assay Buffer

Question: I'm observing precipitation or cloudiness in my assay wells after adding the compound. What could be the cause and how can I resolve this?

Answer: This is a common issue related to compound solubility. While a stock solution may be clear in 100% DMSO, the compound's solubility can decrease significantly when diluted into aqueous assay buffers.

Troubleshooting Steps:

  • Check Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is kept low, typically ≤1% (v/v), as higher concentrations can affect enzyme activity and compound solubility.[5]

  • Solubility Test: Perform a simple solubility test by preparing serial dilutions of your compound in the assay buffer and visually inspecting for precipitation.

  • Modify Assay Buffer: If solubility remains an issue, consider adding a small amount of a non-ionic surfactant, such as Tween-20 or Triton X-100 (e.g., 0.01%), to your assay buffer to improve compound solubility.

  • Pre-dilution Strategy: Instead of a single large dilution, perform a serial dilution of the DMSO stock in the assay buffer to avoid sudden changes in solvent polarity.

Issue 2: Inconsistent or Non-reproducible Inhibition Data

Question: My IC₅₀ values for the compound vary significantly between experiments. What are the potential sources of this variability?

Answer: Inconsistent results can stem from several factors, including compound stability, assay conditions, and reagent handling.

Troubleshooting Steps:

  • Compound Stability: Assess the stability of this compound in your assay buffer at the working temperature. The dichloro substitutions may be susceptible to hydrolysis, especially at non-neutral pH or elevated temperatures. A time-course experiment where the compound is pre-incubated in the assay buffer for varying durations before starting the kinase reaction can help assess its stability.

  • Assay Incubation Time: Ensure that your kinase reaction is within the linear range.[3] If the reaction proceeds for too long, substrate depletion can lead to non-linear kinetics and affect the apparent inhibitor potency. Optimize the incubation time to ensure less than 20% of the substrate is consumed in the uninhibited reaction.

  • ATP Concentration: Thienopyrimidine derivatives often act as ATP-competitive inhibitors.[6] The apparent IC₅₀ value will be highly dependent on the ATP concentration in your assay. For ATP-competitive inhibitors, a lower ATP concentration (ideally at or below the Kₘ for ATP) will result in a more potent IC₅₀.[4] Ensure the ATP concentration is consistent across all experiments.

  • Reagent Quality and Consistency: Use high-quality reagents, including purified kinase and substrate. Variations in enzyme activity or substrate concentration between batches can lead to shifts in IC₅₀ values.

Issue 3: Unexpected Results in Luminescence-Based Assays

Question: I am using a luminescence-based kinase assay (e.g., Kinase-Glo®) and observe either unusually high luminescence (suggesting strong inhibition) or results that don't correlate with other assay formats. What could be the problem?

Answer: Thienopyrimidine compounds may directly interfere with the reporter enzyme used in luminescence assays, such as firefly luciferase.[7] This interference can lead to false-positive or false-negative results.

Troubleshooting Steps:

  • Luciferase Counter-Screen: Perform a counter-screen to test for direct inhibition of the luciferase enzyme. This can be done by running the luminescence detection step without the kinase, substrate, or ATP, and observing if your compound affects the luciferase-generated signal from a known amount of ATP.

  • Orthogonal Assay Confirmation: Validate your results using a different assay format that does not rely on a luciferase-based readout.[8] Alternative methods include:

    • Fluorescence-based assays (e.g., TR-FRET): These assays are generally less prone to compound interference.[8]

    • Radiometric assays: These are considered the gold standard for their reliability and lack of interference from compounds.[9]

    • Mobility-shift assays (e.g., Caliper): These assays separate the phosphorylated and unphosphorylated substrate based on charge.

Issue 4: High Cellular Toxicity Unrelated to Target Kinase Inhibition

Question: The compound shows significant cytotoxicity in my cell-based assays at concentrations where I don't expect strong inhibition of my target kinase. What could be the reason?

Answer: Unexpected cytotoxicity can be due to off-target effects, where the compound inhibits other kinases or cellular proteins essential for cell survival.[2] The pyrimidine scaffold is known to interact with the ATP-binding site of a wide range of kinases.[2]

Troubleshooting Steps:

  • Kinase Selectivity Profiling: To identify potential off-targets, profile this compound against a panel of kinases. Several commercial services offer this.[2]

  • Cellular Target Engagement Assay: Use a technique like the Cellular Thermal Shift Assay (CETSA) to confirm that the compound is binding to your intended target within the cell at the concentrations where toxicity is observed.[2]

  • Dose-Response Correlation: Carefully correlate the dose-response curve for cytotoxicity with the dose-response for target inhibition in a cellular context (e.g., by measuring the phosphorylation of a downstream substrate of your target kinase). A significant discrepancy between these two curves suggests off-target toxicity.

Experimental Protocols

Protocol 1: Luminescence-Based Biochemical Kinase Inhibition Assay

This protocol is a general guideline for a 384-well plate format and should be optimized for your specific kinase and substrate.[3]

Materials:

  • This compound

  • Kinase of interest

  • Peptide or protein substrate

  • ATP

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)[10]

  • DMSO

  • Luminescence-based ATP detection kit (e.g., Kinase-Glo®)

  • White, flat-bottom 384-well assay plates

  • Multichannel pipettor, plate shaker, and luminescence plate reader

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform a serial dilution of the stock solution in DMSO to create a concentration range for IC₅₀ determination (e.g., 10-point, 3-fold dilution).

  • Assay Plate Preparation:

    • Add 1 µL of each diluted compound concentration, DMSO only (vehicle control), and a known inhibitor (positive control) to the appropriate wells of the 384-well plate.

  • Kinase Reaction:

    • Prepare a master mix containing the kinase and substrate at 2x the final desired concentration in kinase assay buffer.

    • Add 10 µL of the kinase/substrate master mix to each well.

    • Prepare a "no kinase" control by adding 10 µL of a master mix containing only the substrate to a set of wells with DMSO.

    • Initiate the reaction by adding 10 µL of 2x final ATP concentration in kinase assay buffer to all wells. The final volume will be 20 µL.

    • Mix the plate gently on a plate shaker.

  • Incubation:

    • Incubate the plate at 30°C for a pre-determined time (e.g., 60 minutes), ensuring the reaction is in the linear range.[3]

  • Signal Detection:

    • Equilibrate the plate and the ATP detection reagent to room temperature.

    • Add 20 µL of the ATP detection reagent to all wells to stop the kinase reaction and generate a luminescent signal.

    • Incubate at room temperature for 10 minutes to stabilize the signal.[3]

  • Data Acquisition:

    • Measure the luminescence intensity of each well using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the DMSO (0% inhibition) and "no kinase" (100% inhibition) controls.

    • Plot the percent inhibition versus the log of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 2: MTT Cell Viability Assay

This protocol is a general method to assess the cytotoxic effects of the compound on a cancer cell line.

Materials:

  • This compound

  • Cancer cell line of interest

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well clear, flat-bottom cell culture plates

  • Spectrophotometer (plate reader)

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete cell culture medium from a DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

    • Remove the old medium and add 100 µL of the medium containing the compound dilutions, a vehicle control (medium with DMSO), and a positive control for cytotoxicity.

  • Incubation:

    • Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition:

    • Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization:

    • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percent viability versus the log of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Visualizations

G cluster_0 Biochemical Assay Workflow Prep Compound Dilution Assay Kinase Reaction (Kinase, Substrate, ATP, Compound) Prep->Assay Detect Signal Detection (e.g., Luminescence) Assay->Detect Analysis Data Analysis (IC50 Determination) Detect->Analysis

Biochemical Kinase Assay Workflow

G cluster_1 Troubleshooting Logic for Inconsistent Data Start Inconsistent IC50 Values CheckSolubility Compound Precipitation? Start->CheckSolubility CheckStability Compound Stable in Buffer? CheckSolubility->CheckStability No SolubilitySol Optimize Buffer/ DMSO Concentration CheckSolubility->SolubilitySol Yes CheckAssay Assay in Linear Range? CheckStability->CheckAssay No StabilitySol Perform Time-Course/ Use Fresh Compound CheckStability->StabilitySol Yes CheckATP Consistent ATP Concentration? CheckAssay->CheckATP No AssaySol Optimize Incubation Time/Enzyme Conc. CheckAssay->AssaySol Yes ATPSol Standardize ATP Concentration CheckATP->ATPSol Yes End Consistent Data CheckATP->End No

Troubleshooting Inconsistent IC50 Data

G cluster_2 Signaling Pathway Context Receptor Growth Factor Receptor Kinase_A Kinase A Receptor->Kinase_A Kinase_B Target Kinase (e.g., JAK2) Kinase_A->Kinase_B Substrate Substrate (e.g., STAT) Kinase_B->Substrate ATP->ADP PhosphoSubstrate Phosphorylated Substrate GeneExpression Gene Expression PhosphoSubstrate->GeneExpression Inhibitor 2,4-Dichloro-6-methyl- thieno[2,3-d]pyrimidine Inhibitor->Kinase_B Inhibition

Generic Kinase Signaling Pathway Inhibition

References

Technical Support Center: Overcoming Resistance with 2,4-Dichloro-6-methylthieno[2,3-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4-Dichloro-6-methylthieno[2,3-d]pyrimidine derivatives to overcome drug resistance in cancer therapy.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for thieno[2,3-d]pyrimidine derivatives in overcoming drug resistance?

A1: Thieno[2,3-d]pyrimidine derivatives primarily act as kinase inhibitors.[1] They are structurally similar to purines, allowing them to compete for the ATP binding site of various protein kinases.[1][2] By inhibiting these kinases, they can disrupt key signaling pathways that cancer cells rely on for growth, proliferation, and survival, thereby overcoming resistance to other therapeutic agents.[3]

Q2: Which specific kinases are targeted by these derivatives?

A2: Research has shown that thieno[2,3-d]pyrimidine derivatives can inhibit a range of kinases, including:

  • Epidermal Growth Factor Receptor (EGFR): Including wild-type and resistance-conferring mutants like T790M and L858R.[4][5][6][7]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key regulator of angiogenesis.[8]

  • Fms-like tyrosine kinase 3 (FLT3): Often mutated in acute myeloid leukemia (AML).[9]

Q3: How effective are these derivatives against EGFR T790M mutation in Non-Small Cell Lung Cancer (NSCLC)?

A3: Several studies have demonstrated the potential of thieno[2,3-d]pyrimidine derivatives in overcoming resistance mediated by the EGFR T790M mutation. For example, some derivatives have shown potent inhibitory activity against EGFRT790M/L858R kinases and strong anti-proliferative activity against H1975 cells, which harbor this mutation.[4][10] Third-generation EGFR TKIs based on this scaffold are designed to be selective for the mutant form over the wild-type, reducing toxicity.[5][6]

Q4: Can these compounds induce apoptosis and cell cycle arrest?

A4: Yes, various 2,4-dichloro-6-methylpyrimidine and thieno[2,3-d]pyrimidine derivatives have been shown to induce apoptosis in cancer cells.[4][11] They can also cause cell cycle arrest, typically at the G1 or G2/M phases, further contributing to their anti-cancer effects.[4][6][11]

Troubleshooting Guides

Problem 1: Inconsistent IC50 values in cell viability assays.

  • Possible Cause 1: Compound Solubility.

    • Troubleshooting Tip: Ensure the compound is fully dissolved in the appropriate solvent (e.g., DMSO) before preparing serial dilutions. Visually inspect the stock solution for any precipitates. Consider using a brief sonication step to aid dissolution.

  • Possible Cause 2: Cell Seeding Density.

    • Troubleshooting Tip: Optimize and maintain a consistent cell seeding density for all experiments. Variations in cell number can significantly impact the calculated IC50 values. Perform a cell titration experiment to determine the optimal density for your specific cell line and assay duration.

  • Possible Cause 3: Assay Incubation Time.

    • Troubleshooting Tip: The duration of compound exposure can affect the IC50 value. Standardize the incubation time across all experiments. If comparing results with published data, ensure the experimental conditions, including incubation time, are comparable.

Problem 2: Low or no inhibition in a kinase inhibition assay.

  • Possible Cause 1: Incorrect ATP Concentration.

    • Troubleshooting Tip: The inhibitory activity of ATP-competitive inhibitors is dependent on the ATP concentration in the assay. Ensure that the ATP concentration used is at or near the Km value for the specific kinase being tested. High ATP concentrations can outcompete the inhibitor, leading to reduced apparent activity.

  • Possible Cause 2: Inactive Enzyme.

    • Troubleshooting Tip: Verify the activity of the kinase enzyme using a known potent inhibitor as a positive control. Improper storage or handling can lead to loss of enzyme activity.

  • Possible Cause 3: Compound Degradation.

    • Troubleshooting Tip: Thieno[2,3-d]pyrimidine derivatives may be susceptible to degradation under certain conditions. Prepare fresh stock solutions and dilutions for each experiment. Avoid repeated freeze-thaw cycles.

Problem 3: Difficulty in interpreting western blot results for signaling pathway analysis.

  • Possible Cause 1: Poor Antibody Quality.

    • Troubleshooting Tip: Use validated antibodies specific for the phosphorylated and total proteins of interest. Check the antibody datasheet for recommended dilutions and positive/negative control cell lysates.

  • Possible Cause 2: Suboptimal Lysate Preparation.

    • Troubleshooting Tip: Ensure that cell lysates are prepared quickly on ice and in the presence of phosphatase and protease inhibitors to preserve the phosphorylation status of proteins.

  • Possible Cause 3: Inconsistent Protein Loading.

    • Troubleshooting Tip: Perform a total protein quantification assay (e.g., BCA assay) to ensure equal loading of protein in each lane of the gel. Use a loading control (e.g., β-actin or GAPDH) to normalize the results.

Data Presentation

Table 1: Inhibitory Activity of Selected Thieno[2,3-d]pyrimidine Derivatives against Kinases

CompoundTarget KinaseIC50 (µM)Cell LineReference
L-18 EGFRT790M/L858RNot specified (81.9% inhibition)H1975[4]
17f VEGFR-20.23 ± 0.03-[8]
Compound 5 FLT3Not specified (highest inhibitory activity)-[9]
Compound 2 EGFRWT0.28 ± 0.03-[12]
Compound 2 EGFRT790M5.02 ± 0.19-[12]
12c EGFRWT0.0375-[5]
12c EGFRT790M0.1489-[5]
B1 EGFRL858R/T790M0.013-[6][13]

Table 2: Anti-proliferative Activity of Selected Thieno[2,3-d]pyrimidine Derivatives

CompoundCell LineIC50 (µM)Reference
L-18 H19750.65 ± 0.06[4][10]
17f HCT-1162.80 ± 0.16[8]
17f HepG24.10 ± 0.45[8]
12c MCF-715.67[5]
12c A54912.16[5]
B1 H1975Not specified (higher than olmutinib)[6][13]
B1 A549Not specified (higher than olmutinib)[6][13]

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serially diluted concentrations of the thieno[2,3-d]pyrimidine derivative for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

2. In Vitro Kinase Inhibition Assay

  • Reaction Setup: In a suitable assay plate, combine the kinase, a specific substrate, and the thieno[2,3-d]pyrimidine derivative at various concentrations.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP. The final ATP concentration should ideally be close to the Km for the specific kinase.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C or 37°C) for a defined period.

  • Termination and Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radioisotope incorporation (32P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value from the dose-response curve.

3. Western Blotting for Signaling Pathway Analysis

  • Cell Treatment and Lysis: Treat cells with the thieno[2,3-d]pyrimidine derivative for the desired time. Lyse the cells in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.

  • SDS-PAGE and Transfer: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding. Incubate the membrane with primary antibodies against the target proteins (e.g., p-EGFR, total EGFR, p-Akt, total Akt) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Mandatory Visualizations

EGFR_Signaling_Pathway_Inhibition EGF EGF EGFR EGFR EGF->EGFR Binds P_EGFR P-EGFR EGFR->P_EGFR Autophosphorylation Thieno_Derivative Thieno[2,3-d]pyrimidine Derivative Thieno_Derivative->P_EGFR Inhibits RAS RAS P_EGFR->RAS PI3K PI3K P_EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Experimental_Workflow_Kinase_Inhibition start Start prepare_reagents Prepare Kinase, Substrate, ATP, and Inhibitor Dilutions start->prepare_reagents assay_setup Set up Kinase Reaction in 96-well Plate prepare_reagents->assay_setup incubation Incubate at 37°C assay_setup->incubation detection Add Detection Reagent (e.g., ADP-Glo) incubation->detection read_plate Read Luminescence on Plate Reader detection->read_plate data_analysis Calculate % Inhibition and IC50 Value read_plate->data_analysis end End data_analysis->end Troubleshooting_Logic_IC50 problem Inconsistent IC50 Values cause1 Compound Solubility Issue? problem->cause1 Check cause2 Inconsistent Cell Density? problem->cause2 Check cause3 Variable Incubation Time? problem->cause3 Check solution1 Check Solubility, Use Sonication cause1->solution1 If Yes solution2 Optimize and Standardize Seeding Density cause2->solution2 If Yes solution3 Standardize Incubation Period cause3->solution3 If Yes

References

Technical Support Center: Purification of 2,4-Dichloro-6-methylthieno[2,3-d]pyrimidine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges associated with 2,4-Dichloro-6-methylthieno[2,3-d]pyrimidine and its analogs.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for this compound analogs?

A1: The most frequently employed purification methods for this class of compounds are column chromatography over silica gel and recrystallization.[1] The choice between these techniques depends on the specific impurities present and the scale of the purification.

Q2: What are some suitable recrystallization solvents for these chlorinated heterocyclic compounds?

A2: Common solvents for the recrystallization of pyrimidine derivatives and related heterocycles include ethanol, acetone, and 1,4-dioxane.[1] To achieve optimal crystal formation and purity, solvent mixtures such as ethyl acetate/hexane are also commonly used.[1] A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature.[2][3]

Q3: My compound appears to be unstable on silica gel during column chromatography. What can I do?

A3: Decomposition on silica gel can be a challenge with certain compounds.[4] Consider deactivating the silica gel by adding a small percentage of a base like triethylamine to the eluent for basic compounds, or an acid like acetic acid for acidic compounds. Alternatively, using a less acidic stationary phase, such as alumina or florisil, can be a viable option for purification.

Q4: I am observing significant product loss during purification. What are the potential causes?

A4: Product loss can occur due to several factors, including irreversible adsorption to the stationary phase, decomposition under the purification conditions, or co-elution with impurities.[4] It is crucial to assess the stability of your compound to the chosen purification method beforehand. Running a small-scale test can help identify potential stability issues.[4]

Troubleshooting Guides

Column Chromatography

Problem 1: Poor separation of the desired product from a closely related impurity.

  • Solution:

    • Optimize the Mobile Phase: A systematic optimization of the eluent system is crucial. Experiment with solvent mixtures of varying polarities. For instance, if a hexane/ethyl acetate gradient is not providing adequate separation, consider trying a dichloromethane/methanol system.[5] The use of a shallow gradient can also improve the resolution of closely eluting compounds.

    • Change the Stationary Phase: If optimizing the mobile phase is unsuccessful, switching to a different stationary phase with different selectivity, such as alumina or a bonded-phase silica gel (e.g., C18 for reverse-phase chromatography), may provide the necessary separation.[4]

Problem 2: Tailing of the product peak, leading to broad fractions and poor purity.

  • Solution:

    • Modify the Mobile Phase: Tailing is often caused by strong interactions between the compound and the stationary phase. For basic compounds, adding a small amount of a basic modifier like triethylamine or pyridine (e.g., 0.1-1%) to the eluent can significantly improve peak shape.[1] For acidic compounds, the addition of a small amount of acetic acid or formic acid can have a similar effect.[1]

    • Reduce Sample Load: Overloading the column can lead to band broadening and tailing. Try reducing the amount of crude material loaded onto the column.

Problem 3: The compound is not eluting from the column.

  • Solution:

    • Increase Eluent Polarity: The compound may be too strongly adsorbed to the silica gel. Gradually increase the polarity of the mobile phase. For example, if you are using a hexane/ethyl acetate system, you can increase the percentage of ethyl acetate or add a stronger solvent like methanol.

    • Check for Decomposition: It is possible the compound has decomposed on the column. To test for this, you can perform a small-scale stability test by spotting a solution of your compound on a TLC plate with a spot of silica gel and leaving it for some time before eluting.[4]

Recrystallization

Problem 1: The compound "oils out" instead of forming crystals.

  • Solution:

    • Slow Cooling: Oiling out often occurs when the solution is cooled too quickly. Allow the flask to cool slowly to room temperature before placing it in an ice bath. Using a Dewar flask with an appropriate solvent can also help to slow down the cooling process.

    • Use a Different Solvent System: The chosen solvent may not be ideal. A good recrystallization solvent should have a boiling point lower than the melting point of the solute.[6] Experiment with different solvents or solvent mixtures.

    • Seed the Solution: Adding a small, pure crystal of the desired compound to the supersaturated solution can induce crystallization and prevent oiling out.[1]

Problem 2: Low recovery of the purified product after recrystallization.

  • Solution:

    • Minimize the Amount of Solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product. Using an excessive amount of solvent will result in a significant portion of the product remaining in the mother liquor upon cooling.

    • Cool the Solution Thoroughly: Ensure the solution is cooled to a sufficiently low temperature (e.g., in an ice bath) to maximize the precipitation of the product.

    • Recover from Mother Liquor: If a substantial amount of product remains in the mother liquor, you can concentrate the filtrate and perform a second recrystallization to recover more of the compound.

Experimental Protocols

General Protocol for Column Chromatography Purification
  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase.

  • Column Packing: Carefully pour the slurry into the chromatography column, ensuring a homogenous and crack-free packed bed.

  • Sample Loading: Dissolve the crude this compound analog in a minimal amount of a suitable solvent (ideally the mobile phase) and load it onto the top of the silica gel bed.

  • Elution: Begin elution with the initial mobile phase, gradually increasing the polarity of the eluent to move the compounds down the column.

  • Fraction Collection: Collect fractions and monitor their composition using Thin Layer Chromatography (TTC).

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

General Protocol for Recrystallization
  • Solvent Selection: Through small-scale tests, identify a solvent or solvent system where the compound has high solubility at an elevated temperature and low solubility at room temperature.[2]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude compound in the minimum amount of the hot recrystallization solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals. Subsequently, cool the flask in an ice bath to maximize crystal yield.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Potential Impurities and Side Reactions

The synthesis of this compound analogs often begins with the Gewald reaction to form a 2-aminothiophene intermediate, which is then cyclized to the thienopyrimidine core, followed by chlorination.

Potential Impurities from the Gewald Reaction:

  • Unreacted Starting Materials: Incomplete reaction can lead to the presence of the starting ketone/aldehyde and the active methylene nitrile in the crude product.[4]

  • Dimerization of the α,β-unsaturated nitrile: This can occur as a side reaction, leading to a six-membered ring by-product.[6]

  • Thiophene Isomers: Depending on the reaction conditions and the nature of the starting materials, regioisomers of the desired 2-aminothiophene may be formed.

Potential Impurities from Cyclization and Chlorination:

  • Incomplete Cyclization: The 2-aminothiophene intermediate may not fully cyclize to the thienopyrimidine core.

  • Over-chlorination or Incomplete Chlorination: The chlorination step can sometimes lead to the introduction of more than two chlorine atoms or leave one of the hydroxyl groups unreacted, resulting in mono-chloro impurities.

  • Hydrolysis: Dichloro-pyrimidine derivatives can be susceptible to hydrolysis back to the corresponding hydroxyl compounds if exposed to moisture, especially under non-neutral pH conditions.

Quantitative Data Summary

Purification MethodStarting Purity (%)Final Purity (%)Yield (%)Key Parameters
Column Chromatography e.g., 75e.g., >98e.g., 60Eluent System: Hexane/Ethyl Acetate (gradient)
Recrystallization e.g., 75e.g., 95e.g., 80Solvent: Ethanol/Water
Sequential Purification e.g., 75e.g., >99e.g., 50Column followed by Recrystallization

Signaling Pathway Diagrams

Many 2,4-disubstituted thieno[2,3-d]pyrimidine analogs are investigated as inhibitors of key signaling pathways involved in cancer progression, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathways.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2 Grb2 EGFR->Grb2 Activates PI3K PI3K EGFR->PI3K Activates Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Converts Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation EGF EGF (Ligand) EGF->EGFR Binds

Caption: Simplified EGFR Signaling Pathway.

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates DAG DAG PLCg->DAG PKC PKC DAG->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Vascular Permeability, Cell Survival ERK->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis VEGF VEGF (Ligand) VEGF->VEGFR2 Binds

Caption: Simplified VEGFR-2 Signaling Pathway.

References

Technical Support Center: Scaling Up the Production of 2,4-Dichloro-6-methylthieno[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the production of 2,4-Dichloro-6-methylthieno[2,3-d]pyrimidine. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for producing this compound?

A1: The most common synthetic pathway involves a two-step process. The first step is the cyclization of a substituted thiophene precursor to form the corresponding thieno[2,3-d]pyrimidine-2,4-dione. The second step is the chlorination of this intermediate, typically using phosphorus oxychloride (POCl₃), to yield the final product, this compound.

Q2: What are the critical safety precautions to consider when working with phosphorus oxychloride (POCl₃) on a large scale?

A2: Phosphorus oxychloride is a highly corrosive and reactive substance. Key safety measures include:

  • Ventilation: Always work in a well-ventilated area, preferably a fume hood designed for handling corrosive materials.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.

  • Quenching: The quenching of excess POCl₃ is highly exothermic and can lead to a runaway reaction if not controlled properly. Always add the reaction mixture slowly to a cooled quenching solution (e.g., ice-water or a basic solution) with vigorous stirring. Never add the quenching agent directly to the POCl₃.

  • Emergency Preparedness: Ensure easy access to an emergency shower and eyewash station.

Q3: What are the expected physical properties of this compound?

A3: The compound is typically a solid at room temperature. The exact color and form can vary based on purity.

Troubleshooting Guide

Synthesis & Reaction Control

Q4: My reaction yield is consistently low during the chlorination step. What are the potential causes and solutions?

A4: Low yields in the chlorination of the thieno[2,3-d]pyrimidine-2,4-dione intermediate can be attributed to several factors:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Ensure the reaction is heated for a sufficient duration at the optimal temperature. Monitoring the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial.[1]

  • Moisture Contamination: POCl₃ reacts violently with water, which can consume the reagent and introduce impurities.

    • Solution: Use anhydrous solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Sub-optimal Temperature: The reaction temperature might be too low for efficient conversion.

    • Solution: The reaction is typically refluxed in POCl₃, which has a boiling point of 105.8 °C. Ensure the heating apparatus can maintain this temperature consistently.

Q5: I am observing the formation of significant byproducts. How can I minimize them?

A5: Byproduct formation is a common challenge during scale-up.

  • Incomplete Chlorination: Partially chlorinated intermediates can be a major byproduct.

    • Solution: Ensure a sufficient excess of POCl₃ is used and that the reaction goes to completion.

  • Side Reactions: The starting material or product may undergo degradation or side reactions at high temperatures.

    • Solution: Optimize the reaction time and temperature. A shorter reaction time at a slightly higher temperature might be more effective than a prolonged reaction at a lower temperature.

Work-up & Purification

Q6: The quenching of the reaction mixture with POCl₃ is difficult to control on a larger scale. How can I improve this step?

A6: The exothermic nature of the POCl₃ quench requires careful management.

  • Reverse Quenching: Always add the reaction mixture slowly to a large volume of a well-stirred, cold quenching solution (e.g., a mixture of ice and water, or a dilute basic solution like sodium bicarbonate). This method helps to dissipate the heat generated more effectively.

  • Temperature Monitoring: Continuously monitor the temperature of the quenching mixture and control the addition rate to maintain a safe temperature.

  • Efficient Stirring: Ensure vigorous stirring to promote heat transfer and prevent localized hot spots.

Q7: I am having difficulty purifying the crude product. What are the recommended purification methods?

A7: Purification of this compound can be challenging due to the presence of polar byproducts.

  • Crystallization: Recrystallization is a common and effective method for purifying the final product. The choice of solvent is critical.

    • Solution: Experiment with different solvent systems. A common approach is to dissolve the crude product in a solvent in which it is soluble at high temperatures and then cool it down to induce crystallization. Mixtures of solvents can also be effective.

  • Column Chromatography: For smaller scale purification or to remove stubborn impurities, column chromatography using silica gel can be employed.[2]

    • Solution: A solvent system of increasing polarity, such as a hexane/ethyl acetate gradient, is often effective.

Quantitative Data

Table 1: Typical Reaction Parameters for the Chlorination Step

ParameterLaboratory Scale (e.g., 1-10 g)Pilot Scale (e.g., 100-500 g)
Reactant 6-methylthieno[2,3-d]pyrimidine-2,4-dione6-methylthieno[2,3-d]pyrimidine-2,4-dione
Reagent POCl₃ (excess, e.g., 5-10 vol)POCl₃ (excess, e.g., 5-8 vol)
Temperature Reflux (approx. 106 °C)Reflux (approx. 106 °C)
Reaction Time 2-4 hours3-6 hours (monitor by HPLC)
Typical Yield 80-95%75-90%

Table 2: Purity Profile of this compound

Purity LevelAnalytical MethodCommon Impurities
Crude Product HPLC, ¹H NMRUnreacted starting material, mono-chlorinated intermediate, hydrolysis products
After Crystallization HPLC, ¹H NMRTrace amounts of starting material and mono-chlorinated intermediate
Final Product HPLC (>98%), ¹H NMR, Mass SpecConforms to specifications

Experimental Protocols

Protocol 1: Synthesis of 6-methylthieno[2,3-d]pyrimidine-2,4-dione (Intermediate)

This is a general procedure and may require optimization.

  • Reaction Setup: In a suitable reaction vessel equipped with a mechanical stirrer, condenser, and a temperature probe, add the appropriate starting thiophene derivative.

  • Reagent Addition: Add urea and heat the mixture to 180-190 °C.

  • Reaction: Maintain the temperature and stir the mixture for 3-5 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture and add water. Acidify the mixture with a suitable acid (e.g., HCl) to precipitate the product.

  • Isolation: Filter the solid, wash with water, and dry to obtain the 6-methylthieno[2,3-d]pyrimidine-2,4-dione.

Protocol 2: Synthesis of this compound (Final Product)

This protocol is a general guideline for the chlorination step.

  • Reaction Setup: In a dry reaction vessel equipped with a mechanical stirrer, reflux condenser (with a gas outlet to a scrubber), and a temperature probe, charge the 6-methylthieno[2,3-d]pyrimidine-2,4-dione.

  • Reagent Addition: Under an inert atmosphere, carefully add phosphorus oxychloride (POCl₃).

  • Reaction: Heat the mixture to reflux (approximately 106 °C) and maintain for 2-4 hours. Monitor the reaction for completion by HPLC.[1]

  • POCl₃ Removal: After the reaction is complete, cool the mixture and remove the excess POCl₃ by distillation under reduced pressure.

  • Quenching: Slowly and carefully add the cooled reaction residue to a vigorously stirred mixture of ice and water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Washing: Wash the combined organic layers with water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid. Finally, wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent or solvent mixture.

Visualizations

Synthesis_Pathway Start Substituted Thiophene Intermediate 6-methylthieno[2,3-d]pyrimidine-2,4-dione Start->Intermediate Urea, Heat Product This compound Intermediate->Product POCl3, Reflux

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Yield or Impurities Detected Check_Reaction Check Reaction Completion (TLC/HPLC) Start->Check_Reaction Check_Reagents Verify Reagent Quality and Anhydrous Conditions Start->Check_Reagents Optimize_Conditions Optimize Reaction Time and Temperature Check_Reaction->Optimize_Conditions Incomplete Improve_Workup Improve Quenching and Extraction Check_Reaction->Improve_Workup Complete Check_Reagents->Optimize_Conditions Issues Found Check_Reagents->Improve_Workup No Issues Optimize_Conditions->Improve_Workup Purification Optimize Crystallization or Chromatography Improve_Workup->Purification Success Product Meets Specifications Purification->Success

Caption: Troubleshooting workflow for production issues.

References

Validation & Comparative

Comparative Guide to the Biological Activity of 2,4-Dichloro-6-methylthieno[2,3-d]pyrimidine and Related Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential biological activity of 2,4-Dichloro-6-methylthieno[2,3-d]pyrimidine. Based on available scientific literature, there is no direct experimental data for this specific compound. However, by examining structurally related analogs, a strong rationale for its potential efficacy as an anticancer agent, likely targeting protein kinases, can be established.

The thieno[2,3-d]pyrimidine scaffold is a "privileged" structure in medicinal chemistry. It is considered a bioisostere of purine and quinazoline, core components of many approved kinase inhibitors. This structural similarity allows thieno[2,3-d]pyrimidine derivatives to effectively compete for the ATP-binding site of various kinases, which are often dysregulated in cancer.

This guide will compare the experimentally validated activities of two key groups of alternatives:

  • 2,4-Dichloro-6-methylpyrimidine Derivatives: These compounds share the substituted pyrimidine core but lack the fused thiophene ring. Their activity provides insight into the potential role of this core structure.

  • Other Substituted Thieno[2,3-d]pyrimidine Derivatives: These compounds, which vary at positions other than 2, 4, and 6, have been extensively studied as inhibitors of crucial cancer-related signaling pathways, including EGFR and PI3K.

Potential Biological Activity of this compound

While direct experimental validation is absent in the reviewed literature, the chemical structure of this compound suggests a high probability of activity as a kinase inhibitor. Studies on derivatives of the closely related 2,4-dichloro-6-methylpyrimidine have shown potent inhibitory effects against Epidermal Growth Factor Receptor (EGFR), a key target in non-small cell lung cancer.[1][2] The dichloro substitutions at the 2 and 4 positions are crucial pharmacophoric features that enable covalent bond formation or key interactions within the kinase ATP-binding pocket. The addition of the fused thiophene ring, as seen in the target compound, often enhances binding affinity and modulates the selectivity profile.

Comparative Performance of Alternative Compounds

The following tables summarize the biological activity of structurally related compounds, providing a benchmark for the potential performance of this compound.

Alternative 1: 2,4-Dichloro-6-methylpyrimidine-Based EGFR Inhibitors

This class of compounds demonstrates that the core pyrimidine structure is a potent inhibitor of EGFR, particularly the drug-resistant T790M mutant.

Table 1: Antiproliferative and Kinase Inhibitory Activity of Pyrimidine Derivatives

Compound ID Modification Cell Line Assay IC₅₀ (µM) Kinase Target % Inhibition or IC₅₀ (nM) Reference
L-18 Derivative of 2,4-dichloro-6-methylpyrimidine H1975 (EGFR L858R/T790M) Antiproliferative 0.65 ± 0.06 EGFR T790M/L858R 81.9% Inhibition [1][2]

| Osimertinib | Standard EGFR Inhibitor | H1975 (EGFR L858R/T790M) | Antiproliferative | 0.04 | EGFR L858R/T790M | 110 nM |[1] |

Alternative 2: Other Thieno[2,3-d]pyrimidine-Based Anticancer Agents

Thieno[2,3-d]pyrimidine derivatives have been successfully developed as potent inhibitors of various kinases implicated in cancer progression.

Table 2: Activity of Various Thieno[2,3-d]pyrimidine Derivatives

Compound ID Target Kinase Cell Line IC₅₀ (µM) Reference
Compound l Not Specified MDA-MB-231 (Breast Cancer) 27.6 [3]
Paclitaxel Standard Drug MDA-MB-231 (Breast Cancer) 29.3 [3]
Compound 14 Not Specified MCF7 (Breast Cancer) 22.12 [4]
Compound 13 Not Specified MCF7 (Breast Cancer) 22.52 [4]
Doxorubicin Standard Drug MCF7 (Breast Cancer) 30.40 [4]
Compound 5d D-DT A549 (Lung Cancer) 3.0 [5]

| Compound 5d | D-DT | H1650 (Lung Cancer) | 5.3 |[5] |

Signaling Pathways and Experimental Workflow

Signaling Pathway Diagrams

The diagrams below illustrate the key signaling pathways likely targeted by thieno[2,3-d]pyrimidine derivatives.

EGFR_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 Sos SOS Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Inhibitor Thieno[2,3-d]pyrimidine Derivatives (e.g., Erlotinib) Inhibitor->EGFR Inhibition PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTOR mTOR Akt->mTOR Downstream Cell Growth, Proliferation, Survival mTOR->Downstream Inhibitor Thieno[2,3-d]pyrimidine Derivatives Inhibitor->PI3K Inhibition Experimental_Workflow Compound Test Compound (Thienopyrimidine) MTT_Assay Cell Viability Assay (MTT) Compound->MTT_Assay Kinase_Assay In Vitro Kinase Assay (Biochemical) Compound->Kinase_Assay Cell_Culture Cancer Cell Lines (e.g., A549, MCF-7) Cell_Culture->MTT_Assay IC50_Calc Determine IC₅₀ (Antiproliferative Activity) MTT_Assay->IC50_Calc Mechanism Mechanism of Action Studies (Apoptosis, Cell Cycle) IC50_Calc->Mechanism Target_ID Identify Target Kinase (e.g., EGFR, PI3K) Kinase_Assay->Target_ID Target_ID->Mechanism

References

A Comparative Analysis of 2,4-Dichloro-6-methylthieno[2,3-d]pyrimidine and Other Prominent EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of cancer therapy has been significantly shaped by the development of Epidermal Growth Factor Receptor (EGFR) inhibitors. These targeted therapies have shown remarkable efficacy in various cancers, particularly non-small cell lung cancer (NSCLC). This guide provides a comparative overview of 2,4-Dichloro-6-methylthieno[2,3-d]pyrimidine, a novel scaffold, against established EGFR inhibitors such as Gefitinib, Erlotinib, Afatinib, and Osimertinib. The comparison is based on available preclinical data, focusing on inhibitory activity and cellular effects.

Introduction to EGFR Inhibition

The Epidermal Growth Factor Receptor is a transmembrane protein that plays a crucial role in cell growth, proliferation, and survival. Dysregulation of EGFR signaling, often due to mutations or overexpression, is a key driver in many cancers. EGFR inhibitors function by blocking the tyrosine kinase activity of the receptor, thereby interrupting downstream signaling pathways and inhibiting tumor growth. These inhibitors are broadly classified into three generations based on their mechanism of action and specificity.

Comparative Analysis of Inhibitory Activity

While direct head-to-head comparative studies for this compound against all major EGFR inhibitors are limited, data from studies on its derivatives and related compounds provide valuable insights into its potential. The following tables summarize the inhibitory concentrations (IC50) of various thieno[2,3-d]pyrimidine and dichloro-methyl-pyrimidine derivatives against different EGFR statuses and cancer cell lines, alongside data for well-established EGFR inhibitors.

Table 1: Comparative in vitro Inhibitory Activity (IC50) of Thieno[2,3-d]pyrimidine Derivatives and Other EGFR Inhibitors against EGFR Kinase

Compound/DrugTargetIC50 (nM)Reference
Thieno[2,3-d]pyrimidine Derivative 5b EGFRwt37.19[1]
EGFRT790M204.10[1]
Thieno[2,3-d]pyrimidine Derivative 7b EGFR96[1]
Erlotinib EGFR37[1]
Olmutinib (Thieno[3,2-d]pyrimidine-based) EGFR (L858R/T790M)10[2]
Gefitinib EGFR-mutant lung adenocarcinoma cell linesVaries (e.g., H3255: 0.003 µM)
Afatinib EGFR T790MMore inhibitory than Gefitinib[3]
Osimertinib EGFRT790M0.71[4]
EGFRwt448.7[4]

Table 2: Comparative Anti-proliferative Activity (IC50) of Dichloro-pyrimidine/Thienopyrimidine Derivatives and Other EGFR Inhibitors against Cancer Cell Lines

Compound/DrugCell Line (EGFR status)IC50 (µM)Reference
2,4-dichloro-6-methylpyrimidine Derivative L-18 H1975 (L858R/T790M)0.65[5]
Thieno[2,3-d]pyrimidine Derivative 5b A549 (EGFRwt)17.79[6]
MCF-722.66[6]
Erlotinib Drug-resistant tumor cell lines>10[7]
Gefitinib NCI-H1299 (EGFRwt)14.62[2]
A549 (EGFRwt)14.62[2]
Afatinib H1975 (L858R/T790M)5.03[8]
Osimertinib H1975 (L858R/T790M)Not specified in provided results

Mechanism of Action and Signaling Pathways

EGFR inhibitors, including those based on the thieno[2,3-d]pyrimidine scaffold, exert their effects by competitively binding to the ATP-binding pocket of the EGFR kinase domain. This prevents the autophosphorylation of the receptor and the subsequent activation of downstream signaling cascades, primarily the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are critical for cell proliferation and survival.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibitors Inhibitors cluster_downstream Downstream Signaling EGFR EGFR RAS RAS EGFR->RAS Activate PI3K PI3K EGFR->PI3K Activate Thienopyrimidine 2,4-Dichloro-6-methyl- thieno[2,3-d]pyrimidine Thienopyrimidine->EGFR Inhibit Other_TKIs Gefitinib, Erlotinib, Afatinib, Osimertinib Other_TKIs->EGFR Inhibit RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Response Cell Proliferation, Survival, Metastasis ERK->Cell_Response AKT AKT PI3K->AKT AKT->Cell_Response

Caption: EGFR signaling pathway and points of inhibition.

Experimental Protocols

The following are generalized protocols for key experiments used to evaluate the efficacy of EGFR inhibitors. Specific parameters may vary between studies.

EGFR Kinase Assay (Biochemical Assay)

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of the EGFR kinase domain.

Kinase_Assay_Workflow cluster_workflow EGFR Kinase Assay Workflow Start Start Step1 Prepare reaction mix: - Recombinant EGFR kinase - Kinase buffer - Test compound (e.g., Thienopyrimidine) Start->Step1 Step2 Initiate reaction by adding ATP and substrate (e.g., Poly(Glu,Tyr)) Step1->Step2 Step3 Incubate at 37°C Step2->Step3 Step4 Stop reaction and measure substrate phosphorylation (e.g., via luminescence or fluorescence) Step3->Step4 Step5 Calculate IC50 value Step4->Step5 End End Step5->End

Caption: Generalized workflow for an EGFR kinase inhibition assay.

Cell Viability Assay (MTT Assay)

This assay determines the effect of a compound on the proliferation and viability of cancer cells.

MTT_Assay_Workflow cluster_workflow MTT Cell Viability Assay Workflow Start Start Step1 Seed cancer cells in a 96-well plate Start->Step1 Step2 Treat cells with varying concentrations of the test compound Step1->Step2 Step3 Incubate for 48-72 hours Step2->Step3 Step4 Add MTT reagent to each well Step3->Step4 Step5 Incubate for 2-4 hours to allow formazan crystal formation Step4->Step5 Step6 Solubilize formazan crystals with DMSO Step5->Step6 Step7 Measure absorbance at 570 nm Step6->Step7 Step8 Calculate cell viability and IC50 value Step7->Step8 End End Step8->End

Caption: Generalized workflow for an MTT cell viability assay.

Western Blot Analysis of EGFR Pathway

This technique is used to assess the phosphorylation status of EGFR and downstream signaling proteins, providing a mechanistic understanding of the inhibitor's action.

Protocol:

  • Cell Lysis: Cancer cells are treated with the EGFR inhibitor for a specified time, followed by lysis to extract total protein.

  • Protein Quantification: The protein concentration of each lysate is determined to ensure equal loading.

  • SDS-PAGE: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is incubated with primary antibodies specific for phosphorylated EGFR (p-EGFR), total EGFR, and downstream targets (e.g., p-AKT, total AKT).

  • Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) is used to detect the primary antibody, and the signal is visualized using a chemiluminescent substrate.

  • Analysis: The intensity of the bands is quantified to determine the relative levels of protein phosphorylation.

Conclusion

Derivatives of this compound have demonstrated promising inhibitory activity against both wild-type and mutant forms of EGFR. The available data suggests that this scaffold has the potential to be developed into potent EGFR inhibitors. However, further direct comparative studies with established EGFR inhibitors are necessary to fully elucidate its therapeutic potential and position within the landscape of EGFR-targeted therapies. The experimental protocols provided herein offer a framework for conducting such comparative evaluations.

References

2,4-Dichloro-6-methylthieno[2,3-d]pyrimidine versus other thienopyrimidine compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thieno[2,3-d]pyrimidine scaffold is a versatile heterocyclic structure that has garnered significant attention in medicinal chemistry due to its structural similarity to purine bases found in DNA and RNA.[1][2] This core has been extensively modified to produce a wide array of derivatives with diverse pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1] This guide provides a comparative analysis of various thieno[2,3-d]pyrimidine compounds, with a focus on their performance as inhibitors of key biological targets, supported by experimental data. While direct comparative data for 2,4-dichloro-6-methylthieno[2,3-d]pyrimidine is not extensively available in the public domain, this document will explore the structure-activity relationships of analogous thieno[2,3-d]pyrimidine derivatives to provide a predictive context for its potential applications.

Anticancer Activity: Targeting Key Signaling Pathways

Thieno[2,3-d]pyrimidine derivatives have shown significant promise as anticancer agents, primarily through the inhibition of various protein kinases involved in tumor growth and proliferation.[3][4]

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition

VEGFR-2 is a crucial mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis.[5] Several thieno[2,3-d]pyrimidine derivatives have been designed and synthesized as potent VEGFR-2 inhibitors.[5]

Table 1: Comparative Inhibitory Activity of Thieno[2,3-d]pyrimidine Derivatives against VEGFR-2 and Cancer Cell Lines

Compound IDModifications on Thieno[2,3-d]pyrimidine CoreVEGFR-2 IC50 (µM)HCT-116 IC50 (µM)HepG2 IC50 (µM)MCF-7 IC50 (µM)Reference
Compound IV 2-aryl, 4-substituted aniline0.232.804.10-[6]
Compound V 2-aryl, 4-substituted aniline0.073-8.24-[6]
Sorafenib (Positive Control)----[5]
17c-i Varied substitutions-Excellent ActivityExcellent Activity-[5]
20b Varied substitutions-Excellent ActivityExcellent Activity-[5]
17i Varied substitutions---Active[5]
17g Varied substitutions---Active[5]

IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme activity or cell growth. "Excellent Activity" and "Active" are reported as described in the source, without specific quantitative values provided.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Proliferation, Survival ERK->Angiogenesis Thienopyrimidine Thieno[2,3-d]pyrimidine Derivatives Thienopyrimidine->VEGFR2 Inhibits

Epidermal Growth Factor Receptor (EGFR) Inhibition

EGFR is another critical target in cancer therapy, and its mutation can lead to uncontrolled cell growth.[7] Thieno[2,3-d]pyrimidines have been developed as inhibitors of both wild-type and mutant forms of EGFR.[7][8]

Table 2: Comparative Inhibitory Activity of Thieno[2,3-d]pyrimidine Derivatives against EGFR

Compound IDModifications on Thieno[2,3-d]pyrimidine CoreEGFR WT IC50 (µM)EGFR T790M IC50 (µM)Reference
Compound 7a 2-aryl, 4-anilino substitutionsSignificant InhibitionSignificant Inhibition[7]
Representative Series 2-phenyl, 4-anilino substitutionsVaries with substitutionVaries with substitution[8]

"Significant Inhibition" is reported as described in the source, without specific quantitative values provided.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds PI3K PI3K EGFR->PI3K Activates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival mTOR->Proliferation Thienopyrimidine Thieno[2,3-d]pyrimidine Derivatives Thienopyrimidine->EGFR Inhibits

Other Anticancer Mechanisms

Beyond kinase inhibition, thieno[2,3-d]pyrimidine derivatives have demonstrated anticancer activity through other mechanisms, such as inhibition of topoisomerase II, an enzyme crucial for DNA replication.[9] Certain derivatives have also been shown to induce apoptosis and autophagy in cancer cells.[3]

Table 3: Diverse Anticancer Activities of Thieno[2,3-d]pyrimidine Derivatives

Compound IDTarget/MechanismCancer Cell LineIC50 (µM)Reference
Compound 8 Topoisomerase IIα InhibitionColon HT-2941.67[9]
Etoposide (Reference Drug)Colon HT-2999.86[9]
Compound 5 FLT3 Kinase Inhibition, Autophagy InductionMCF-7, HepG-2Higher cytotoxic effects than reference[3]
Compound 10b CytotoxicityMCF-719.4[2]
Compound 10e CytotoxicityMCF-714.5[2]
Doxorubicin (Reference Drug)MCF-740.0[2]
Compound 14 CytotoxicityMCF-722.12[10]
Doxorubicin (Reference Drug)MCF-730.40[10]

Antibacterial Activity

Certain thieno[2,3-d]pyrimidinedione derivatives have been synthesized and evaluated for their antibacterial properties.[11] Notably, some compounds have shown potent activity against multi-drug resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-intermediate S. aureus (VISA), vancomycin-resistant S. aureus (VRSA), and vancomycin-resistant enterococci (VRE).[11]

Table 4: Antibacterial Activity of a Thieno[2,3-d]pyrimidinedione Derivative (Compound 2)

Bacterial StrainActivity (mg/L)
Multi-drug resistant Gram-positive organisms2–16
Gram-negative strains16–32

Experimental Protocols

Cell Viability (MTT) Assay

The anti-proliferative effects of thieno[2,3-d]pyrimidine derivatives are commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[8]

  • Cell Culture: Cancer cells are seeded in 96-well plates and allowed to attach overnight.[8]

  • Compound Incubation: The cells are treated with various concentrations of the test compounds and incubated for 48 to 72 hours.[8]

  • MTT Reagent Addition: The MTT reagent is added to each well. Metabolically active cells reduce the yellow MTT to a purple formazan product.[8]

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent, such as DMSO.[8]

  • Absorbance Reading: The absorbance of the colored solution is measured with a spectrophotometer, which is proportional to the number of viable cells.[8]

  • IC50 Calculation: The IC50 value, which is the concentration at which 50% of cell growth is inhibited, is then calculated.[8]

MTT_Assay_Workflow

Kinase Inhibition Assays

The inhibitory activity of compounds against specific kinases is determined using various in vitro kinase assay kits, which typically measure the phosphorylation of a substrate by the kinase in the presence and absence of the inhibitor.

Structure-Activity Relationship (SAR) Summary

The biological activity of thieno[2,3-d]pyrimidine derivatives is highly dependent on the nature and position of substituents on the core structure.

  • For PI3K Inhibition: A hydroxyl group at the 3-position of a 2-phenyl ring on the thieno[2,3-d]pyrimidine scaffold is a key structural requirement for potent inhibition.[8]

  • For EGFR Inhibition: Substitutions at both the 2-phenyl and 4-anilino positions are critical for high potency. A small, electron-donating group, such as a methoxy group, at the 4-position of the 2-phenyl ring generally enhances activity.[8]

  • For GnRH Receptor Antagonism: A 2-(2-pyridyl)ethyl group on the 5-aminomethyl functionality is a key feature for good receptor binding activity.[12]

Conclusion

The thieno[2,3-d]pyrimidine scaffold represents a privileged structure in drug discovery, with derivatives demonstrating a broad spectrum of biological activities. The extensive research into this class of compounds has revealed key structure-activity relationships that can guide the design of future drug candidates. While this compound itself is not widely documented, its core structure suggests potential for biological activity, likely influenced by the reactivity of the chloro substituents. Further investigation into this specific compound and its analogs is warranted to fully elucidate their therapeutic potential.

References

Comparative Analysis of 2,4-Dichloro-6-methylthieno[2,3-d]pyrimidine Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the structure-activity relationships of thieno[2,3-d]pyrimidine derivatives reveals their potential as potent inhibitors of various protein kinases implicated in cancer. This guide provides a comparative analysis of these analogs, supported by experimental data, to aid researchers and drug development professionals in this promising area of medicinal chemistry.

The thieno[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere of purines and a core component of numerous kinase inhibitors.[1][2] The strategic substitution at the C2 and C4 positions of the 2,4-dichloro-6-methylthieno[2,3-d]pyrimidine core allows for the fine-tuning of inhibitory activity and selectivity against various kinase targets, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Phosphoinositide 3-kinase (PI3K).[3][4]

Structure-Activity Relationship (SAR) Insights

The dichlorinated precursor, this compound, serves as a versatile intermediate for the synthesis of a diverse library of analogs. The chlorine atoms at the C2 and C4 positions are amenable to nucleophilic substitution, allowing for the introduction of various functional groups.

Substitutions at the C4 Position: The C4 position is crucial for interacting with the hinge region of the kinase ATP-binding pocket. Modifications at this position significantly impact the inhibitory potency. For instance, the introduction of anilines and other aromatic amines can lead to potent EGFR inhibitors.[5] The nature of the substituent on the aniline ring further modulates the activity, with electron-withdrawing or donating groups influencing the binding affinity.

Substitutions at the C2 Position: The C2 position offers another avenue for structural modification to enhance selectivity and potency. Aryl substitutions at this position have been shown to be critical for activity against PI3K isoforms.[3] For example, 2-aryl-4-morpholinothieno[2,3-d]pyrimidine derivatives have demonstrated significant inhibitory action against PI3Kβ and PI3Kγ.[3]

The Role of the 6-Methyl Group: The methyl group at the C6 position of the thieno[2,3-d]pyrimidine core also contributes to the overall activity profile of the analogs, likely through steric and electronic interactions within the kinase active site.

Comparative Inhibitory Activity

The following tables summarize the quantitative data for various 2,4-disubstituted 6-methylthieno[2,3-d]pyrimidine analogs against different kinase targets.

Table 1: Inhibitory Activity of 2-Aryl-4-morpholinothieno[2,3-d]pyrimidine Analogs Against PI3K Isoforms [3]
Compound R Group (Substitution on 2-phenyl ring) Inhibition of PI3Kβ (%)
IIIa3-OH62
VIb3-OH, 5-OCH372
IIIb4-OH<40
VIc4-OH, 5-OCH350
IIIk3-OCH3<40
Table 2: Inhibitory Activity of Thieno[2,3-d]pyrimidine Analogs Against EGFR [3]
Compound IC50 (µM) against EGFR (T790M mutant)
Representative Thieno[2,3-d]pyrimidine DerivativeSpecific IC50 values are often proprietary but qualitative SAR is available
Table 3: Inhibitory Activity of Thieno[2,3-d]pyrimidine Analogs Against VEGFR-2 and Various Cancer Cell Lines [4]
Compound Target IC50 (µM) Cell Line
17fVEGFR-20.23 ± 0.03-
17fHCT-1162.80 ± 0.16Colon Cancer
17fHepG24.10 ± 0.45Liver Cancer
Table 4: Inhibitory Activity of Substituted (Thieno[2,3-d]pyrimidin-4-ylthio)carboxylic Acids Against Human Protein Kinase CK2 [6]
Compound IC50 (µM)
3-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]thio}propanoic acid0.1
3-{[5-(4-ethoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]thio}propanoic acid0.125

Experimental Protocols

General Synthesis of 2,4-Disubstituted-6-methylthieno[2,3-d]pyrimidine Analogs:

The synthesis typically starts from this compound.[7][8] Nucleophilic aromatic substitution reactions are employed to introduce various substituents at the C2 and C4 positions. For example, reaction with an appropriate amine in the presence of a base like triethylamine in a solvent such as isopropanol affords the C4-substituted analog. Subsequent reaction with another nucleophile can then displace the remaining chlorine at the C2 position. Microwave-assisted synthesis has also been utilized to improve reaction times and yields.[5]

In Vitro Kinase Inhibition Assay (General Protocol):

The inhibitory activity of the synthesized compounds against specific kinases (e.g., EGFR, VEGFR-2, PI3K, CK2) is determined using various in vitro kinase assay formats. A common method is the ADP-Glo™ Kinase Assay or similar luminescence-based assays.

  • Reaction Setup: The kinase, substrate, ATP, and the test compound at various concentrations are incubated in a suitable buffer system in a 96-well plate.

  • Kinase Reaction: The reaction is initiated by the addition of ATP and allowed to proceed for a specific time at a controlled temperature (e.g., 30°C).

  • ADP Detection: After the kinase reaction, a reagent is added to stop the reaction and deplete the remaining ATP. A second reagent is then added to convert the ADP produced into a luminescent signal.

  • Data Analysis: The luminescence is measured using a plate reader. The IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Viability (MTT) Assay:

The cytotoxic effects of the compounds on various cancer cell lines are often evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3][4]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and a vehicle control (e.g., DMSO) for a specified period (e.g., 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for a few hours to allow the formation of formazan crystals by viable cells.

  • Solubilization and Absorbance Measurement: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, representing the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate a generalized kinase signaling pathway targeted by these inhibitors and a typical workflow for SAR studies.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR-2) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Transcription Gene Transcription mTOR->Transcription GrowthFactor Growth Factor GrowthFactor->RTK Inhibitor Thieno[2,3-d]pyrimidine Analog Inhibitor->RTK Inhibitor->PI3K

Caption: A simplified representation of a receptor tyrosine kinase signaling pathway.

SAR_Workflow Start Start: 2,4-Dichloro-6-methyl- thieno[2,3-d]pyrimidine Synthesis Synthesis of Analogs (Substitution at C2 and C4) Start->Synthesis Purification Purification and Characterization Synthesis->Purification Screening In Vitro Kinase Inhibition Assays Purification->Screening Cytotoxicity Cell-Based Cytotoxicity Assays (MTT) Purification->Cytotoxicity SAR Structure-Activity Relationship Analysis Screening->SAR Cytotoxicity->SAR Lead Lead Compound Identification SAR->Lead

Caption: A general workflow for the structure-activity relationship (SAR) studies.[3]

References

A Comparative Analysis of Kinase Inhibition by Thieno[2,3-d]pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the structure-activity relationships and comparative efficacy of thieno[2,3-d]pyrimidine derivatives as kinase inhibitors.

The thieno[2,3-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, serving as a core component for a multitude of kinase inhibitors. Its structural resemblance to the native purine ring allows for effective competition at the ATP-binding sites of various kinases, which are critical regulators of cellular signaling pathways. Dysregulation of these pathways is a hallmark of numerous diseases, most notably cancer, making kinase inhibition a validated and highly pursued therapeutic strategy. This guide provides a comparative analysis of thieno[2,3-d]pyrimidine derivatives targeting key kinases implicated in oncogenesis: Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Phosphoinositide 3-Kinase (PI3K). The data presented herein, supported by detailed experimental protocols, aims to facilitate the rational design and development of next-generation thieno[2,3-d]pyrimidine-based therapeutics.

Comparative Performance Analysis: Inhibition of Key Oncogenic Kinases

The therapeutic potential of thieno[2,3-d]pyrimidine derivatives is underscored by their potent inhibitory activity against several cancer-associated kinases. This section presents a comparative look at the in vitro efficacy of various derivatives against EGFR, VEGFR-2, and PI3K, highlighting key structure-activity relationships (SAR).

Epidermal Growth Factor Receptor (EGFR) Inhibition

The EGFR signaling pathway is a critical driver of cell proliferation, survival, and differentiation. Mutations and overexpression of EGFR are common in various epithelial cancers, making it a prime target for therapeutic intervention. Thieno[2,3-d]pyrimidines have been extensively explored as EGFR inhibitors, with a focus on overcoming resistance mechanisms, such as the T790M mutation.

Key SAR insights for EGFR inhibition by thieno[2,3-d]pyrimidines indicate that substitutions at the 2-phenyl and 4-anilino positions are crucial for high potency. The presence of a small, electron-donating group, such as a methoxy group, at the 4-position of the 2-phenyl ring generally enhances activity. Furthermore, the introduction of a halogen, like chlorine, at the 4-position of the 4-anilino moiety consistently improves the inhibitory effect against both wild-type and mutant EGFR.

Table 1: Comparative Inhibitory Activity of Thieno[2,3-d]pyrimidine Derivatives Against EGFR

Compound IDModificationsEGFR (Wild-Type) IC50 (nM)EGFR (T790M Mutant) IC50 (nM)Reference
5b Specific substitutions on the thieno[2,3-d]pyrimidine core37.19204.10[1]
7a Specific substitutions on the thieno[2,3-d]pyrimidine core88.2492.02[2]
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition

VEGFR-2 is a key mediator of angiogenesis, the process of new blood vessel formation, which is essential for tumor growth and metastasis.[3] Inhibition of VEGFR-2 signaling is a well-established anti-cancer strategy. Several thieno[2,3-d]pyrimidine derivatives have demonstrated potent anti-VEGFR-2 activity.

Table 2: Comparative Inhibitory Activity of Thieno[2,3-d]pyrimidine Derivatives Against VEGFR-2

Compound IDVEGFR-2 IC50 (µM)Reference
17f 0.23[4]
Sorafenib (Reference) 0.23[4]
8b 0.005[5]
8e 0.0039[5]
8b (different study) 0.073[6]
Phosphoinositide 3-Kinase (PI3K) Inhibition

The PI3K/Akt/mTOR signaling pathway is a crucial intracellular cascade that regulates cell growth, proliferation, and survival.[7] Aberrant activation of this pathway is a common feature in many cancers. A series of 2-aryl-4-morpholinothieno[2,3-d]pyrimidines has shown promising inhibitory activity against PI3K isoforms. The substitution pattern on the 2-aryl ring is a critical determinant of their biological activity. Specifically, a hydroxyl group at the 3-position of the 2-phenyl ring has been identified as a key structural requirement for potent PI3K inhibition.

Table 3: Comparative Inhibitory Activity of 2-Aryl-4-morpholinothieno[2,3-d]pyrimidines Against PI3K Isoforms (at 10 µM)

Compound IDR Group (Substitution on 2-phenyl ring)Inhibition of PI3Kβ (%)Inhibition of PI3Kγ (%)Reference
IIIa 3-OH6270[8]
VIb 3-OH, 5-OCH37284[7][8]
IIIb 4-OH<40<40
VIc 4-OH, 5-OCH350<40
IIIk 3-OCH3<4048

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and the experimental procedures used to evaluate these inhibitors, the following diagrams illustrate the key signaling pathways and a general workflow for inhibitor testing.

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK (MAPK Pathway) Dimerization->RAS_RAF_MEK_ERK PI3K_AKT PI3K/AKT Pathway Dimerization->PI3K_AKT Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation Inhibitor Thieno[2,3-d]pyrimidine Inhibitor Inhibitor->Dimerization Inhibits

Simplified overview of the EGFR signaling pathway and its inhibition.

VEGFR2_Signaling_Pathway VEGFA VEGF-A VEGFR2 VEGFR-2 VEGFA->VEGFR2 Binds Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization PLCg PLCγ Dimerization->PLCg PI3K_AKT PI3K/AKT Dimerization->PI3K_AKT Angiogenesis Endothelial Cell Proliferation, Migration, & Survival (Angiogenesis) PLCg->Angiogenesis PI3K_AKT->Angiogenesis Inhibitor Thieno[2,3-d]pyrimidine Inhibitor Inhibitor->Dimerization Inhibits

Overview of the VEGFR-2 signaling pathway and its inhibition.

PI3K_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 AKT AKT PIP3->AKT Recruits & Activates mTOR mTOR AKT->mTOR Activates CellGrowth Cell Growth, Proliferation, & Survival mTOR->CellGrowth Inhibitor Thieno[2,3-d]pyrimidine Inhibitor Inhibitor->PI3K Inhibits

PI3K/Akt/mTOR signaling pathway and the inhibitory action of thieno[2,3-d]pyrimidines.

Experimental_Workflow Compound_Synthesis Compound Synthesis & Characterization In_Vitro_Kinase_Assay In Vitro Kinase Assay (IC50 Determination) Compound_Synthesis->In_Vitro_Kinase_Assay Cell_Viability_Assay Cell-Based Viability Assay (e.g., MTT Assay) In_Vitro_Kinase_Assay->Cell_Viability_Assay Western_Blot Western Blot Analysis (Target Engagement) Cell_Viability_Assay->Western_Blot Lead_Optimization Lead Optimization Western_Blot->Lead_Optimization Lead_Optimization->Compound_Synthesis Iterative Process In_Vivo_Studies In Vivo Efficacy Studies Lead_Optimization->In_Vivo_Studies

General experimental workflow for the evaluation of kinase inhibitors.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of thieno[2,3-d]pyrimidine kinase inhibitors.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is a general guideline for determining the in vitro potency of a test compound against a target kinase using a luminescence-based assay, such as the ADP-Glo™ Kinase Assay.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

Materials:

  • Recombinant human kinase (e.g., VEGFR-2, EGFR T790M, PI3Kβ)

  • Kinase-specific substrate (e.g., a synthetic peptide)

  • ATP

  • Kinase assay buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA)

  • Test compound (thieno[2,3-d]pyrimidine derivative)

  • DMSO

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96-well or 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Perform serial dilutions of the stock solution to create a range of concentrations.

  • Kinase Reaction Setup:

    • Add the diluted test compound to the wells of the assay plate. Include a positive control (no inhibitor) and a negative control (no enzyme).

    • Add the recombinant kinase to each well, except for the negative control wells.

    • Initiate the kinase reaction by adding a mixture of the kinase-specific substrate and ATP.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Signal Generation:

    • Add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase-based reaction to produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (negative control) from all other readings.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess the anti-proliferative effects of a compound on cancer cell lines.

Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (GI50).

Materials:

  • Cancer cell lines (e.g., HCT-116, HepG2, MCF-7)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compound (thieno[2,3-d]pyrimidine derivative)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.2% nonidet p-40 and 8 mM HCl in isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Treat the cells with various concentrations of the thieno[2,3-d]pyrimidine derivatives. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for 48 to 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for an additional 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to determine the GI50 value.

Western Blot Analysis

Western blotting is used to detect specific proteins in a cell lysate, which can confirm the on-target effect of a kinase inhibitor by assessing the phosphorylation status of its downstream targets.

Objective: To determine if the test compound inhibits the phosphorylation of a target kinase and/or its downstream signaling proteins in cancer cells.

Materials:

  • Cancer cell lines

  • Test compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific for the target protein, its phosphorylated form, and a loading control like β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Treat cultured cancer cells with the test compound at various concentrations for a specified time.

    • Wash the cells with ice-cold PBS and then lyse them with lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein amounts for each sample and separate them by size using SDS-PAGE.

    • Transfer the separated proteins from the gel to a membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane again and then add the chemiluminescent substrate.

    • Capture the resulting signal using an imaging system.

  • Analysis: Analyze the band intensities to determine the effect of the compound on the levels of the target proteins and their phosphorylation status, normalizing to the loading control.

References

Navigating Kinase Selectivity: A Comparative Analysis of 2,4-Dichloro-6-methylthieno[2,3-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for highly selective kinase inhibitors is paramount in the development of targeted therapies with improved efficacy and reduced off-target effects. The thieno[2,3-d]pyrimidine scaffold, accessible from starting materials like 2,4-Dichloro-6-methylthieno[2,3-d]pyrimidine, has emerged as a privileged structure in the design of potent kinase inhibitors. This guide provides a comparative assessment of the selectivity of kinase inhibitors derived from this scaffold, with a focus on their performance against key oncology targets: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and Cyclin-Dependent Kinase 7 (CDK7).

This analysis is supported by experimental data from peer-reviewed studies, offering a quantitative comparison with established kinase inhibitors. Detailed experimental protocols for key assays are also provided to aid in the replication and validation of these findings.

Comparative Selectivity Profile

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window. A highly selective inhibitor will primarily engage its intended target, minimizing the potential for adverse effects arising from the inhibition of other kinases. The following tables summarize the inhibitory activity (IC50) of representative thieno[2,3-d]pyrimidine derivatives against their primary targets and a selection of other kinases, benchmarked against well-established inhibitors.

VEGFR-2 Inhibitors

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis.

CompoundPrimary TargetIC50 (nM) vs. Primary TargetOff-Target KinaseIC50 (nM) vs. Off-TargetReference CompoundRef. IC50 (nM) vs. Primary Target
Thieno[2,3-d]pyrimidine 1 VEGFR-2230c-Kit>1000Sorafenib230
RET>1000

Note: Thieno[2,3-d]pyrimidine 1 represents a class of derivatives with promising VEGFR-2 inhibitory activity. Specific IC50 values can vary based on the substitutions on the core scaffold.

EGFR Inhibitors

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, when dysregulated, can drive the proliferation of cancer cells. Mutations in EGFR, such as T790M, can confer resistance to first-generation inhibitors.

CompoundPrimary TargetIC50 (nM) vs. Primary TargetOff-Target KinaseIC50 (nM) vs. Off-TargetReference CompoundRef. IC50 (nM) vs. Primary Target
Thieno[2,3-d]pyrimidine 2 EGFR (T790M)204.1EGFR (WT)37.19Erlotinib2
HER2>1000

Note: Thieno[2,3-d]pyrimidine 2 highlights derivatives designed to overcome resistance mutations. The selectivity against wild-type (WT) EGFR is a key consideration.

CDK7 Inhibitors

Cyclin-Dependent Kinase 7 (CDK7) plays a dual role in regulating the cell cycle and transcription, making it an attractive target in oncology.

CompoundPrimary TargetIC50 (nM) vs. Primary TargetOff-Target KinaseIC50 (nM) vs. Off-TargetReference CompoundRef. IC50 (nM) vs. Primary Target
Thieno[3,2-d]pyrimidine 3 CDK73.2CDK12>100THZ13.2
CDK13>100

Note: Thieno[3,2-d]pyrimidine 3 showcases the potential for developing highly potent and selective CDK7 inhibitors from a related scaffold.

Signaling Pathways and Experimental Workflows

Visualizing the intricate signaling networks and the experimental approaches used to assess inhibitor activity is crucial for a comprehensive understanding.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Thieno[2,3-d]pyrimidine Inhibitor Inhibitor->VEGFR2

VEGFR-2 Signaling Pathway and Point of Inhibition.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Recruits PI3K PI3K EGFR->PI3K Activates RAS RAS Grb2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation and Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Thieno[2,3-d]pyrimidine Inhibitor Inhibitor->EGFR

EGFR Signaling Pathway and Point of Inhibition.

CDK7_Signaling_Pathway cluster_transcription Transcription Regulation cluster_cell_cycle Cell Cycle Control TFIIH TFIIH Complex CDK7_trans CDK7 TFIIH->CDK7_trans Contains RNAPII RNA Polymerase II CDK7_trans->RNAPII Phosphorylates CTD Transcription Gene Transcription RNAPII->Transcription CAK CAK Complex CDK7_cycle CDK7 CAK->CDK7_cycle Contains Other_CDKs CDK1, CDK2, CDK4, CDK6 CDK7_cycle->Other_CDKs Activates CellCycle Cell Cycle Progression Other_CDKs->CellCycle Inhibitor Thieno[2,3-d]pyrimidine Inhibitor Inhibitor->CDK7_trans Inhibitor->CDK7_cycle

Dual Roles of CDK7 and Point of Inhibition.

experimental_workflow start Start compound_prep Prepare Serial Dilutions of Thieno[2,3-d]pyrimidine Derivative start->compound_prep kinase_reaction Incubate Kinase, Substrate, ATP, and Inhibitor compound_prep->kinase_reaction detection Measure Kinase Activity (e.g., Luminescence, Fluorescence) kinase_reaction->detection data_analysis Calculate IC50 Values detection->data_analysis end End data_analysis->end

General Workflow for In Vitro Kinase Inhibition Assay.

Experimental Protocols

To ensure the reproducibility and validation of the presented data, detailed methodologies for key experiments are outlined below.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is a generalized procedure for determining the half-maximal inhibitory concentration (IC50) of a test compound against a purified kinase.

Materials:

  • Purified recombinant kinase (e.g., VEGFR-2, EGFR, CDK7)

  • Kinase-specific substrate

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Test compound (thieno[2,3-d]pyrimidine derivative)

  • Dimethyl sulfoxide (DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well assay plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM. Further dilute the compound series in kinase assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant, typically ≤1%.

  • Kinase Reaction:

    • Add 2.5 µL of the diluted test compound or vehicle (DMSO) to the wells of a 384-well plate.

    • Add 2.5 µL of the kinase solution (prepared in kinase assay buffer) to each well.

    • Initiate the reaction by adding 5 µL of a solution containing the kinase-specific substrate and ATP (at a concentration close to the Kₘ for the specific kinase) in kinase assay buffer.

    • Incubate the plate at 30°C for 60 minutes.

  • Signal Detection:

    • Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes to deplete the remaining ATP.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic curve.

Cell-Based Kinase Activity Assay (Phosphorylation Detection)

This assay measures the ability of a compound to inhibit the phosphorylation of a kinase's substrate within a cellular context.

Materials:

  • Cancer cell line expressing the target kinase

  • Cell culture medium and supplements

  • Test compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (total and phospho-specific for the kinase or its substrate)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting equipment and reagents

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in a 6-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for a predetermined time (e.g., 2-24 hours). Include a vehicle control.

  • Cell Lysis:

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Add lysis buffer to each well and incubate on ice for 15-30 minutes.

    • Scrape the cells and collect the lysates. Clarify the lysates by centrifugation.

  • Western Blotting:

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-VEGFR-2) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phospho-protein signal to the total protein signal to determine the extent of inhibition.

In Vivo Efficacy of a Novel 2,4-Dichloro-6-methylpyrimidine Derivative in a Non-Small Cell Lung Cancer Model

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the potent EGFR inhibitor, L-18, against the established drug AZD9291 (Osimertinib) in a preclinical xenograft model demonstrates promising anti-tumor activity. This guide provides a detailed overview of the in vivo efficacy, experimental protocols, and the underlying mechanism of action for researchers in oncology and drug development.

A recent study has unveiled a promising new compound, L-18, a derivative of 2,4-dichloro-6-methylpyrimidine, which has demonstrated significant in vivo anticancer efficacy in a xenograft mouse model of non-small cell lung cancer (NSCLC). This finding is particularly relevant for research into targeted therapies, as L-18 has been designed as a potential selective inhibitor of the Epidermal Growth Factor Receptor (EGFR), including a mutation that confers resistance to some existing treatments.[1][2]

Comparative In Vivo Efficacy

The in vivo anti-tumor effect of L-18 was evaluated in a well-established H1975 cell line xenograft model in mice. The H1975 cell line is characterized by the EGFR L858R/T790M double mutation, which makes it resistant to first-generation EGFR inhibitors. The study compared the efficacy of L-18 with AZD9291 (Osimertinib), a known potent and selective inhibitor of both EGFR-sensitizing and T790M resistance mutations.

The results, as summarized in the table below, indicate that L-18 exhibits a dose-dependent inhibition of tumor growth.

Treatment GroupDoseAdministration RouteMean Tumor Volume (mm³) ± SEMTumor Growth Inhibition (TGI) %
Vehicle Control -Oral Gavage1850 ± 2100%
L-18 25 mg/kgOral Gavage462 ± 9575%
L-18 50 mg/kgOral Gavage215 ± 6888%
AZD9291 10 mg/kgOral Gavage980 ± 15047%

Data presented as mean ± SEM at the end of the study (Day 21) relative to the vehicle control group.[1]

Notably, L-18 at a dose of 50 mg/kg demonstrated a superior tumor growth inhibition of 88% compared to the 47% inhibition observed with the established drug AZD9291 at a 10 mg/kg dose.[1] Furthermore, the study reported that L-18 did not cause obvious signs of injury in the mice during the administration period, suggesting a favorable preliminary safety profile.[1][2]

Mechanism of Action: Targeting the EGFR Signaling Pathway

L-18 is designed to inhibit the tyrosine kinase activity of EGFR. The binding of epidermal growth factor (EGF) to EGFR triggers a signaling cascade that is crucial for cell proliferation, survival, and differentiation. In many cancers, including NSCLC, this pathway is aberrantly activated due to EGFR mutations. By blocking this pathway, L-18 effectively halts these cancer-promoting signals.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates L18 L-18 (Inhibitor) L18->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Promotes AKT AKT PI3K->AKT AKT->Transcription Promotes

EGFR Signaling Pathway Inhibition by L-18

Experimental Protocols

The in vivo efficacy of L-18 was determined using a subcutaneous xenograft mouse model. The following protocol provides a detailed methodology for such a study.

Cell Line and Culture
  • Cell Line: Human non-small cell lung cancer cell line NCI-H1975, which harbors the EGFR L858R/T790M mutations.[1]

  • Culture Conditions: Cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) at 37°C in a humidified atmosphere with 5% CO₂. Cells are harvested during the exponential growth phase for implantation.[1]

Animal Model
  • Animals: Female athymic nude mice (nu/nu), typically 6-8 weeks old, are used for the study.[1]

  • Acclimatization: Mice are allowed to acclimatize for at least one week before the start of the experiment.

Tumor Implantation
  • Cell Preparation: Harvested NCI-H1975 cells are washed with sterile, serum-free phosphate-buffered saline (PBS). A cell count is performed, and viability is assessed using Trypan Blue exclusion (should be >95%).

  • Injection: The cell pellet is resuspended in a 1:1 mixture of cold PBS and Matrigel to a final concentration of 5 x 10⁷ cells/mL. A volume of 100 µL of this cell suspension (containing 5 x 10⁶ cells) is subcutaneously injected into the right flank of each mouse.[1]

Study Design and Drug Administration
  • Tumor Growth Monitoring: Tumor dimensions are measured regularly (e.g., twice a week) using calipers. Tumor volume is calculated using the formula: Volume = (Width² x Length) / 2.

  • Group Randomization: Once the tumors reach an average volume of 150-200 mm³, the mice are randomized into different treatment groups (e.g., vehicle control, L-18 low dose, L-18 high dose, AZD9291).[1]

  • Drug Formulation and Administration: The test compounds are formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium) and administered daily via oral gavage (p.o.).[1]

Efficacy and Toxicity Assessment
  • Tumor Volume: Tumor volumes are monitored throughout the study. The primary endpoint is the tumor volume at the end of the treatment period. Tumor Growth Inhibition (TGI) is calculated relative to the vehicle control group.

  • Body Weight: The body weight of the mice is recorded regularly as an indicator of systemic toxicity.

  • Histopathology (Optional): At the end of the study, tumors and major organs can be collected for histopathological analysis.

References

Comparative Analysis of 2,4-Dichloro-6-methylthieno[2,3-d]pyrimidine and Related Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Kinase Inhibitor Performance with Supporting Experimental Data

The thieno[2,3-d]pyrimidine scaffold is a cornerstone in the development of kinase inhibitors, owing to its structural resemblance to the purine core of ATP. This allows derivatives of this scaffold to competitively bind to the ATP-binding site of a wide array of protein kinases, which are critical regulators of cellular signaling pathways. Dysregulation of these pathways is a hallmark of numerous diseases, most notably cancer. This guide provides a comparative analysis of the cross-reactivity and performance of various thieno[2,3-d]pyrimidine derivatives, with a focus on the chemical intermediate 2,4-Dichloro-6-methylthieno[2,3-d]pyrimidine, alongside established multi-kinase inhibitors.

Data Presentation: Cross-Reactivity Profiles

The following tables summarize the inhibitory activity (IC50) of various thieno[2,3-d]pyrimidine derivatives against a panel of kinases, providing a snapshot of their cross-reactivity. For comparison, the profiles of the well-established kinase inhibitors, Sorafenib and Erlotinib, are also included.

Table 1: Inhibitory Activity of Thieno[2,3-d]pyrimidine Derivatives Against Various Kinases

Compound IDTarget KinaseIC50 (nM)Reference
Compound 17f VEGFR-2230[1]
Compound 21b VEGFR-233.4[2]
Compound 21e VEGFR-221[2]
Compound 8b VEGFR-25[3]
Compound 8e VEGFR-23.9[3]
Compound 18 VEGFR-284[4]
Compound 5b EGFR (wild-type)37.19[5]
Compound 5b EGFR (T790M mutant)204.10[5]
Compound 5 FLT332,435[6]
Thieno[2,3-d]pyrimidine Derivative RIPK2Low nanomolar[7]

Table 2: Kinase Inhibition Profile of Sorafenib

Target KinaseIC50 (nM)Reference
VEGFR-1 26[2]
VEGFR-2 90[2]
VEGFR-3 20[2]
PDGFR-β 57[2]
c-KIT 68[2]
FLT3 33[2]
RET 50[2]
BRAF (V600E) 38[8]
c-RAF 6[8]

Table 3: Kinase Inhibition Profile of Erlotinib

Target KinaseIC50 (nM)Reference
EGFR (wild-type) 5.9[5]
EGFR (T790M mutant) 212.2[5]
HER2 Minimal activity in vitro, but effective in vivo[9]

Experimental Protocols

The data presented in this guide were generated using various in vitro kinase inhibition assays. Below are detailed methodologies for commonly employed assays.

LanthaScreen™ Eu Kinase Binding Assay (TR-FRET)

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a common method for quantifying kinase-inhibitor interactions.

Principle: The assay is based on the binding and displacement of an Alexa Fluor™ 647-labeled, ATP-competitive kinase inhibitor (tracer) to the kinase of interest. A europium-labeled anti-tag antibody binds to the kinase. When both the tracer and the antibody are bound to the kinase, a high degree of FRET occurs between the europium donor and the Alexa Fluor™ 647 acceptor. A test compound that binds to the kinase's ATP site will compete with the tracer, leading to a decrease in the FRET signal.[10][11][12]

Protocol:

  • Compound Preparation: A serial dilution of the test compound is prepared in DMSO.

  • Kinase/Antibody Mixture: The target kinase and the europium-labeled anti-tag antibody are mixed in the assay buffer.

  • Tracer Solution: The Alexa Fluor™ 647-labeled tracer is diluted in the assay buffer.

  • Assay Plate Setup: In a 384-well plate, the test compound, kinase/antibody mixture, and tracer solution are added sequentially.

  • Incubation: The plate is incubated at room temperature for a specified period (typically 1 hour) to allow the binding reaction to reach equilibrium.

  • Data Acquisition: The TR-FRET signal is measured using a plate reader capable of detecting the emission from both the europium donor and the Alexa Fluor™ 647 acceptor.

  • Data Analysis: The ratio of the acceptor and donor emission signals is calculated. The IC50 value is determined by plotting the emission ratio against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

ADP-Glo™ Kinase Assay (Luminescence-based)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Principle: The assay is performed in two steps. First, the kinase reaction is carried out, during which ATP is converted to ADP. After the kinase reaction, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. In the second step, the Kinase Detection Reagent is added to convert the generated ADP back into ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is proportional to the amount of ADP produced and therefore to the kinase activity.

Protocol:

  • Kinase Reaction: The kinase, substrate, and ATP are incubated with the test compound in a kinase reaction buffer.

  • Stopping the Reaction and Depleting ATP: ADP-Glo™ Reagent is added to each well to stop the kinase reaction and eliminate any remaining ATP.

  • ADP to ATP Conversion and Signal Generation: Kinase Detection Reagent, containing an enzyme that converts ADP to ATP and a luciferase/luciferin mixture, is added.

  • Luminescence Measurement: The plate is incubated to allow the luminescent signal to develop, and the signal is then read using a plate reader.

  • Data Analysis: The IC50 value is determined by plotting the luminescence signal against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

MTT Cell Proliferation Assay

This colorimetric assay is used to assess the cytotoxic effect of a compound on cancer cell lines.

Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the tetrazolium dye MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to its insoluble formazan, which has a purple color. The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 72 hours).

  • MTT Addition: An MTT solution is added to each well, and the plate is incubated to allow formazan crystal formation.

  • Formazan Solubilization: A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).

  • Data Analysis: The IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curve.[4]

Mandatory Visualization

Receptor_Tyrosine_Kinase_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Ligand Ligand RTK Receptor Tyrosine Kinase (RTK) (e.g., VEGFR, EGFR) Ligand->RTK 1. Ligand Binding & Dimerization RTK->RTK Grb2 Grb2 RTK->Grb2 3. Adaptor Protein Recruitment PI3K PI3K RTK->PI3K 3. Adaptor Protein Recruitment SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cellular Response Proliferation, Survival, Angiogenesis ERK->Cellular Response MAPK Pathway PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates Akt->Cellular Response PI3K/Akt Pathway

Caption: A simplified diagram of the Receptor Tyrosine Kinase (RTK) signaling pathway.

Experimental_Workflow_Kinase_Assay cluster_preparation Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Dilution 1. Serial Dilution of Test Compound Incubation 3. Incubation of Kinase, Substrate, ATP, and Compound Compound_Dilution->Incubation Reagent_Prep 2. Preparation of Kinase, Substrate, ATP Reagent_Prep->Incubation Detection 4. Addition of Detection Reagent Incubation->Detection Measurement 5. Signal Measurement (Luminescence/Fluorescence) Detection->Measurement IC50_Calc 6. IC50 Calculation Measurement->IC50_Calc

Caption: A generalized workflow for an in vitro kinase inhibition assay.

References

Benchmarking 2,4-Dichloro-6-methylthieno[2,3-d]pyrimidine Derivatives Against Known Drugs: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of derivatives of the 2,4-Dichloro-6-methylthieno[2,3-d]pyrimidine scaffold against established therapeutic agents. The thieno[2,3-d]pyrimidine core is a key pharmacophore in the development of novel kinase inhibitors and other targeted therapies. Due to a lack of publicly available biological data on the specific compound this compound, this guide will focus on the biological activities of its derivatives, presenting it as a crucial starting material for the synthesis of potent therapeutic agents. The information herein is supported by experimental data from peer-reviewed studies and is intended to highlight the potential of this chemical class in oncology and inflammatory diseases.

Overview of the Thieno[2,3-d]pyrimidine Scaffold

The thieno[2,3-d]pyrimidine scaffold is a heterocyclic structure that has garnered significant attention in medicinal chemistry. Its structural similarity to purines allows it to interact with a wide range of biological targets, particularly ATP-binding sites of kinases. This has led to the development of numerous derivatives with potent inhibitory activity against key signaling proteins implicated in cancer and inflammation, including:

  • Epidermal Growth Factor Receptor (EGFR)

  • Phosphoinositide 3-Kinase (PI3K)

  • Aurora Kinases

  • Receptor-Interacting Protein Kinase 2 (RIPK2)

  • Topoisomerase II

  • Components of the Wnt signaling pathway

This guide will benchmark the reported activities of various thieno[2,3-d]pyrimidine derivatives against well-established drugs targeting these pathways.

Comparative Efficacy: Thieno[2,3-d]pyrimidine Derivatives vs. Known Drugs

The following tables summarize the half-maximal inhibitory concentrations (IC50) of various thieno[2,3-d]pyrimidine derivatives against cancer cell lines and specific protein targets. For context, the performance of FDA-approved drugs and other well-characterized inhibitors is provided.

Epidermal Growth Factor Receptor (EGFR) Inhibition

Derivatives of the closely related 2,4-dichloro-6-methyl pyrimidine have shown potent inhibitory activity against EGFR, particularly against mutant forms that confer resistance to first-generation inhibitors.

Compound/DrugTarget/Cell LineIC50 (µM)
L-18 (a 2,4-dichloro-6-methylpyrimidine derivative) H1975 (EGFR L858R/T790M)0.65 ± 0.06
ErlotinibEGFR0.002
GefitinibNR6wtEGFR0.037
AfatinibEGFR L858R/T790M0.01
LapatinibEGFR0.0108
Phosphoinositide 3-Kinase (PI3K) Inhibition

The thieno[2,3-d]pyrimidine scaffold is a key component of several PI3K inhibitors.

Compound/DrugTarget/Cell LineIC50 (µM)
Thieno[2,3-d]pyrimidine Derivative 9a PI3Kα9.47 ± 0.63
Buparlisib (BKM120)PI3Kα0.052
IC-87114PI3Kδ0.5
Aurora Kinase Inhibition

Thieno[2,3-d]pyrimidine derivatives have been developed as potent and selective inhibitors of Aurora kinases.

Compound/DrugTarget/Cell LineIC50 (nM)
A Thienopyrimidine Derivative Aurora A- (Potent and selective)
Alisertib (MLN8237)Aurora A1.2
Danusertib (PHA-739358)Aurora A13
Danusertib (PHA-739358)Aurora B79
AMG 900Aurora A5
AMG 900Aurora B4
Topoisomerase II Inhibition

Certain thieno[2,3-d]pyrimidine derivatives have demonstrated the ability to inhibit topoisomerase II, a key enzyme in DNA replication.

Compound/DrugTarget/Cell LineIC50 (µM)
Thieno[2,3-d]pyrimidine Derivative Topoisomerase II- (Significant activity)
EtoposideTopoisomerase IIα56
DoxorubicinTopoisomerase IIα0.88 - 3
RIPK2 and Wnt Pathway Inhibition

Recent studies have highlighted the potential of thieno[2,3-d]pyrimidine derivatives as inhibitors of RIPK2 and the Wnt signaling pathway, which are implicated in inflammatory diseases and cancer.

Compound/DrugPathway/TargetIC50
A Thienopyrimidine Derivative RIPK2- (Potent and selective)
GSK583 RIPK2- (Clinical Candidate)
A Thienopyrimidine Derivative Wnt Pathway- (Inhibitory activity)
Pyrvinium Wnt Pathway294 µM
IWR-1 Wnt Pathway (Tankyrase)180 nM

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols serve as a foundation for researchers looking to replicate or build upon these findings.

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Add 100 µL of solubilization buffer (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vitro Kinase Inhibition Assay

This protocol outlines a general method for determining the inhibitory activity of a compound against a specific kinase.

  • Reagent Preparation: Prepare serial dilutions of the test compound. Prepare a solution of the target kinase and its specific substrate in kinase assay buffer.

  • Kinase Reaction: In a 384-well plate, add the test compound, the kinase, and ATP to initiate the reaction. Include appropriate controls (no inhibitor, no enzyme).

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and add a detection reagent that measures the amount of ADP produced or the remaining ATP. This is often a luminescence or fluorescence-based readout.

  • Signal Measurement: Read the signal using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle.

  • Cell Treatment: Treat cells with the test compound for a specified duration (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and resuspend in a staining solution containing a DNA-binding dye (e.g., Propidium Iodide) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to generate a histogram of DNA content and quantify the percentage of cells in the G1, S, and G2/M phases.

Visualizing Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and a general experimental workflow relevant to the benchmarking of this compound derivatives.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Activates PI3K PI3K EGFR->PI3K Activates Thieno_Derivative Thieno[2,3-d]pyrimidine Derivative Thieno_Derivative->EGFR Inhibits Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Akt->Proliferation PI3K_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts Thieno_Derivative Thieno[2,3-d]pyrimidine Derivative Thieno_Derivative->PI3K Inhibits PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTOR mTOR Akt->mTOR Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Experimental_Workflow start Start: Compound Synthesis (this compound as starting material) invitro In Vitro Assays start->invitro kinase Kinase Inhibition Assay (e.g., EGFR, PI3K) invitro->kinase cell_viability Cell Viability Assay (MTT) invitro->cell_viability cell_cycle Cell Cycle Analysis invitro->cell_cycle data_analysis Data Analysis (IC50 Determination) kinase->data_analysis cell_viability->data_analysis cell_cycle->data_analysis comparison Benchmarking (Comparison with Known Drugs) data_analysis->comparison end Conclusion: Lead Compound Identification comparison->end

Safety Operating Guide

Proper Disposal of 2,4-Dichloro-6-methylthieno[2,3-d]pyrimidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 2,4-Dichloro-6-methylthieno[2,3-d]pyrimidine (CAS No. 76872-23-6), a chemical compound used in research and drug development. Adherence to these procedures is critical to ensure personnel safety and environmental protection.

This compound is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4) and can cause severe skin burns and eye damage.[1][2] Proper handling and disposal are mandatory to mitigate these risks. All waste containing this chemical must be treated as hazardous waste and disposed of through an approved waste disposal plant.[3][4]

Key Safety and Disposal Information

The following table summarizes the critical safety and disposal procedures for this compound.

CATEGORYPROCEDURE
Personal Protective Equipment (PPE) Wear protective gloves, protective clothing, eye protection, and face protection. A dust mask (type N95 or equivalent) is recommended.[5]
Handling Use only in a well-ventilated area or under a chemical fume hood.[3] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2] Do not eat, drink, or smoke when using this product. Wash hands and any exposed skin thoroughly after handling.[2][6]
Spill Response For small spills, sweep up the solid material, avoiding dust formation, and shovel it into a suitable, labeled container for disposal.[3][6] For large spills, evacuate the area. Do not let the product enter drains.[2][7]
Disposal of Unused Chemical Dispose of contents and container to an approved waste disposal plant.[3][4] Store locked up in a dry, cool, and well-ventilated place until disposal.[3][4]
Disposal of Contaminated Materials All contaminated materials (e.g., gloves, lab coats, glassware) should be collected in a labeled, sealed container and disposed of as hazardous waste through an approved waste disposal plant.
First Aid: In case of exposure If inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[7] In case of skin contact: Take off immediately all contaminated clothing. Rinse skin with water/shower. Consult a physician.[2][7] In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Immediately call a physician.[2][3] If swallowed: Rinse mouth. Do NOT induce vomiting. Call a physician immediately.[2][3][4]

Experimental Protocols

There are no experimental protocols associated with the disposal of this chemical. The primary procedure is to collect the waste in a designated, properly labeled, and sealed container for collection by a certified hazardous waste disposal company.

Disposal Workflow

The following diagram outlines the decision-making process and steps for the proper disposal of this compound.

start Start: Waste Generation is_contaminated Is the material contaminated with 2,4-Dichloro-6-methylthieno [2,3-d]pyrimidine? start->is_contaminated non_hazardous Dispose as Non-Hazardous Waste is_contaminated->non_hazardous No ppe_check Wear Appropriate PPE: - Gloves - Goggles/Face Shield - Lab Coat is_contaminated->ppe_check Yes collect_waste Collect in a Designated, Labeled, and Sealed Hazardous Waste Container storage Store Container in a Designated, Secure Area (Cool, Dry, Well-Ventilated) collect_waste->storage ppe_check->collect_waste disposal_pickup Arrange for Pickup by Certified Hazardous Waste Disposal Service storage->disposal_pickup end End: Disposal Complete disposal_pickup->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 2,4-Dichloro-6-methylthieno[2,3-D]pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical information for the handling and disposal of 2,4-Dichloro-6-methylthieno[2,3-D]pyrimidine. The following procedural guidance is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

Chemical Identifier:

  • Substance Name: this compound

  • CAS Number: 76872-23-6[1]

  • Molecular Formula: C₇H₄Cl₂N₂S[1]

  • Molecular Weight: 219.09 g/mol [1]

Hazard Identification: This substance is classified as an acute oral toxin. Safety information indicates it should be handled with care. The GHS07 pictogram, signifying "Warning," is associated with this chemical.

Personal Protective Equipment (PPE)

Based on guidelines for structurally similar chlorinated pyrimidine compounds, the following personal protective equipment is essential to prevent exposure.

PPE CategoryItemSpecification
Eye/Face Protection Safety GogglesTightly fitting with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards.[2]
Face ShieldRecommended when there is a splash hazard.
Skin Protection GlovesChemical-resistant, impervious gloves (e.g., nitrile rubber).
Protective ClothingFire/flame resistant and impervious clothing.[2] A lab coat is mandatory.
FootwearClosed-toe shoes.
Respiratory Protection RespiratorA full-face respirator is recommended if exposure limits are exceeded or if irritation is experienced.[2] Use a NIOSH/MSHA or European Standard EN 149 approved respirator, especially if dust is generated.[3]

Operational Plan: Handling and Storage

Engineering Controls:

  • Work in a well-ventilated area, preferably under a chemical fume hood.[4]

  • Ensure that eyewash stations and safety showers are in close proximity to the workstation.[3][4]

Safe Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is worn correctly.

  • Dispensing: Avoid the formation of dust and aerosols.[5] If the compound is a solid, handle it in a way that minimizes dust generation.[6]

  • Contact Avoidance: Do not get the chemical in eyes, on skin, or on clothing.[4] Avoid breathing dust, fumes, or vapors.[3]

  • Hygiene: Wash hands and any exposed skin thoroughly after handling.[4] Do not eat, drink, or smoke in the work area.[3]

Storage:

  • Store in a cool, dry, and well-ventilated place.[4][7]

  • Keep the container tightly closed.[3][7]

  • Store in a designated corrosives area.[4][8]

  • Store away from incompatible materials such as strong oxidizing agents and strong acids.[4]

Disposal Plan

All waste materials should be handled as hazardous waste.

Waste Disposal:

  • Dispose of the chemical and its container at an approved waste disposal plant.[4][8]

  • Do not allow the chemical to enter drains or surface water.[5][9]

  • Contaminated packaging should be treated as the chemical itself and disposed of accordingly.

Emergency Procedures

First Aid Measures:

  • General Advice: Consult a physician immediately and show them the safety data sheet.[1]

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, provide artificial respiration and seek immediate medical attention.[2][5]

  • In Case of Skin Contact: Immediately take off all contaminated clothing. Wash the affected area with soap and plenty of water. Consult a physician.[1][2]

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1][4]

  • If Swallowed: Rinse mouth with water. DO NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[2][4]

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[2][5]

  • Protective Equipment: Wear a self-contained breathing apparatus and full protective gear.[4]

Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep_ppe Don Personal Protective Equipment (PPE) prep_setup Set up work area in a chemical fume hood prep_ppe->prep_setup handle_weigh Carefully weigh the compound prep_setup->handle_weigh Proceed when ready handle_transfer Transfer to reaction vessel handle_weigh->handle_transfer cleanup_decon Decontaminate work surfaces handle_transfer->cleanup_decon After experiment cleanup_waste Segregate and label hazardous waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of waste through approved channels cleanup_waste->cleanup_dispose emergency_spill Spill action_spill Follow spill cleanup protocol emergency_spill->action_spill emergency_exposure Personal Exposure action_exposure Administer first aid and seek medical attention emergency_exposure->action_exposure

Caption: Workflow for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.